molecular formula C29H50O2 B2827698 DL-alpha-Tocopherol-d9

DL-alpha-Tocopherol-d9

Numéro de catalogue: B2827698
Poids moléculaire: 439.8 g/mol
Clé InChI: GVJHHUAWPYXKBD-SUJHKIPASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

DL-alpha-Tocopherol-d9 is a useful research compound. Its molecular formula is C29H50O2 and its molecular weight is 439.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-methyl-5,7,8-tris(trideuteriomethyl)-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/i5D3,6D3,7D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVJHHUAWPYXKBD-SUJHKIPASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=C(C(=C(C2=C1CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C([2H])([2H])[2H])C([2H])([2H])[2H])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H50O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to DL-alpha-Tocopherol-d9: Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DL-alpha-Tocopherol-d9, a deuterated form of synthetic vitamin E. It details its chemical properties, outlines a general synthesis approach, and describes its application in bioavailability and pharmacokinetic studies. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmaceutical sciences, analytical chemistry, and metabolic research.

Core Chemical Properties: A Comparative Analysis

This compound is the isotopically labeled analog of DL-alpha-Tocopherol, where nine hydrogen atoms on the aromatic chromanol ring have been replaced by deuterium (B1214612). This isotopic substitution is a powerful tool in analytical and metabolic research, as it allows for the differentiation and quantification of the administered compound from its naturally occurring, non-labeled counterpart. While the fundamental chemical reactivity remains the same, the increased mass due to deuterium incorporation can lead to subtle differences in physicochemical properties.

PropertyDL-alpha-TocopherolThis compoundReference/Note
Molecular Formula C₂₉H₅₀O₂C₂₉H₄₁D₉O₂[1]
Molecular Weight 430.71 g/mol 439.76 g/mol Calculated
Appearance Pale yellow, viscous oilExpected to be a pale yellow, viscous oil[2]
Melting Point 2.5-3.5 °CExpected to be slightly different from the non-deuterated form[2]
Boiling Point 200-220 °C at 0.1 mmHgExpected to be slightly higher than the non-deuterated form[2]
Density ~0.95 g/mL at 25 °CExpected to be slightly higher than the non-deuterated form[2]
Solubility Insoluble in water; Soluble in ethanol, ether, acetone, and vegetable oils.Insoluble in water; Soluble in ethanol, ether, acetone, and vegetable oils.[3][4]
CAS Number 10191-41-0Not explicitly found, but used as an internal standard.

Note on Physicochemical Properties of Deuterated Compounds: The substitution of hydrogen with deuterium increases the molecular weight, which can lead to minor increases in boiling point and density. The effect on melting point is less predictable and depends on changes in crystal lattice forces. Solubility in various solvents is generally not significantly affected.

Synthesis of this compound: A General Approach

A common route to DL-alpha-Tocopherol is the acid-catalyzed condensation of trimethylhydroquinone (B50269) (TMHQ) with isophytol (B1199701). Deuteration of the aromatic ring of the resulting tocopherol can be achieved through electrophilic substitution reactions in the presence of a deuterium source.

General Experimental Protocol for Synthesis:
  • Condensation:

    • React trimethylhydroquinone (TMHQ) with isophytol in the presence of a Lewis acid catalyst (e.g., ZnCl₂, BF₃·OEt₂) and a protic acid co-catalyst (e.g., HCl) in an inert solvent (e.g., toluene, hexane).

    • The reaction is typically carried out at elevated temperatures.

    • Upon completion, the reaction mixture is washed with water to remove the catalyst and then concentrated under reduced pressure to yield crude DL-alpha-Tocopherol.

  • Deuteration (Acid-Catalyzed H/D Exchange):

    • The crude DL-alpha-Tocopherol is dissolved in a deuterated solvent, such as deuterium oxide (D₂O).

    • A strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) or deuterated trifluoroacetic acid (d-TFA), is added as a catalyst.

    • The mixture is heated to facilitate the electrophilic substitution of the aromatic protons with deuterium. The ortho and para positions to the hydroxyl group are most susceptible to this exchange. To achieve d9 substitution, forcing conditions (higher temperatures, longer reaction times, and potentially multiple exchange cycles) may be necessary.

    • The reaction progress can be monitored by ¹H NMR spectroscopy by observing the disappearance of the aromatic proton signals.

  • Purification:

    • After the desired level of deuteration is achieved, the reaction mixture is neutralized.

    • The deuterated product is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate).

    • The organic layer is dried over an anhydrous salt (e.g., MgSO₄) and the solvent is removed under reduced pressure.

    • The final product, this compound, is purified by column chromatography on silica (B1680970) gel.

Visualizing the Synthesis Workflow:

G cluster_synthesis Synthesis of DL-alpha-Tocopherol cluster_deuteration Deuteration cluster_purification Purification TMHQ Trimethylhydroquinone (TMHQ) Condensation Acid-Catalyzed Condensation TMHQ->Condensation Isophytol Isophytol Isophytol->Condensation Crude_Tocopherol Crude DL-alpha-Tocopherol Condensation->Crude_Tocopherol HD_Exchange H/D Exchange Reaction Crude_Tocopherol->HD_Exchange Deuterium_Source Deuterium Source (e.g., D2O, D2SO4) Deuterium_Source->HD_Exchange Crude_d9_Tocopherol Crude this compound HD_Exchange->Crude_d9_Tocopherol Extraction Extraction & Neutralization Crude_d9_Tocopherol->Extraction Chromatography Column Chromatography Extraction->Chromatography Final_Product Pure this compound Chromatography->Final_Product

Caption: Generalized workflow for the synthesis of this compound.

Biological Role and Antioxidant Mechanism

DL-alpha-Tocopherol is the synthetic, racemic form of alpha-tocopherol (B171835), the most biologically active form of vitamin E. Its primary role in biological systems is as a potent lipid-soluble antioxidant. It protects cell membranes from oxidative damage by scavenging lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation.

The antioxidant activity of alpha-tocopherol stems from the hydroxyl group on its chromanol ring, which can donate a hydrogen atom to a free radical. This process neutralizes the radical and forms a relatively stable tocopheroxyl radical. This radical can then be recycled back to its active reduced form by other antioxidants, such as vitamin C (ascorbic acid), which in turn is regenerated by the glutathione (B108866) system.

The Antioxidant Regeneration Pathway of Alpha-Tocopherol:

G cluster_pathway Antioxidant Regeneration of Alpha-Tocopherol Lipid_Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Alpha_Tocopherol alpha-Tocopherol (TOH) Lipid_Peroxyl_Radical->Alpha_Tocopherol scavenges Tocopheroxyl_Radical Tocopheroxyl Radical (TO•) Alpha_Tocopherol->Tocopheroxyl_Radical donates H• Vitamin_C Vitamin C (Ascorbate) Tocopheroxyl_Radical->Vitamin_C regenerated by Vitamin_C_Radical Vitamin C Radical (Ascorbyl Radical) Vitamin_C->Vitamin_C_Radical donates H• GSH Glutathione (GSH) Vitamin_C_Radical->GSH regenerated by GSSG Oxidized Glutathione (GSSG) GSH->GSSG GSSG->GSH reduced by NADPH NADPH NADPH NADP NADP+ NADPH->NADP G cluster_study_design Study Design & Dosing cluster_sampling Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis & Data Interpretation Subject_Recruitment Subject Recruitment Dosing Oral Administration of DL-alpha-Tocopherol & this compound Subject_Recruitment->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Excreta_Collection Urine & Feces Collection Dosing->Excreta_Collection Plasma_Isolation Plasma Isolation Blood_Sampling->Plasma_Isolation Extraction Extraction (LLE or SPE) Plasma_Isolation->Extraction Reconstitution Reconstitution Extraction->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis PK_Parameter_Calc Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) LCMS_Analysis->PK_Parameter_Calc Bioavailability_Assessment Bioavailability Assessment PK_Parameter_Calc->Bioavailability_Assessment

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of DL-alpha-Tocopherol-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-alpha-Tocopherol-d9 is the deuterated form of DL-alpha-Tocopherol, a synthetic form of Vitamin E. The incorporation of nine deuterium (B1214612) atoms into the molecule makes it a valuable internal standard for mass spectrometry-based quantitative analysis, allowing for precise differentiation from its naturally occurring, non-deuterated counterpart. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its primary signaling pathway.

Data Presentation: Core Physical and Chemical Characteristics

The following tables summarize the key quantitative data for this compound and its non-deuterated analogue, DL-alpha-Tocopherol. Data for the deuterated compound is limited, and therefore, properties of the non-deuterated form are provided for reference, as they are expected to be very similar.

Table 1: General and Physical Properties

PropertyThis compoundDL-alpha-Tocopherol (for reference)
Molecular Formula C₂₉H₄₁D₉O₂[1]C₂₉H₅₀O₂[2]
Molecular Weight 439.76 g/mol [1]430.71 g/mol
CAS Number 131230-17-6[1]10191-41-0[2]
Appearance Not explicitly stated; expected to be a clear, colorless to pale yellow viscous oil[2]Clear, colorless to pale yellow or yellow to orange or yellow/brown viscous liquid[2]
Melting Point Not available2.5-3.5 °C
Boiling Point Not available200-220 °C at 0.1 mmHg
Density Not available~0.950 g/cm³ at 20 °C
Refractive Index Not availablen20/D ~1.505

Table 2: Solubility and Stability

PropertyThis compoundDL-alpha-Tocopherol (for reference)
Solubility Not explicitly stated; expected to be miscible in organic solvents and insoluble in water[3]Insoluble in water. Soluble in hydrocarbons, chlorinated hydrocarbons, alcohol, fats, and oils[3].
Stability Not explicitly stated; expected to be sensitive to light, heat, and oxygen[3]Sensitive to light, heat, and oxygen (may darken upon exposure). Should be stored in a light-proof and airtight container. Stable for at least 36 months when stored unopened at temperatures not exceeding 25 °C in a dry, dark place[3].

Experimental Protocols

The following are detailed methodologies for determining key physical and chemical characteristics of this compound.

Determination of Melting Point for Viscous Oils

This protocol is adapted for viscous, low-melting-point substances like DL-alpha-Tocopherol.

Principle: The melting point is determined as the temperature at which the substance transitions from a solid to a clear liquid inside a capillary tube.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (one end sealed)

  • Thermometer (calibrated)

  • Cooling bath (ice-water)

  • Spatula

Procedure:

  • Sample Preparation: If the sample is liquid at room temperature, cool it in an ice-water bath until it solidifies.

  • Loading the Capillary Tube:

    • Place a small amount of the solidified this compound onto a clean, dry watch glass.

    • Press the open end of a capillary tube into the solidified sample, forcing a small amount (2-3 mm height) into the tube.

    • Tap the sealed end of the capillary tube gently on a hard surface to pack the sample down.

  • Melting Point Determination:

    • Insert the capillary tube into the heating block of the melting point apparatus.

    • Place a calibrated thermometer in the designated port.

    • Heat the block rapidly to a temperature approximately 10°C below the expected melting point.

    • Decrease the heating rate to 1-2°C per minute to ensure accurate measurement.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

  • Reporting: Report the melting point as a range from the temperature of initial melting to the temperature of complete liquefaction.

Determination of Solubility

This protocol outlines a qualitative method for assessing the solubility of this compound in various solvents.

Principle: Solubility is determined by observing the formation of a clear, homogenous solution when a solute is mixed with a solvent at a specified concentration.

Apparatus:

  • Test tubes with stoppers

  • Vortex mixer

  • Pipettes

  • Analytical balance

Solvents to be Tested:

Procedure:

  • Sample Preparation: Accurately weigh 10 mg of this compound into separate, clean, dry test tubes.

  • Solvent Addition: Add 1 mL of each test solvent to the respective test tubes.

  • Mixing: Stopper each test tube and vortex for 30 seconds.

  • Observation:

    • Visually inspect each tube for the presence of undissolved material.

    • A clear solution with no visible particles indicates that the substance is soluble at that concentration.

    • The presence of suspended particles or a cloudy appearance indicates insolubility or partial solubility.

  • Reporting: Report the solubility of this compound in each solvent as "soluble," "partially soluble," or "insoluble" at a concentration of 10 mg/mL. For enhanced solubility in aqueous solutions for cell culture, co-solvents like ethanol or the use of carriers such as cyclodextrins may be employed[4][5].

Assessment of Photostability

This protocol is based on the ICH Q1B guideline for photostability testing of new drug substances.

Principle: The stability of the substance is assessed after exposure to a standardized light source to determine its sensitivity to light-induced degradation.

Apparatus:

  • Photostability chamber equipped with a light source that provides both cool white fluorescent and near-ultraviolet lamps.

  • Calibrated radiometer and lux meter.

  • Quartz glass containers (or other light-transparent containers).

  • Dark control samples stored in light-opaque containers.

  • Analytical instrumentation for assaying the substance (e.g., HPLC-UV or LC-MS).

Procedure:

  • Sample Preparation:

    • Place a sufficient quantity of this compound into a quartz glass container.

    • Prepare a "dark control" sample by wrapping an identical container in aluminum foil to protect it from light.

  • Exposure Conditions:

    • Place both the test and dark control samples in the photostability chamber.

    • Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter[6].

  • Analysis:

    • At the end of the exposure period, analyze both the light-exposed and dark control samples for any changes in physical properties (e.g., appearance, color) and for degradation using a validated stability-indicating analytical method (e.g., HPLC).

    • Compare the assay results of the exposed sample to that of the dark control.

  • Reporting: Report any observed changes in physical properties and the percentage of degradation of this compound upon exposure to light. Note any protective measures that may be required for handling and storage, such as the use of amber-colored vials or storage in the dark[7].

Mandatory Visualization: Signaling Pathway and Experimental Workflow

Antioxidant Signaling Pathway of Alpha-Tocopherol (B171835)

Alpha-tocopherol functions as a potent lipid-soluble antioxidant by donating a hydrogen atom from the hydroxyl group on its chromanol ring to neutralize lipid peroxyl radicals. This action terminates the chain reaction of lipid peroxidation, thereby protecting cell membranes from oxidative damage. The resulting tocopheryl radical is relatively stable and can be recycled back to its active form by other antioxidants like Vitamin C.

Antioxidant_Signaling_Pathway PUFA Polyunsaturated Fatty Acid (PUFA) in Cell Membrane Lipid_Peroxyl_Radical Lipid Peroxyl Radical (LOO•) PUFA->Lipid_Peroxyl_Radical Lipid Peroxidation Chain Reaction Free_Radical Free Radical (R•) Free_Radical->PUFA Oxidative Stress Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) (Stable) Lipid_Peroxyl_Radical->Lipid_Hydroperoxide receives H• from α-Tocopherol Membrane_Damage Membrane Damage Lipid_Peroxyl_Radical->Membrane_Damage causes Alpha_Tocopherol α-Tocopherol (Toc-OH) Tocopheryl_Radical Tocopheryl Radical (Toc-O•) Alpha_Tocopherol->Tocopheryl_Radical donates H• Tocopheryl_Radical->Alpha_Tocopherol receives H• from Vitamin C (Recycling) Vitamin_C Vitamin C (Ascorbate) Oxidized_Vitamin_C Oxidized Vitamin C (Ascorbyl Radical) Vitamin_C->Oxidized_Vitamin_C donates H•

Caption: Antioxidant mechanism of alpha-tocopherol in preventing lipid peroxidation.

Experimental Workflow for Physical & Chemical Characterization

The logical flow for characterizing a new batch of this compound involves a series of sequential and parallel assessments to determine its identity, purity, and stability.

Experimental_Workflow Start Receive this compound Sample Visual_Inspection Visual Inspection (Appearance, Color) Start->Visual_Inspection Solubility_Test Solubility Testing (Water, Organic Solvents) Visual_Inspection->Solubility_Test Melting_Point Melting Point Determination Visual_Inspection->Melting_Point Spectroscopic_Analysis Spectroscopic Analysis (NMR, MS for Identity) Visual_Inspection->Spectroscopic_Analysis Final_Report Generate Certificate of Analysis / Technical Report Solubility_Test->Final_Report Melting_Point->Final_Report Chromatographic_Purity Chromatographic Purity (HPLC for Assay) Spectroscopic_Analysis->Chromatographic_Purity Stability_Study Stability Studies Chromatographic_Purity->Stability_Study Chromatographic_Purity->Final_Report Photostability Photostability Stability_Study->Photostability Thermal_Stability Thermal Stability (Accelerated) Stability_Study->Thermal_Stability Photostability->Final_Report Thermal_Stability->Final_Report

Caption: Workflow for the physical and chemical characterization of this compound.

References

Decoding the Certificate of Analysis for DL-alpha-Tocopherol-d9: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth explanation of a typical Certificate of Analysis (CoA) for DL-alpha-Tocopherol-d9, a deuterated internal standard crucial for mass spectrometry-based quantification of Vitamin E. Designed for researchers, scientists, and drug development professionals, this document outlines the critical quality attributes, the analytical methods used to determine them, and the underlying biochemical significance of alpha-tocopherol.

Quantitative Data Summary

A Certificate of Analysis for a high-purity standard like this compound provides quantitative results for several key tests. These results confirm the identity, purity, and stability of the material. The following tables summarize typical data found on a CoA.

Table 1: Identity and Purity

TestMethodSpecificationResult
Chemical Purity HPLC-UV≥ 98.0%99.7%
Isotopic Enrichment Mass Spectrometry≥ 98.0 atom % D99.2 atom % D
Chemical Identity ¹H NMRConforms to StructureConforms
Molecular Weight Mass SpectrometryConforms to 439.76 g/mol Conforms

Table 2: Residual Solvents Analysis

TestMethodSpecification (ICH Q3C)Result
Residual Solvents HS-GC-MSClass 2 & 3 SolventsNo solvents detected above reporting limits

Table 3: Physical and Chemical Properties

PropertyMethodSpecificationResult
Appearance VisualClear, viscous oilConforms
Water Content Karl Fischer≤ 0.1%0.05%

Experimental Protocols

The quantitative data presented in a CoA are generated using validated analytical methods. Below are detailed protocols for the key experiments cited.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method determines the purity of the compound by separating it from any potential impurities.

  • Instrumentation : Agilent 1260 HPLC with UV-VIS Detector or equivalent.

  • Column : Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase : Isocratic elution with a mixture of Methanol (B129727) and Acetonitrile (e.g., 70:30 v/v).[1]

  • Flow Rate : 1.0 mL/min.[1]

  • Detection : UV at 292 nm.

  • Sample Preparation : A stock solution of the this compound is prepared in the mobile phase at a concentration of approximately 1 mg/mL. The solution is filtered through a 0.45 µm syringe filter before injection.

  • Analysis : The sample is injected, and the chromatogram is recorded. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Mass Spectrometry (MS) for Isotopic Enrichment and Molecular Weight

High-resolution mass spectrometry is used to confirm the molecular weight and determine the extent of deuterium (B1214612) incorporation.[2][3]

  • Instrumentation : High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

  • Ionization Mode : Positive ESI.

  • Data Acquisition : Full scan MS is performed over a relevant m/z range (e.g., 400-500 amu).

  • Sample Preparation : The sample is diluted in an appropriate solvent (e.g., methanol with 0.1% formic acid) to a concentration of approximately 10 µg/mL and infused directly into the mass spectrometer.

  • Analysis :

    • Molecular Weight : The monoisotopic mass of the protonated molecule [M+H]⁺ is measured and compared to the theoretical exact mass.

    • Isotopic Enrichment : The relative intensities of the isotopic peaks (corresponding to d9, d8, d7, etc.) are measured. The isotopic enrichment is calculated from the integration of these isotopic ions, representing the percentage of molecules that are the desired d9-labeled compound.[2][3]

Nuclear Magnetic Resonance (NMR) for Chemical Identity

NMR spectroscopy provides detailed information about the molecular structure, confirming the identity of the compound and the position of the deuterium labels.[2][3]

  • Instrumentation : 400 MHz (or higher) NMR Spectrometer.

  • Solvent : Chloroform-d (CDCl₃) or other suitable deuterated solvent.

  • Experiment : ¹H NMR (Proton NMR).

  • Sample Preparation : Approximately 5-10 mg of the sample is dissolved in ~0.7 mL of the deuterated solvent in an NMR tube.

  • Analysis : The resulting spectrum is analyzed for characteristic chemical shifts and coupling patterns of alpha-tocopherol. The absence or significant reduction of proton signals at the deuterated positions confirms successful labeling.

Headspace Gas Chromatography (HS-GC) for Residual Solvents

This method is used to identify and quantify volatile organic compounds that may be left over from the synthesis process.[4][5]

  • Instrumentation : GC system with a Flame Ionization Detector (FID) and a Headspace Autosampler.

  • Column : A column suitable for volatile compound analysis (e.g., DB-624 or equivalent).

  • Sample Preparation : A precisely weighed amount of the this compound sample is placed in a headspace vial and dissolved in a high-boiling point solvent like Dimethyl Sulfoxide (DMSO).[4][5]

  • Headspace Conditions : The vial is heated to a specific temperature (e.g., 80°C) for a set time to allow volatile solvents to partition into the gas phase (headspace).

  • Analysis : A sample of the headspace gas is automatically injected into the GC. The retention times of any detected peaks are compared to those of known solvent standards to identify them. Quantification is performed against a calibrated standard. The results are compared against the limits set by regulatory guidelines such as ICH Q3C.[4][6][7]

Signaling Pathways and Workflows

Visual diagrams help in understanding complex biological processes and analytical procedures. The following diagrams are rendered using the DOT language and adhere to the specified design constraints.

Alpha-Tocopherol Antioxidant Cycle

DL-alpha-Tocopherol is a potent lipid-soluble antioxidant that protects cell membranes from damage by reactive oxygen species (ROS).[4] It functions by donating a hydrogen atom to neutralize lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation.[1][4] The resulting tocopheryl radical is then regenerated by other antioxidants, most notably Vitamin C (ascorbate).[4][8]

Alpha_Tocopherol_Antioxidant_Cycle cluster_membrane Cell Membrane cluster_cytosol Cytosol PUFA Lipid (PUFA) LOO_rad Lipid Peroxyl Radical (LOO•) PUFA->LOO_rad Oxidative Stress (ROS) LOOH Lipid Hydroperoxide (LOOH) LOO_rad->LOOH Propagation Tocopherol α-Tocopherol (Toc-OH) LOO_rad->Tocopherol Dehydroascorbate Dehydroascorbate Tocopheroxyl_rad α-Tocopheroxyl Radical (Toc-O•) Tocopherol->Tocopheroxyl_rad H• donation Tocopheroxyl_rad->Tocopherol Regeneration Ascorbate Vitamin C (Ascorbate) Ascorbate->Tocopheroxyl_rad Ascorbate->Dehydroascorbate H• donation

Caption: The antioxidant cycle of α-tocopherol in a cell membrane.
Analytical Workflow for CoA Generation

The generation of a Certificate of Analysis is a structured process that involves multiple, independent analytical tests to ensure the quality and integrity of the standard.

CoA_Workflow cluster_tests Quality Control Testing start Receive this compound Batch prep Sample Preparation (Weighing, Dissolution) start->prep hplc Purity Analysis (HPLC-UV) prep->hplc Aliquots ms Isotopic Enrichment & MW (Mass Spectrometry) prep->ms Aliquots nmr Identity Confirmation (NMR) prep->nmr Aliquots gc Residual Solvents (HS-GC) prep->gc Aliquots review Data Review & Comparison to Specifications hplc->review ms->review nmr->review gc->review pass Generate Certificate of Analysis (CoA) review->pass Pass fail Batch Rejection & Investigation review->fail Fail

References

DL-alpha-Tocopherol-d9 CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of DL-alpha-Tocopherol-d9, a deuterated form of Vitamin E. This document consolidates key chemical data, experimental methodologies, and relevant biological pathways to support research and development activities.

Core Chemical Data

This compound is the deuterium-labeled synthetic form of alpha-tocopherol (B171835), the most biologically active form of Vitamin E. The introduction of deuterium (B1214612) atoms provides a valuable tool for metabolic and pharmacokinetic studies, allowing for its distinction from endogenous, non-labeled alpha-tocopherol through mass spectrometry.

PropertyValueReference
CAS Number 131230-17-6[1]
Molecular Formula C₂₉H₄₁D₉O₂[1]
Molecular Weight 439.77 g/mol [1]
Isotopic Enrichment >95%[1][2]
Purity >95% (HPLC)[1][2]
Appearance Viscous liquid
Solubility Soluble in ethanol (B145695)
Storage -20°C, under inert gas[1][2]

Experimental Protocols

Detailed methodologies for the quantification and analysis of alpha-tocopherol are crucial for research. While the following protocols are established for the non-deuterated form, they are readily adaptable for this compound, primarily by adjusting the mass-to-charge ratio (m/z) in mass spectrometry-based detection.

Quantification of alpha-Tocopherol in Biological Samples by LC-MS

This protocol outlines a common method for the determination of alpha-tocopherol in plasma or tissue samples using liquid chromatography-mass spectrometry (LC-MS). Deuterated alpha-tocopherol, such as this compound, serves as an excellent internal standard in these assays for the quantification of endogenous alpha-tocopherol.

1. Sample Preparation:

  • Plasma/Serum: To 100 µL of plasma or serum, add 10 µL of an internal standard solution (this compound in ethanol). Add 200 µL of ethanol to precipitate proteins. Vortex for 30 seconds. Add 500 µL of hexane (B92381) and vortex for 1 minute to extract the lipids. Centrifuge at 10,000 x g for 5 minutes. Transfer the upper hexane layer to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

  • Tissue: Homogenize a known weight of tissue in a suitable buffer. Perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure. The extracted lipid fraction can then be processed similarly to the plasma samples.

2. LC-MS Analysis:

  • Chromatography:

    • Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.

    • Mobile Phase: An isocratic or gradient elution with a mixture of methanol, acetonitrile, and a small percentage of an organic acid (e.g., formic acid) to aid ionization.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.

    • Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

      • For non-labeled alpha-Tocopherol: Monitor the transition of the parent ion to a characteristic product ion.

      • For this compound (Internal Standard): Monitor the corresponding mass-shifted transition.

3. Quantification:

  • Construct a calibration curve using known concentrations of unlabeled alpha-tocopherol standards with a fixed concentration of the this compound internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of alpha-tocopherol in the unknown samples is then determined from this calibration curve.

Biological Pathways

Alpha-tocopherol is a potent lipid-soluble antioxidant that plays a critical role in protecting cell membranes from oxidative damage. Beyond its antioxidant function, it is also involved in the modulation of signal transduction and gene expression.[3][4][5][6]

Vitamin E Metabolic Pathway

The metabolism of Vitamin E is a complex process primarily occurring in the liver. It involves uptake, intracellular transport, incorporation into lipoproteins for distribution, and catabolism for excretion.

Vitamin E Metabolism Vitamin E Metabolic Pathway Diet Dietary Vitamin E (Tocopherols & Tocotrienols) Intestine Intestinal Absorption (Chylomicrons) Diet->Intestine Ingestion Liver Liver Intestine->Liver Transport via Chylomicron Remnants alphaTTP α-Tocopherol Transfer Protein (α-TTP) Liver->alphaTTP Selective binding of α-Tocopherol Metabolism CYP450-mediated Metabolism Liver->Metabolism Excess non-α-Tocopherols & α-Tocopherol VLDL VLDL Secretion alphaTTP->VLDL Incorporation Tissues Peripheral Tissues VLDL->Tissues Distribution Excretion Excretion (Urine/Bile) Metabolism->Excretion

Caption: Overview of the metabolic fate of Vitamin E from ingestion to tissue distribution and excretion.

Alpha-Tocopherol Signaling Pathway

Alpha-tocopherol has been shown to modulate the activity of several key signaling molecules, influencing cellular processes such as proliferation, inflammation, and adhesion. A primary example is its regulation of Protein Kinase C (PKC) activity.

Alpha-Tocopherol Signaling Alpha-Tocopherol Signaling Pathway alphaT α-Tocopherol PP2A Protein Phosphatase 2A (PP2A) alphaT->PP2A Activates PKC Protein Kinase C (PKC) CellProlif Cell Proliferation PKC->CellProlif Regulates PlateletAgg Platelet Aggregation PKC->PlateletAgg Regulates NADPHox NADPH Oxidase PKC->NADPHox Regulates GeneExp Gene Expression (e.g., NF-κB, AP-1) PKC->GeneExp Regulates PP2A->PKC Dephosphorylates (Inhibits)

Caption: Simplified signaling cascade showing the modulatory effect of alpha-tocopherol on Protein Kinase C.

References

The Pivotal Role of Deuterated Tocopherols in Advancing Metabolic Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of metabolic research, understanding the precise mechanisms of nutrient absorption, distribution, metabolism, and excretion is paramount. Vitamin E, a crucial fat-soluble antioxidant, exists in various isoforms, with α- and γ-tocopherol being the most prevalent. Dissecting the distinct metabolic fates and biological activities of these isoforms has been a long-standing challenge. The advent of stable isotope labeling, particularly with deuterium (B1214612), has revolutionized this field of study. Deuterated tocopherols (B72186) serve as powerful tracers, enabling researchers to distinguish exogenously administered vitamin E from endogenous pools with high precision. This technical guide delves into the core applications of deuterated tocopherols in metabolic research, providing a comprehensive overview of their use in pharmacokinetic studies, lipid peroxidation analysis, and the elucidation of metabolic pathways.

Core Applications of Deuterated Tocopherols

The substitution of hydrogen with its heavier, non-radioactive isotope, deuterium, creates a molecule that is chemically identical but mass-spectrometrically distinct. This fundamental principle underpins the utility of deuterated tocopherols in a multitude of research applications.

Pharmacokinetic and Bioavailability Studies: Tracing the Fate of Vitamin E

Deuterated tocopherols have been instrumental in clarifying the complex pharmacokinetics of different vitamin E isoforms. By administering deuterium-labeled α- and γ-tocopherols, researchers can track their absorption, distribution in tissues, and eventual elimination.

Key Findings from Human Studies:

  • Differential Metabolism of α- and γ-Tocopherol: Studies utilizing deuterium-labeled tocopherols have conclusively shown that γ-tocopherol is metabolized and eliminated from the plasma much more rapidly than α-tocopherol.[1][2] The half-life of d2-γ-tocopherol has been measured at approximately 13 hours, in stark contrast to the 57-hour half-life of d6-α-tocopherol.[1][2]

  • Metabolite Production: A significantly greater proportion of γ-tocopherol is converted to its primary metabolite, γ-carboxyethylhydroxychroman (γ-CEHC), compared to the conversion of α-tocopherol to α-CEHC.[1][2] Urinary excretion of deuterated γ-CEHC peaks around 12 hours after administration, while deuterated α-CEHC is often undetectable.[1]

  • Bioavailability of Natural vs. Synthetic Vitamin E: Co-administration of deuterated natural (RRR-α-tocopherol) and synthetic (all-rac-α-tocopherol) vitamin E has revealed that the natural form has approximately twice the bioavailability of the synthetic form.[3] The liver preferentially secretes the natural RRR stereoisomer into the plasma, a process likely mediated by a specific tocopherol-binding protein.[4]

Table 1: Comparative Pharmacokinetics of Deuterated α- and γ-Tocopherol in Humans

Parameterd6-α-Tocopherold2-γ-TocopherolReference
Dose ~50 mg~50 mg[1][2]
Plasma Half-life 57 ± 19 hours13 ± 4 hours[1][2]
Fractional Disappearance Rate 0.33 ± 0.11 pools/day1.39 ± 0.44 pools/day[1][2]
Primary Metabolite α-CEHC (often undetectable)γ-CEHC[1][2]

Table 2: Bioavailability of Deuterated Natural vs. Synthetic α-Tocopherol

Study Population & DosePlasma d3-RRR:d6-all-rac RatioKey FindingReference
Adults (single & daily 30 mg doses) Increased from ~1.5-1.8 to ~2 after dosingNatural vitamin E has roughly twice the availability of synthetic.[3]
Adults (single & daily 300 mg doses) Increased from ~1.5-1.8 to ~2 after dosingConsistent 2:1 bioavailability ratio even at higher doses.[3]
Terminally ill patient (30 mg/day for 361 days) Plasma: 2.06, Tissues: 1.71 ± 0.24Tissue ratios were slightly lower than plasma.[3]
Terminally ill patient (300 mg/day for 615 days) Plasma: 2.11, Tissues: 2.01 ± 0.17Higher dose led to greater tissue incorporation.[3]
Investigating Lipid Peroxidation and the Kinetic Isotope Effect

Deuterium reinforcement of polyunsaturated fatty acids (PUFAs) in conjunction with tocopherol-mediated oxidation studies has provided profound insights into the mechanisms of lipid peroxidation, a key process in cellular damage and disease.

The Kinetic Isotope Effect (KIE):

The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength leads to a slower rate of C-D bond cleavage compared to C-H bond cleavage in chemical reactions. This phenomenon, known as the kinetic isotope effect, is a powerful tool for studying reaction mechanisms.

In the context of lipid peroxidation, replacing the bis-allylic hydrogens in PUFAs with deuterium significantly slows down their abstraction by radicals, thereby inhibiting the chain reaction of lipid peroxidation.[5] Studies have shown that substituting –CH2– with –CD2– at the reactive centers of linoleic and linolenic acids can reduce the rate of deuterium abstraction by a tocopheryl radical by as much as 36-fold.[5] This unexpectedly large KIE suggests that quantum tunneling plays a significant role in this process.[5]

Experimental Approach:

A common experimental setup involves the azo-initiated free radical autoxidation of a mixture of natural and deuterated PUFAs in the presence of α-tocopherol.[5] The relative rates of oxidation are then determined by analyzing the products.

Table 3: Kinetic Isotope Effects in Tocopherol-Mediated Peroxidation of Linolenic Acid

Deuterated Substrateα-Tocopherol ConcentrationkH/kD (Kinetic Isotope Effect)Reference
14,14-D2-α-Linolenic Acid0.5 M35.9[5]
14,14-D2-α-Linolenic Acid0.05 M31[5]
11,11-D2-α-Linolenic Acid0.5 M36.1[5]
11,11-D2-α-Linolenic Acid0.05 M30.9[5]

Experimental Protocols

Protocol 1: Human Pharmacokinetic Study of Deuterated α- and γ-Tocopherols

Objective: To determine the plasma kinetics and metabolism of α- and γ-tocopherol.

Methodology:

  • Participants: Healthy adult volunteers (e.g., n=14).[2]

  • Test Substance: An oral dose of an equimolar ratio of d6-α- and d2-γ-tocopheryl acetates (approximately 50 mg each).[1][2]

  • Blood Sampling: Blood samples are collected at baseline and at various time points post-dosing (e.g., 3, 6, 9, 12, 24, 36, 48, and 72 hours).[6]

  • Urine Collection: Urine is collected in intervals (e.g., 8-hour intervals for the first 24 hours).[6]

  • Sample Analysis: Plasma and urine samples are analyzed for deuterated and non-deuterated tocopherols and their metabolites (α- and γ-CEHC) using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2][4]

  • Data Analysis: Pharmacokinetic parameters such as half-life, fractional disappearance rate, and area under the curve are calculated from the concentration-time data.[7][8]

Protocol 2: In Vitro Tocopherol-Mediated Peroxidation Assay

Objective: To determine the kinetic isotope effect of deuterated polyunsaturated fatty acids in the presence of α-tocopherol.

Methodology:

  • Reaction Mixture: A solution containing a specific concentration of the fatty acid substrate (e.g., 0.64 M linoleic acid and its deuterated analogue), a free radical initiator (e.g., 0.005 M MeOAMVN), and varying concentrations of α-tocopherol (e.g., 0.05 to 0.5 M) in a solvent like benzene.[5]

  • Initiation: The reaction is initiated by the thermal decomposition of the azo-initiator at a controlled temperature (e.g., 37°C).[5]

  • Monitoring: The progress of the oxidation is monitored by measuring the formation of conjugated diene products, typically using UV-Vis spectrophotometry.

  • Product Analysis: The ratio of the oxidized products from the deuterated and non-deuterated fatty acids is determined using methods like GC-MS to calculate the kH/kD ratio.

Visualization of Pathways and Workflows

Tocopherol Metabolism and Elimination Pathway

This diagram illustrates the differential metabolic pathways of α- and γ-tocopherol, highlighting the preferential metabolism of γ-tocopherol to γ-CEHC and its subsequent urinary excretion.

Tocopherol_Metabolism cluster_absorption Intestinal Absorption cluster_liver Liver Metabolism cluster_circulation Systemic Circulation cluster_excretion Excretion Oral Intake Oral Intake Chylomicrons Chylomicrons Liver Liver Chylomicrons->Liver alpha_TTP α-Tocopherol Transfer Protein Liver->alpha_TTP Metabolism_gamma Metabolism to γ-CEHC Liver->Metabolism_gamma γ-Tocopherol Metabolism_alpha Minimal Metabolism to α-CEHC Liver->Metabolism_alpha α-Tocopherol Plasma_gamma Plasma γ-Tocopherol (Short Half-life) Liver->Plasma_gamma VLDL VLDL Secretion (preferential for α-T) alpha_TTP->VLDL Selectively incorporates α-Tocopherol Urine_gamma Urinary Excretion of γ-CEHC Metabolism_gamma->Urine_gamma Urine_alpha Minimal Urinary Excretion Metabolism_alpha->Urine_alpha Plasma_alpha Plasma α-Tocopherol (Long Half-life) VLDL->Plasma_alpha Plasma_gamma->Metabolism_gamma

Caption: Differential metabolism of α- and γ-tocopherol.

Experimental Workflow for a Deuterated Tocopherol Pharmacokinetic Study

This workflow outlines the key steps involved in a typical human clinical trial using deuterated tocopherols to assess vitamin E pharmacokinetics.

PK_Workflow Baseline Baseline Sampling (Blood & Urine) Dosing Oral Administration of Deuterated Tocopherols (e.g., d6-α-T & d2-γ-T) Baseline->Dosing Time_Course_Sampling Time-Course Sampling (Blood & Urine at defined intervals) Dosing->Time_Course_Sampling Sample_Processing Sample Processing (Plasma/Urine Extraction) Time_Course_Sampling->Sample_Processing Analysis LC-MS or GC-MS Analysis (Quantification of Deuterated and Unlabeled Analytes) Sample_Processing->Analysis Data_Analysis Pharmacokinetic Modeling (Half-life, FDR, AUC) Analysis->Data_Analysis Results Results & Interpretation Data_Analysis->Results

Caption: Workflow for a human pharmacokinetic study.

Applications in Drug Development and Clinical Trials

The insights gained from studies using deuterated tocopherols have significant implications for drug development and clinical trial design.

  • Optimizing Vitamin E Supplementation: Understanding the superior bioavailability of natural RRR-α-tocopherol informs the formulation of vitamin E supplements for therapeutic use.

  • Developing Novel Antioxidant Therapies: The profound kinetic isotope effect observed with deuterated PUFAs has spurred interest in developing "deuterium-reinforced" lipids as a novel therapeutic strategy to protect against oxidative stress-induced diseases.

  • Internal Standards in Bioanalysis: Deuterated tocopherols are indispensable as internal standards in quantitative bioanalytical methods, ensuring the accuracy and precision of measuring vitamin E levels in clinical samples.[9]

  • Investigating Disease Mechanisms: The ability to trace the metabolic fate of tocopherols is crucial for investigating their role in metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), where oxidative stress is a key pathological factor.[10][11][12][13] Studies have shown that vitamin E supplementation can improve markers of liver injury in NAFLD patients.[10][11]

Conclusion

Deuterated tocopherols have emerged as an invaluable tool in metabolic research, providing unprecedented clarity on the pharmacokinetics, bioavailability, and metabolic fate of vitamin E. Their application has not only resolved long-standing questions about the differential handling of various tocopherol isoforms but has also opened new avenues for investigating the fundamental mechanisms of lipid peroxidation. For researchers and drug development professionals, the continued use of these stable isotope tracers will be pivotal in designing more effective nutritional interventions and novel therapeutic strategies to combat metabolic and oxidative stress-related diseases. The detailed methodologies and quantitative data presented in this guide serve as a foundational resource for harnessing the power of deuterated tocopherols in advancing our understanding of human metabolism.

References

The Role of DL-alpha-Tocopherol-d9 in Advancing Vitamin E Bioavailability Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of DL-alpha-Tocopherol-d9 and other deuterated isotopologues in the precise assessment of vitamin E bioavailability. By leveraging stable isotope labeling, researchers can overcome the limitations of traditional methods, enabling the accurate tracing and quantification of vitamin E absorption, distribution, metabolism, and excretion. This document details the experimental protocols, quantitative data, and the molecular mechanisms influenced by alpha-tocopherol (B171835), offering a valuable resource for designing and interpreting vitamin E bioavailability studies.

The Principle of Stable Isotope Tracing in Vitamin E Research

The core challenge in accurately measuring the bioavailability of supplemental vitamin E is distinguishing it from the endogenous vitamin E already present in the body. Stable isotope labeling, particularly with deuterium, offers an elegant solution. Deuterated forms of alpha-tocopherol, such as this compound, are chemically identical to their unlabeled counterparts but have a higher molecular weight due to the replacement of hydrogen atoms with deuterium. This mass difference allows for their distinct detection and quantification using mass spectrometry (MS), most commonly coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS).[1]

This compound serves as an ideal tracer for several reasons:

  • Safety: It is a non-radioactive and non-toxic tracer, making it suitable for human studies.

  • Chemical Identity: The isotopic labeling does not alter the biological and chemical reactivity of the vitamin E molecule.

  • Precise Quantification: Mass spectrometry allows for highly sensitive and specific detection, enabling the differentiation between the administered labeled vitamin E and the endogenous unlabeled forms.

Comparative Bioavailability of Vitamin E Stereoisomers

A primary application of deuterated tocopherols (B72186) is in determining the relative bioavailability of different stereoisomers of vitamin E. Natural vitamin E consists of a single stereoisomer, RRR-alpha-tocopherol. In contrast, synthetic vitamin E (all-rac-alpha-tocopherol) is a mixture of eight stereoisomers. Studies utilizing deuterium-labeled isotopes have been pivotal in demonstrating the superior bioavailability of the natural RRR form.

Quantitative Data from Comparative Bioavailability Studies

The following tables summarize key quantitative data from studies that have employed deuterated alpha-tocopherol to compare the bioavailability of its different forms.

Study Parameter RRR-alpha-tocopheryl acetate (B1210297) (d3) all-rac-alpha-tocopheryl acetate (d6) Reference
Relative Bioavailability (AUC d3/d6) 2.0 ± 0.061.0[2]
Administration 150 mg daily for 11 days150 mg daily for 11 days[2]

Table 1: Relative bioavailability of RRR- vs. all-rac-alpha-tocopheryl acetate in humans.

Pharmacokinetic Parameter Healthy Participants (d6-RRR-α-tocopherol) Metabolic Syndrome Participants (d6-RRR-α-tocopherol) Reference
Cmax (μmol/L) 2.73 ± 0.182.04 ± 0.14
Tmax (h) Similar between groupsSimilar between groups
AUC (0 to 72 h) HigherLower
Estimated Absorption (%) 29.5 ± 1.126.1 ± 1.0

Table 2: Pharmacokinetic parameters of deuterated RRR-alpha-tocopherol in healthy individuals versus those with metabolic syndrome.

Experimental Protocols for Vitamin E Bioavailability Studies

The following provides a generalized, detailed methodology for conducting a vitamin E bioavailability study using deuterated alpha-tocopherol and LC-MS/MS analysis.

Study Design and Administration

A typical study design involves a crossover methodology where subjects receive different forms of vitamin E, including a deuterated tracer, with a washout period in between.

  • Subject Recruitment: Recruit healthy adult volunteers with defined inclusion and exclusion criteria.

  • Baseline Sampling: Collect baseline blood samples after an overnight fast.

  • Dose Preparation and Administration: Encapsulate the deuterated alpha-tocopherol (e.g., 150 mg of d3-RRR-alpha-tocopheryl acetate and 150 mg of d6-all-rac-alpha-tocopheryl acetate) in a suitable vehicle like soybean oil. Administer the dose with a standardized meal to ensure consistent lipid co-ingestion, which aids in absorption.

  • Blood Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0, 3, 6, 9, 12, 24, 48, 72 hours, and then periodically for several weeks to capture the full pharmacokinetic profile).[2]

Sample Preparation for LC-MS/MS Analysis

Proper sample preparation is crucial for accurate quantification.

  • Plasma Separation: Centrifuge blood samples to separate plasma.

  • Internal Standard Addition: Add a known amount of a different deuterated tocopherol (e.g., this compound) as an internal standard to the plasma samples. This corrects for variations in extraction efficiency and instrument response.

  • Saponification: To hydrolyze tocopheryl esters to free tocopherols, saponify the samples using an ethanolic solution of potassium hydroxide.

  • Liquid-Liquid Extraction: Extract the tocopherols from the saponified sample using a nonpolar solvent such as hexane (B92381) or a mixture of petroleum benzine and diisopropyl ether.

  • Evaporation and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis is performed using a liquid chromatography system coupled to a tandem mass spectrometer.

  • Chromatographic Separation: Use a suitable HPLC column (e.g., a C18 reversed-phase column) to separate the different tocopherols.

  • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in a multiple reaction monitoring (MRM) mode. This allows for the specific detection of the precursor and product ions for each deuterated and unlabeled tocopherol, ensuring high selectivity and sensitivity.

Visualization of Experimental Workflow and Metabolic Fate

The following diagrams illustrate the typical workflow for a bioavailability study and the metabolic fate of different vitamin E stereoisomers.

experimental_workflow cluster_protocol Experimental Protocol A Subject Recruitment & Baseline Blood Sample B Administration of Deuterated α-Tocopherol A->B C Serial Blood Sample Collection B->C D Plasma Separation C->D E Addition of d9-α-Tocopherol (Internal Standard) D->E F Saponification & Liquid-Liquid Extraction E->F G LC-MS/MS Analysis F->G H Pharmacokinetic Data Analysis (Cmax, Tmax, AUC) G->H

Workflow for a stable isotope-based vitamin E bioavailability study.

metabolic_fate cluster_absorption Intestinal Absorption cluster_liver Hepatic Processing Oral Intake Oral Intake Micelle Formation Micelle Formation (with dietary fats) Oral Intake->Micelle Formation Enterocyte Uptake Enterocyte Uptake Micelle Formation->Enterocyte Uptake Chylomicron Assembly Incorporation into Chylomicrons Enterocyte Uptake->Chylomicron Assembly Chylomicron Remnants Chylomicron Remnants (to Liver) Chylomicron Assembly->Chylomicron Remnants Lymphatic System α-TTP α-Tocopherol Transfer Protein (α-TTP) Chylomicron Remnants->α-TTP RRR-α-T Incorporation Preferential Incorporation of RRR-α-Tocopherol into VLDL α-TTP->RRR-α-T Incorporation Non-RRR Degradation Degradation of non-RRR stereoisomers α-TTP->Non-RRR Degradation Systemic Circulation Systemic Circulation RRR-α-T Incorporation->Systemic Circulation Secretion Excretion Excretion Non-RRR Degradation->Excretion

Metabolic fate of natural vs. synthetic alpha-tocopherol.

Alpha-Tocopherol's Role in Cellular Signaling

Beyond its well-known antioxidant function, alpha-tocopherol modulates key signaling pathways, which can be investigated in the context of bioavailability studies to understand the functional consequences of its absorption and tissue distribution.

Inhibition of Protein Kinase C (PKC)

Alpha-tocopherol has been shown to inhibit the activity of Protein Kinase C (PKC), a crucial enzyme in cellular signal transduction that is involved in cell proliferation.[1][3][4] This inhibition is specific to the alpha isoform of PKC and is mediated by the dephosphorylation of PKCα, which leads to its inactivation.[3][4]

pkc_pathway cluster_pkc Protein Kinase C Signaling Signal Upstream Signal (e.g., Growth Factors) PKC_active Active PKCα (Phosphorylated) Signal->PKC_active PKC_inactive Inactive PKCα (Dephosphorylated) PKC_active->PKC_inactive Cell_Proliferation Cell Proliferation PKC_active->Cell_Proliferation alpha_T α-Tocopherol PP2A Protein Phosphatase 2A (PP2A) alpha_T->PP2A activates PP2A->PKC_active dephosphorylates

α-Tocopherol inhibits PKCα-mediated cell proliferation.
Downregulation of CD36 Scavenger Receptor

Alpha-tocopherol can reduce the expression of the CD36 scavenger receptor, which is involved in the uptake of oxidized low-density lipoprotein (oxLDL) by macrophages and smooth muscle cells.[5][6][7] This process is a key step in the formation of foam cells, which contribute to the development of atherosclerotic plaques. By downregulating CD36, alpha-tocopherol can reduce the accumulation of cholesterol in the arterial wall.[5][6]

cd36_pathway cluster_cd36 CD36 Scavenger Receptor Pathway oxLDL Oxidized LDL (oxLDL) CD36 CD36 Receptor oxLDL->CD36 Uptake oxLDL Uptake CD36->Uptake Foam_Cell Foam Cell Formation Uptake->Foam_Cell alpha_T α-Tocopherol alpha_T->CD36 downregulates expression

α-Tocopherol reduces foam cell formation via CD36 downregulation.

Conclusion

The use of this compound and other deuterated isotopologues has revolutionized the study of vitamin E bioavailability. These stable isotope tracers allow for precise and reliable quantification of the absorption and metabolic fate of different forms of vitamin E in vivo. The data generated from these studies have been instrumental in establishing the superior bioavailability of natural RRR-alpha-tocopherol over its synthetic counterpart. Furthermore, understanding the molecular mechanisms through which alpha-tocopherol exerts its effects, such as the modulation of PKC and CD36 signaling pathways, provides a more complete picture of its physiological roles. The methodologies and data presented in this guide serve as a robust foundation for researchers and drug development professionals in the continued exploration of vitamin E's impact on human health.

References

Navigating the Stability and Storage of DL-alpha-Tocopherol-d9: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and storage conditions for DL-alpha-Tocopherol-d9, a deuterated form of Vitamin E. Understanding the stability profile of this compound is critical for its effective use in research and pharmaceutical development, ensuring the integrity of experimental data and the quality of therapeutic products. This document outlines the factors influencing its degradation, recommended storage protocols, and detailed methodologies for stability assessment.

Core Stability Profile and Storage Recommendations

This compound, akin to its non-deuterated counterpart, is susceptible to degradation from environmental factors. Its stability is primarily influenced by light, heat, and the presence of oxygen.[1] Exposure to these elements can lead to oxidation, resulting in a darkening of the viscous oil and a loss of potency.[1][2]

For optimal stability, this compound should be stored in airtight, light-proof containers, preferably under an inert gas atmosphere to minimize oxidation.[1][2] While some sources suggest storage at or below 25°C for the non-deuterated form with a shelf-life of at least 36 months in unopened original packaging[1], for research-grade deuterated compounds, more stringent conditions are often recommended. Storage at -20°C is a common recommendation for neat material.[3] For long-term storage of this compound in solution, it is advisable to store it at -80°C.[4]

Incompatible materials that can accelerate degradation include strong acids, bases, peroxides, and strong oxidizing agents.[3]

Summary of Recommended Storage Conditions
ConditionRecommendationRationale
Temperature (Neat) -20°C[3]Minimizes thermal degradation.
Temperature (In Solution) -80°C (long-term)[4]; -20°C (short-term)[4]Prevents degradation in solvent and slows down chemical reactions.
Light Protect from light[1][2][4]Prevents photo-degradation.
Atmosphere Store under inert gas (e.g., argon or nitrogen)[1][2]Minimizes oxidation.
Container Airtight and securely sealed container[1]Prevents exposure to air and moisture.

Quantitative Stability Data

Forced degradation studies are crucial for understanding the intrinsic stability of a molecule. While specific quantitative stability data for this compound is not extensively published, the degradation kinetics of alpha-tocopherol (B171835) provide a strong indication of its stability profile.

Thermal Degradation of Free α-Tocopherol
TemperatureDegradation RateReference
180°CFollows first-order kinetics with the highest degradation rate[5]
Photodegradation of α-Tocopherol in Solution (6 hours exposure to UV light)
SolventDegradation PercentageReference
Hexane20%[5]
Methanol70%[5]

Note: Free α-tocopherol showed no significant degradation under the same UV exposure conditions.[5]

Stability of α-Tocopherol in a Model Food System

The degradation of α-tocopherol in a model food system was found to follow first-order rate kinetics, with the rate increasing with:

  • Increased water activity (in the range of 0.10–0.65 aw)

  • Increased storage temperature (from 20°C to 37°C)

  • Increased molar ratio of oxygen to α-tocopherol[6]

Experimental Protocols for Stability Assessment

The stability of this compound is primarily evaluated using High-Performance Liquid Chromatography (HPLC). The following provides a generalized methodology for a stability-indicating HPLC method.

Sample Preparation
  • Extraction from Oily Matrices: Dissolve the sample in a suitable organic solvent mixture (e.g., methanol/hexane/tetrahydrofuran). Vortex the mixture and centrifuge. The supernatant can be directly injected into the HPLC system.[7]

  • Extraction from Biological Matrices (e.g., Plasma, Erythrocytes):

    • Add an internal standard (e.g., α-tocopherol acetate) to the sample.

    • Perform protein precipitation using a solvent like acetone (B3395972) or ethanol.[8][9]

    • Conduct a liquid-liquid extraction with a non-polar solvent such as n-hexane.[9]

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase or a suitable solvent like methanol.[9][10]

HPLC Method Parameters
ParameterNormal-Phase HPLCReversed-Phase HPLC
Column Silica or Diol columnC18 column (e.g., LiChroCART™, Pecosphere)[9][11]
Mobile Phase Hexane or isooctane (B107328) with a polar modifier like isopropanol (B130326) or ethanol[7]Methanol/water mixture (e.g., 95:5 v/v) or 100% methanol[9][10]
Flow Rate Typically 1.0 - 1.5 mL/min1.0 - 1.2 mL/min[9][11]
Detection UV detection at ~292-295 nm[9] or Fluorescence detection (Excitation: ~294 nm, Emission: ~330 nm)[10]UV detection at ~290-295 nm[9][11] or Fluorescence detection (Excitation: ~294 nm, Emission: ~330 nm)[10]
Injection Volume 20 - 100 µL20 - 100 µL[9][11]

Signaling Pathways and Experimental Workflows

Antioxidant Signaling Pathway of α-Tocopherol

The primary role of α-tocopherol is as a potent lipid-soluble antioxidant that protects cell membranes from lipid peroxidation.[4] It donates a hydrogen atom to lipid peroxyl radicals, thereby neutralizing them and terminating the chain reaction of lipid peroxidation. This process results in the formation of a relatively stable tocopheryl radical, which can be recycled back to its active form by other antioxidants such as ascorbate (B8700270) (Vitamin C).[4]

Antioxidant_Signaling_Pathway lipid_peroxyl_radical Lipid Peroxyl Radical (LOO•) lipid_hydroperoxide Lipid Hydroperoxide (LOOH) lipid_peroxyl_radical->lipid_hydroperoxide H+ donation alpha_tocopherol α-Tocopherol (α-TOH) tocopheryl_radical Tocopheryl Radical (α-TO•) alpha_tocopherol->tocopheryl_radical tocopheryl_radical->alpha_tocopherol Reduction ascorbate Ascorbate (Vitamin C) ascorbate->tocopheryl_radical

Antioxidant regeneration cycle of α-tocopherol.
Experimental Workflow for a Forced Degradation Study

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop a stability-indicating analytical method, as recommended by ICH guidelines.[12][13]

Forced_Degradation_Workflow start Start: this compound (One Batch) stress_conditions Expose to Stress Conditions start->stress_conditions hydrolysis Hydrolysis (Acidic, Basic, Neutral) stress_conditions->hydrolysis oxidation Oxidation (e.g., H2O2) stress_conditions->oxidation photolysis Photolysis (UV/Vis Light) stress_conditions->photolysis thermal Thermal Stress (Elevated Temperature) stress_conditions->thermal analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC) hydrolysis->analysis oxidation->analysis photolysis->analysis thermal->analysis evaluation Evaluate Results analysis->evaluation pathway Identify Degradation Products & Elucidate Degradation Pathways evaluation->pathway method_validation Validate Stability-Indicating Method evaluation->method_validation end End: Stability Profile Established pathway->end method_validation->end

Workflow for conducting a forced degradation study.

References

An In-depth Technical Guide to DL-alpha-Tocopherol-d9: Safety, Handling, and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of DL-alpha-Tocopherol-d9, a deuterated analog of Vitamin E. It covers essential safety and handling protocols, details its primary application as an internal standard in analytical chemistry, and explores the broader biological context of alpha-tocopherol's role in cellular signaling.

Safety Data Sheet and Handling

Hazard Identification

DL-alpha-Tocopherol (B57034) is generally considered to have low toxicity. However, it may cause an allergic skin reaction in sensitive individuals[1][2].

GHS Classification:

  • Skin Sensitization (Category 1)[1][2]

Hazard Statements:

  • H317: May cause an allergic skin reaction[1][2].

Precautionary Statements:

  • P261: Avoid breathing mist/vapors/spray[2][3].

  • P272: Contaminated work clothing should not be allowed out of the workplace[2][3].

  • P280: Wear protective gloves/protective clothing/eye protection/face protection[2][3].

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water[2].

  • P333 + P313: If skin irritation or rash occurs: Get medical advice/attention[1][3].

  • P362 + P364: Take off contaminated clothing and wash it before reuse[2][3].

  • P501: Dispose of contents/container in accordance with local regulations[2][3].

Physical and Chemical Properties
PropertyValueSource
Appearance Viscous, oily liquid[4]
Color Clear, colorless to yellowish-brown[4]
Molecular Formula C₂₉H₄₁D₉O₂[5][6]
Molecular Weight 439.76 g/mol [6]
Solubility Insoluble in water; soluble in ethanol, ether, acetone, and vegetable oils.[4]
Stability Sensitive to light, heat, and oxygen. Oxidizes and darkens in air and on exposure to light.[4]
Handling and Storage
  • Handling : Avoid all personal contact, including inhalation. Wear protective clothing, gloves, and eye protection. Use in a well-ventilated area[7]. Wash hands thoroughly after handling[1].

  • Storage : Store in original, tightly sealed containers in a cool, dry, and well-ventilated area[7]. Protect from light, heat, and air[8]. It is recommended to store under an inert gas[8].

Toxicological Information

Acute toxicity for DL-alpha-Tocopherol is low. The following data is for the non-deuterated form:

RouteSpeciesValueSource
Oral LD50Rat> 4,000 mg/kg[1]
Dermal LD50Rat> 3,000 mg/kg[1]

It is not classified as a carcinogen, mutagen, or reproductive toxicant[1].

Experimental Protocols and Applications

The primary application of this compound is as an internal standard for the accurate quantification of alpha-tocopherol (B171835) and other vitamin E isomers in biological matrices using isotope dilution mass spectrometry[9]. Its physical and chemical properties are nearly identical to the endogenous analyte, ensuring it behaves similarly during sample extraction, derivatization, and chromatographic separation, thus correcting for analytical variability[9].

Quantification of Alpha-Tocopherol in Biological Samples (Generalized Protocol)

This protocol outlines a typical workflow for the analysis of alpha-tocopherol in serum or plasma using this compound as an internal standard with LC-MS/MS.

Materials:

  • This compound (internal standard)

  • DL-alpha-Tocopherol (for calibration curve)

  • Biological matrix (e.g., serum, plasma)

  • Protein precipitation agent (e.g., methanol, acetonitrile)

  • Extraction solvent (e.g., hexane)

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Sample Preparation:

    • To a known volume of the biological sample (e.g., 100 µL of plasma), add a precise amount of this compound solution.

    • Add a protein precipitating agent, vortex vigorously, and centrifuge to pellet the proteins[10].

    • Collect the supernatant.

  • Liquid-Liquid Extraction:

    • Add an extraction solvent (e.g., hexane) to the supernatant, vortex, and centrifuge.

    • Carefully transfer the organic layer to a new tube.

    • Evaporate the solvent under a stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the analytes using a C18 column with an appropriate mobile phase gradient.

    • Detect and quantify the native alpha-tocopherol and the deuterated internal standard using multiple reaction monitoring (MRM).

  • Data Analysis:

    • Construct a calibration curve using known concentrations of native alpha-tocopherol and a fixed concentration of the internal standard.

    • Calculate the concentration of alpha-tocopherol in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

G cluster_prep Sample Preparation cluster_extract Extraction cluster_analysis Analysis serum Biological Sample (Serum/Plasma) is Add this compound (Internal Standard) serum->is precip Protein Precipitation is->precip cent1 Centrifugation precip->cent1 super Collect Supernatant cent1->super extract Liquid-Liquid Extraction super->extract evap Solvent Evaporation extract->evap recon Reconstitution evap->recon lcms LC-MS/MS Analysis recon->lcms data Data Analysis & Quantification lcms->data

Experimental workflow for vitamin E quantification.

Role in Signaling Pathways and Biological Function

While this compound is primarily used as a tracer, understanding the biological roles of alpha-tocopherol is crucial for interpreting data from metabolic and pharmacokinetic studies. Alpha-tocopherol is the most biologically active form of vitamin E and plays a critical role as a lipid-soluble antioxidant, protecting cell membranes from oxidative damage[11].

Antioxidant Activity

Alpha-tocopherol is a potent scavenger of peroxyl radicals, thereby inhibiting the propagation of lipid peroxidation in cellular membranes. This "chain-breaking" antioxidant activity is fundamental to its protective effects[11].

Modulation of Signaling Pathways

Beyond its antioxidant function, alpha-tocopherol has been shown to modulate various signaling pathways, influencing cellular processes such as proliferation, apoptosis, and inflammation.

  • Protein Kinase C (PKC) Inhibition: Alpha-tocopherol can inhibit PKC activity, which is involved in cell proliferation and differentiation. This may contribute to its observed anti-proliferative effects in some cancer cell lines[12].

  • Gene Expression Regulation: Alpha-tocopherol can influence the expression of genes involved in lipid metabolism and inflammation. For instance, it has been shown to affect the expression of peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid and glucose homeostasis[13].

  • Apoptosis Induction: Studies have demonstrated that DL-alpha-tocopherol can induce apoptosis (programmed cell death) in various cancer cell lines, including breast, prostate, and erythroleukemia cells[12]. This effect is associated with a reduction in DNA synthesis and extensive DNA fragmentation[12].

G cluster_cellular Cellular Effects cluster_mechanisms Molecular Mechanisms prolif Decreased Cell Proliferation apoptosis Increased Apoptosis inflam Modulation of Inflammation alphaT DL-alpha-Tocopherol pkc PKC Inhibition alphaT->pkc gene Gene Expression Regulation (e.g., PPARs) alphaT->gene ros Reactive Oxygen Species (ROS) Scavenging alphaT->ros pkc->prolif gene->inflam ros->apoptosis

Signaling pathways influenced by alpha-tocopherol.

Conclusion

This compound is an indispensable tool for researchers in the fields of nutrition, pharmacology, and clinical chemistry. Its utility as an internal standard enables the precise and accurate quantification of vitamin E, which is essential for understanding its bioavailability, metabolism, and role in health and disease. While its safety profile is considered benign, adherence to standard laboratory safety practices is paramount. The ongoing research into the diverse biological functions of alpha-tocopherol continues to underscore the importance of reliable analytical methods that are made possible by the use of stable isotope-labeled standards like this compound.

References

Methodological & Application

Application Notes and Protocols for the Use of DL-alpha-Tocopherol-d9 in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of DL-alpha-Tocopherol-d9 as an internal standard in the quantitative analysis of alpha-tocopherol (B171835) (Vitamin E) in plasma samples. The methodologies described are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), which are standard techniques for this application.

Introduction

This compound is a deuterated isotopologue of alpha-tocopherol, the most biologically active form of Vitamin E. Its use as an internal standard is critical for accurate quantification in complex biological matrices like plasma. By introducing a known amount of the deuterated standard into the sample, variations arising from sample preparation and instrument response can be normalized, leading to highly accurate and precise measurements of the endogenous alpha-tocopherol concentration. The protocols outlined below are intended to serve as a comprehensive guide for researchers in various fields, including nutrition, clinical chemistry, and pharmaceutical development.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for methods utilizing deuterated alpha-tocopherol as an internal standard for the analysis of alpha-tocopherol in plasma. These values are compiled from various validated methods and serve as a benchmark for what can be achieved.[1][2][3][4][5][6][7]

Table 1: Method Performance Characteristics for Alpha-Tocopherol Quantification in Plasma

ParameterLC-MS/MS MethodsGC-MS Methods
Limit of Detection (LOD) 3 - 51 nmoles/L0.30 µg/mL
Limit of Quantification (LOQ) 8 - 168 nmoles/L0.35 µg/mL
Linearity Range 0.01 - 29 µmol/L1 - 34 µg/mL
Recovery 53 - 105%~97%
Within-day Precision (%CV) 2.4 - 17%< 4%
Between-day Precision (%CV) 3.1 - 18%< 4%
Accuracy (% Relative Error) 99 - 107%< 8%

Note: The specific performance of an assay will depend on the instrumentation, sample preparation protocol, and validation procedures employed in a particular laboratory.

Experimental Protocols

Protocol 1: Quantification of Alpha-Tocopherol in Plasma using LC-MS/MS

This protocol describes a common method for the extraction and quantification of alpha-tocopherol from plasma using this compound as an internal standard.

1. Materials and Reagents

2. Standard and Internal Standard Preparation

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of alpha-tocopherol and this compound in ethanol.

  • Working Standard Solutions: Serially dilute the alpha-tocopherol primary stock solution with methanol to prepare a series of calibration standards.

  • Internal Standard Working Solution: Dilute the this compound primary stock solution with ethanol to a suitable concentration (e.g., 20 µg/mL).

3. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction)

  • Thaw plasma samples on ice.

  • To 100 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 450 µL of ethanol to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • For further cleanup and concentration, a liquid-liquid extraction can be performed by adding hexane, vortexing, and collecting the hexane layer.[5]

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase (e.g., 100 µL).

4. LC-MS/MS Analysis

  • Chromatographic Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and methanol, both containing a small amount of ammonium acetate and formic acid, is typical.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

  • Injection Volume: 5-20 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is commonly employed.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both alpha-tocopherol and this compound.

5. Data Analysis

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of alpha-tocopherol in the plasma samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Quantification of Alpha-Tocopherol in Plasma using GC-MS

This protocol provides an alternative method using gas chromatography-mass spectrometry, which often requires derivatization.

1. Materials and Reagents

  • As in Protocol 1, with the addition of a derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

2. Sample Preparation (with Derivatization)

  • Follow steps 1-8 of the sample preparation in Protocol 1.

  • After evaporation, add the derivatization agent to the dried extract.

  • Incubate at a specified temperature (e.g., 60°C) for a set time to allow for complete derivatization of the hydroxyl group of alpha-tocopherol and its internal standard.

  • The derivatized sample is then ready for GC-MS analysis.

3. GC-MS Analysis

  • GC Column: A non-polar capillary column (e.g., DB-5ms) is suitable.

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: An appropriate temperature gradient to ensure good separation of the analyte from other matrix components.

  • Mass Spectrometer: A single or triple quadrupole mass spectrometer operating in electron ionization (EI) mode.

  • Selected Ion Monitoring (SIM): Monitor characteristic ions for the derivatized alpha-tocopherol and this compound.

4. Data Analysis

  • Similar to the LC-MS/MS method, use the peak area ratio of the analyte to the internal standard to construct a calibration curve and quantify the alpha-tocopherol in the samples.

Visualizations

The following diagrams illustrate the experimental workflow and the principle of using an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is precip Protein Precipitation (e.g., Ethanol) add_is->precip centrifuge Centrifugation precip->centrifuge extract Supernatant Collection / LLE centrifuge->extract evap Evaporation extract->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS or GC-MS Analysis reconstitute->lcms integrate Peak Integration lcms->integrate ratio Calculate Area Ratio (Analyte/IS) integrate->ratio curve Calibration Curve ratio->curve quantify Quantification curve->quantify

Caption: Experimental workflow for plasma alpha-tocopherol analysis.

internal_standard_principle cluster_sample In the Sample cluster_process During Sample Prep & Analysis cluster_detection At the Detector analyte Endogenous alpha-Tocopherol (Unknown Amount) loss Potential for Loss (Extraction, Injection) analyte->loss is This compound (Known Amount Added) is->loss analyte_signal Analyte Signal loss->analyte_signal is_signal IS Signal loss->is_signal ratio Signal Ratio (Analyte/IS) analyte_signal->ratio is_signal->ratio conclusion Ratio is proportional to the initial amount of analyte, correcting for variations. ratio->conclusion

Caption: Principle of internal standard use for accurate quantification.

References

Application Notes and Protocols for the Sample Preparation of DL-alpha-Tocopherol-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of DL-alpha-Tocopherol-d9, a deuterated internal standard crucial for the accurate quantification of alpha-tocopherol (B171835) (Vitamin E) in various biological matrices. The following sections outline common extraction techniques, including liquid-liquid extraction (LLE), solid-phase extraction (SPE), and saponification, along with best practices to ensure the stability and recovery of the analyte.

Introduction

This compound is a stable isotope-labeled form of alpha-tocopherol, the most biologically active form of Vitamin E. Its use as an internal standard in mass spectrometry-based assays is the gold standard for quantification, as it co-elutes with the endogenous analyte and compensates for variations in sample extraction, derivatization, and instrument response.[1][2] Proper sample preparation is paramount to minimize analyte degradation and ensure accurate and reproducible results. Tocopherols (B72186) are susceptible to oxidation, a process that can be accelerated by exposure to heat, light, and atmospheric oxygen.[3] Therefore, precautions such as working in low light, using antioxidants, and maintaining low temperatures are essential throughout the preparation process.[3]

General Precautions for Sample Handling

Due to the labile nature of tocopherols, the following precautions should be taken to prevent degradation during sample preparation:

  • Light Protection: Use amber vials or cover glassware with aluminum foil to protect samples from light, which can cause photolysis and photooxidation.[3][4]

  • Antioxidant Addition: To prevent oxidative loss, add an antioxidant such as butylated hydroxytoluene (BHT), ascorbic acid, or pyrogallol (B1678534) to the sample during homogenization and extraction.[3][5][6]

  • Low Temperature: Keep samples on ice and use refrigerated centrifuges to minimize heat-induced degradation.[3] If analysis is not performed immediately, store extracts at -20°C or lower.[3][4][7]

  • Inert Atmosphere: Whenever possible, perform extraction steps under a gentle stream of nitrogen or argon gas to displace oxygen and prevent oxidation.[3]

Sample Preparation Protocols

The choice of sample preparation technique depends on the biological matrix and the specific requirements of the analytical method. This compound, as an internal standard, should be added to the sample at the earliest stage of the preparation process to account for any losses during subsequent steps.

LLE is a common and effective method for extracting tocopherols from liquid biological samples.[3] The protocol typically involves protein precipitation followed by extraction with a nonpolar organic solvent.

Experimental Protocol:

  • To a 2 mL amber microcentrifuge tube, add 100 µL of plasma or serum.

  • Add a known amount of this compound solution (e.g., in ethanol).

  • Add 200 µL of ethanol (B145695) to precipitate proteins.

  • Vortex for 30 seconds.

  • Add 1 mL of n-hexane.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the layers.

  • Carefully transfer the upper hexane (B92381) layer to a clean amber tube.

  • Repeat the extraction (steps 5-8) on the remaining aqueous layer and combine the hexane fractions to maximize recovery.

  • Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., 100 µL of the mobile phase for HPLC analysis).[3]

Workflow for Liquid-Liquid Extraction (LLE)

LLE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_final_steps Final Steps Sample Plasma/Serum Sample Add_IS Add this compound Sample->Add_IS Add_Ethanol Add Ethanol (Protein Precipitation) Add_IS->Add_Ethanol Vortex1 Vortex Add_Ethanol->Vortex1 Add_Hexane Add n-Hexane Vortex1->Add_Hexane Vortex2 Vortex Add_Hexane->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Collect_Supernatant Collect Hexane Layer Centrifuge->Collect_Supernatant Evaporate Evaporate to Dryness Collect_Supernatant->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for the extraction of this compound from plasma/serum using LLE.

SPE is a versatile technique that can be used for a wide range of sample matrices and offers the advantage of cleaner extracts compared to LLE.[8][9]

Experimental Protocol:

  • Homogenize the sample (e.g., food product) and add a known amount of this compound.

  • Extract the tocopherols from the homogenized sample using a suitable solvent mixture (e.g., dimethyl sulfoxide (B87167) and methanol).[8]

  • Condition an SPE column (e.g., C18) with 6 mL of methanol (B129727) followed by 3 mL of ultrapure water.[9]

  • Load the sample extract onto the conditioned SPE column.

  • Wash the column with a polar solvent mixture (e.g., 10 mL of methanol/water, 60/40, v/v) to remove interferences.[9]

  • Elute the tocopherols with a nonpolar solvent (e.g., 6 mL of acetone (B3395972) or hexane).[8][9]

  • Collect the eluate and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for analysis.

Workflow for Solid-Phase Extraction (SPE)

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_final_steps Final Steps Sample Homogenized Sample Add_IS Add this compound Sample->Add_IS Extract Solvent Extraction Add_IS->Extract Condition Condition SPE Column Extract->Condition Load Load Sample Extract Condition->Load Wash Wash Column Load->Wash Elute Elute Tocopherols Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: General workflow for the solid-phase extraction of this compound.

For samples with high-fat content, such as adipose tissue or oils, a saponification step is often necessary to hydrolyze triglycerides and release the tocopherols.[5]

Experimental Protocol:

  • Weigh up to 2 g of the sample into a screw-capped tube.

  • Add a known amount of this compound.

  • Add 2 mL of 60% (w/v) potassium hydroxide (B78521) (KOH) and 2 mL of ethanol.

  • Add 5 mL of ethanolic pyrogallol (6% w/v) as an antioxidant.[5]

  • Incubate at 70°C for 45 minutes to facilitate saponification.[5]

  • Cool the tubes and add 15 mL of physiological saline.

  • Extract the unsaponifiable lipids (containing tocopherols) with 15 mL of a hexane/ethyl acetate (B1210297) mixture (9/1, v/v).[5]

  • Vortex and centrifuge to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent and reconstitute the residue in a known volume of hexane/isopropanol (99/1, v/v) for analysis.[5]

Workflow for Saponification

Saponification_Workflow cluster_sample_prep Sample Preparation cluster_saponification Saponification cluster_extraction Extraction cluster_final_steps Final Steps Sample Fatty Sample Add_IS Add this compound Sample->Add_IS Add_Reagents Add KOH, Ethanol, Pyrogallol Add_IS->Add_Reagents Incubate Incubate at 70°C Add_Reagents->Incubate Cool Cool Incubate->Cool Add_Saline Add Saline Cool->Add_Saline Add_Solvent Add Hexane/Ethyl Acetate Add_Saline->Add_Solvent Extract Vortex & Centrifuge Add_Solvent->Extract Collect Collect Organic Layer Extract->Collect Evaporate Evaporate Collect->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow illustrating the saponification and extraction of this compound.

Quantitative Data Summary

The following tables summarize typical performance data for the described sample preparation techniques. Note that actual results may vary depending on the specific matrix, instrumentation, and laboratory conditions.

Table 1: Comparison of Extraction Methods for Tocopherols

Extraction MethodMatrixRecovery (%)Reference
Solvent ExtractionLiver95[10]
Ultrasound-Assisted Solvent ExtractionLiver104[10]
Saponification and Solvent ExtractionLiver65[10]
Saponification and Ultrasound-Assisted Solvent ExtractionLiver62[10]
Solvent ExtractionPlasma98[10]
Ultrasound-Assisted Solvent ExtractionPlasma103[10]
Saponification and Solvent ExtractionPlasma97[10]
Saponification and Ultrasound-Assisted Solvent ExtractionPlasma94[10]
Simplified SaponificationDairy Products, Foods, Tissues94.8[11]
Ultrasound-Assisted SaponificationVegetable Oil88.0 - 106[12]
Solid-Phase ExtractionFood Matrices80 - 100[8]
Liquid-Liquid ExtractionHuman Breast Milk92 - 109 (α-tocopherol)[13]

Table 2: Stability of Alpha-Tocopherol under Different Storage Conditions

MatrixStorage ConditionDurationConcentration Change (%)Reference
Whole BloodAmbient Light, Room Temperature< 48 hours< 4[14][15]
SerumAmbient Light, Room Temperature< 48 hours< 4[14][15]
Extracted SampleAmbient Light, Room Temperature< 48 hours< 4[14][15]
Serum-20°C1 monthStable[14][15]
Extracted Sample-20°C1 monthStable[14][15]
Serum (Clear Tube)Room Temperature24 hours-17.9[4]
Serum (Amber Tube)Room Temperature24 hours-7.3[4]
Serum (Clear Tube)4°C7 days-11.2[4]
Serum (Amber Tube)4°C7 days-13.4[4]
Serum-20°C22 daysStable[4]

Conclusion

The successful quantification of alpha-tocopherol in biological matrices using this compound as an internal standard is highly dependent on the chosen sample preparation technique. Liquid-liquid extraction, solid-phase extraction, and saponification are all viable methods, with the optimal choice depending on the sample matrix. Adherence to strict protocols that minimize exposure to light, heat, and oxygen is critical to prevent the degradation of these sensitive compounds and to ensure the generation of accurate and reliable data.

References

Application Note: Quantitative Analysis of Tocopherols in Biological Matrices using DL-alpha-Tocopherol-d9 as an Internal Standard by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tocopherols (B72186), a class of chemical compounds collectively known as Vitamin E, are essential lipid-soluble antioxidants that play a crucial role in protecting cell membranes from oxidative damage. The quantitative analysis of different tocopherol isomers (alpha, beta, gamma, and delta) in biological samples is vital for nutritional assessment, disease monitoring, and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this analysis, offering high sensitivity and selectivity. However, the low volatility of tocopherols necessitates a derivatization step to convert them into more volatile compounds suitable for GC analysis.[1][2] Furthermore, to ensure accuracy and correct for variations during sample preparation and analysis, the use of a stable isotope-labeled internal standard is paramount. This application note details a robust and reliable method for the quantification of tocopherols in biological matrices using DL-alpha-Tocopherol-d9 as an internal standard, followed by trimethylsilyl (B98337) (TMS) derivatization and GC-MS analysis in Selected Ion Monitoring (SIM) mode.

Principle

This method involves the extraction of tocopherols from the sample matrix, followed by the addition of a known amount of this compound as an internal standard. The hydroxyl groups of both the endogenous tocopherols and the internal standard are then derivatized to form their corresponding trimethylsilyl (TMS) ethers.[1][2] This silylation step increases the volatility and thermal stability of the analytes, making them amenable to GC-MS analysis.[3] The TMS-derivatized tocopherols are then separated on a gas chromatography column and detected by a mass spectrometer operating in SIM mode. Quantification is achieved by comparing the peak area ratio of the native tocopherol to its deuterated internal standard against a calibration curve.

Experimental Protocols

Reagents and Materials
  • DL-alpha-Tocopherol, DL-beta-Tocopherol, DL-gamma-Tocopherol, DL-delta-Tocopherol standards

  • This compound (Internal Standard)

  • Hexane (B92381) (HPLC grade)

  • Ethanol (B145695) (Absolute)

  • Butylated Hydroxytoluene (BHT)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270)

  • Nitrogen gas (high purity)

Sample Preparation (Liquid-Liquid Extraction)
  • To 500 µL of serum or plasma in a glass tube, add 1 mL of ethanol containing 0.1% BHT to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Add a known concentration of this compound internal standard solution.

  • Add 2 mL of hexane and vortex for 2 minutes to extract the lipids, including tocopherols.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper hexane layer to a clean glass tube.

  • Repeat the extraction step (step 4-6) with another 2 mL of hexane and combine the hexane extracts.

  • Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen at 40°C.

Derivatization (Silylation)
  • To the dried extract, add 50 µL of pyridine and 50 µL of MSTFA (or BSTFA + 1% TMCS).

  • Cap the tube tightly and heat at 60°C for 30 minutes.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis

The following parameters provide a starting point and may require optimization based on the specific instrument and column used.

ParameterValue
Gas Chromatograph Agilent 7890B GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 280°C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Initial temperature 220°C, hold for 1 min, ramp at 10°C/min to 290°C, hold for 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Transfer Line Temp 290°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Acquisition Mode Selected Ion Monitoring (SIM)

Data Presentation

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the GC-MS analysis of TMS-derivatized tocopherols.

CompoundRetention Time (min)Molecular Ion (M+) [m/z]Quantifier Ion [m/z]Qualifier Ion(s) [m/z]
TMS-delta-Tocopherol~11.5474474208, 249
TMS-beta/gamma-Tocopherol (B30145)~12.2488488222, 263
TMS-alpha-Tocopherol~13.0502502236, 237
TMS-alpha-Tocopherol-d9 (IS)~13.0511511245, 246

Note: Retention times are approximate and can vary depending on the specific GC system and conditions. Beta- and gamma-tocopherol may co-elute on a standard HP-5ms column.[4]

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Biological Sample (e.g., Serum/Plasma) add_is Add this compound (Internal Standard) sample->add_is Spiking extraction Liquid-Liquid Extraction (Ethanol/Hexane) add_is->extraction evaporation Evaporation to Dryness (Nitrogen Stream) extraction->evaporation derivatize Silylation (MSTFA/BSTFA, 60°C) evaporation->derivatize gcms GC-MS Analysis (SIM Mode) derivatize->gcms data Data Processing (Peak Integration & Quantification) gcms->data

Caption: Workflow for Tocopherol Analysis by GC-MS.

Logical Relationship of Analytes and Internal Standard

logical_relationship cluster_analytes Endogenous Tocopherols cluster_is Internal Standard cluster_derivatized TMS Derivatives for GC-MS a_toc alpha-Tocopherol (B171835) tms_a_toc TMS-alpha-Tocopherol (m/z 502) a_toc->tms_a_toc Derivatization b_toc beta-Tocopherol tms_bg_toc TMS-beta/gamma-Tocopherol (m/z 488) b_toc->tms_bg_toc Derivatization g_toc gamma-Tocopherol g_toc->tms_bg_toc d_toc delta-Tocopherol tms_d_toc TMS-delta-Tocopherol (m/z 474) d_toc->tms_d_toc Derivatization d9_toc This compound tms_d9_toc TMS-alpha-Tocopherol-d9 (m/z 511) d9_toc->tms_d9_toc Derivatization tms_a_toc->tms_d9_toc Quantification Ratio

Caption: Analyte and Internal Standard Relationship.

Conclusion

The described GC-MS method utilizing this compound as an internal standard provides a highly selective, sensitive, and accurate means for the quantitative analysis of tocopherols in biological matrices. The detailed protocol for sample preparation, derivatization, and instrument parameters serves as a comprehensive guide for researchers in various fields. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring data reliability, making this method well-suited for demanding applications in clinical research and drug development.

References

Method Development for α-Tocopherol Quantification with d9-α-Tocopherol Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

α-Tocopherol, the most biologically active form of Vitamin E, is a critical fat-soluble antioxidant that protects cell membranes from oxidative damage.[1][2] Its accurate quantification in biological matrices is essential for nutritional assessment, disease monitoring, and drug development studies. This application note details a robust and sensitive method for the quantification of α-tocopherol in human plasma using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) with a stable isotope-labeled internal standard, d9-α-tocopherol. The use of a deuterated internal standard is considered the gold standard as it closely mimics the analyte's chemical and physical properties, correcting for variations during sample preparation and analysis.[3]

This method employs a simple liquid-liquid extraction for sample preparation, followed by a rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity.

Experimental Protocols

Materials and Reagents
  • α-Tocopherol certified standard (Sigma-Aldrich)

  • d9-α-Tocopherol (d9-α-T) internal standard (IS) (Toronto Research Chemicals)

  • HPLC-grade methanol (B129727) (MeOH) (Fisher Scientific)

  • HPLC-grade acetonitrile (B52724) (ACN) (Fisher Scientific)

  • HPLC-grade isopropanol (B130326) (IPA) (Fisher Scientific)

  • n-Hexane, HPLC grade (Sigma-Aldrich)

  • Formic acid (FA), LC-MS grade (Thermo Fisher Scientific)

  • Ammonium formate (B1220265) (Sigma-Aldrich)

  • Human plasma (BioIVT)

  • Ultrapure water (Milli-Q® system)

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of α-tocopherol and d9-α-tocopherol in ethanol. Store at -20°C in amber vials.

  • Working Standard Solutions: Prepare a series of working standard solutions of α-tocopherol by serial dilution of the stock solution with methanol to achieve concentrations ranging from 0.1 to 50 µg/mL.

  • Internal Standard Working Solution (10 µg/mL): Dilute the d9-α-tocopherol stock solution with methanol.

Sample Preparation (Liquid-Liquid Extraction)
  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the 10 µg/mL d9-α-tocopherol internal standard working solution and vortex briefly.

  • Add 200 µL of methanol to precipitate proteins. Vortex for 30 seconds.

  • Add 1 mL of n-hexane and vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Carefully transfer the upper hexane (B92381) layer to a clean tube.

  • Evaporate the hexane extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (Methanol with 0.1% Formic Acid) and transfer to an HPLC vial with an insert.

HPLC-MS/MS Instrumentation and Conditions

Table 1: HPLC Parameters

ParameterValue
HPLC SystemWaters ACQUITY UPLC I-Class or equivalent
ColumnWaters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase AWater with 0.1% Formic Acid and 10 mM Ammonium Formate
Mobile Phase BMethanol with 0.1% Formic Acid and 10 mM Ammonium Formate
Gradient80% B to 100% B in 2 min, hold at 100% B for 1 min, return to 80% B in 0.1 min, hold for 0.9 min
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Run Time4 minutes

Table 2: Mass Spectrometry Parameters

ParameterValue
Mass SpectrometerWaters Xevo TQ-S or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.0 kV
Cone Voltage30 V
Desolvation Temperature500°C
Desolvation Gas Flow1000 L/hr
Cone Gas Flow150 L/hr
Collision GasArgon

Table 3: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Collision Energy (eV)
α-Tocopherol431.4165.10.0520
d9-α-Tocopherol440.4171.10.0520

Data Presentation

Table 4: Method Validation Summary

ParameterResult
Linearity Range0.1 - 50 µg/mL (r² > 0.995)
LLOQ0.1 µg/mL
Accuracy92 - 108%
Precision (Intra-day)< 6% RSD
Precision (Inter-day)< 8% RSD
Recovery> 85%
Matrix EffectMinimal (< 15%)

Experimental Workflow & Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add d9-α-Tocopherol IS plasma->add_is protein_precip Protein Precipitation (Methanol) add_is->protein_precip lle Liquid-Liquid Extraction (n-Hexane) protein_precip->lle evaporation Evaporation lle->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc HPLC Separation (C18 Column) reconstitution->hplc msms MS/MS Detection (MRM) hplc->msms integration Peak Integration msms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of α-Tocopherol calibration->quantification

Caption: Experimental workflow for α-tocopherol quantification.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol aT α-Tocopherol PKC Protein Kinase C (PKC) aT->PKC Inhibits PP2A Protein Phosphatase 2A (PP2A) aT->PP2A Activates Cell_Prolif Cell Proliferation PKC->Cell_Prolif Promotes Inflammation Inflammation PKC->Inflammation Promotes Platelet_Agg Platelet Aggregation PKC->Platelet_Agg Promotes PP2A->PKC Dephosphorylates/ Inactivates

Caption: α-Tocopherol's role in inhibiting the Protein Kinase C (PKC) signaling pathway.[4][5][6][7][8]

Discussion

This HPLC-MS/MS method provides a reliable and efficient means for the quantitative analysis of α-tocopherol in human plasma. The use of d9-α-tocopherol as an internal standard ensures high accuracy and precision by compensating for any analyte loss during sample processing and for matrix-induced ion suppression or enhancement. The simple liquid-liquid extraction protocol is effective in removing proteins and phospholipids, resulting in a clean extract and minimizing instrument contamination. The short chromatographic run time allows for high-throughput analysis, which is advantageous for large-scale clinical and research studies.

α-Tocopherol's biological effects extend beyond its antioxidant capacity to the modulation of key signaling pathways.[4][9][10] A significant mechanism is its inhibition of Protein Kinase C (PKC) activity.[6][7][11] This inhibition is not primarily due to its antioxidant properties but rather a more specific interaction that can lead to the dephosphorylation and inactivation of PKC, potentially through the activation of protein phosphatases like PP2A.[7] By downregulating PKC activity, α-tocopherol can influence a variety of cellular processes, including the reduction of cell proliferation, inflammation, and platelet aggregation.[4][5][8] This highlights the importance of studying α-tocopherol not just as a vitamin, but as a signaling molecule with therapeutic potential.

References

Application Notes and Protocols for the Use of DL-alpha-Tocopherol-d9 in Food Matrix Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-tocopherol (B171835), the most biologically active form of Vitamin E, is a crucial lipophilic antioxidant in food and biological systems. Its accurate quantification in complex food matrices is essential for nutritional labeling, quality control, and research in food science and drug development. The inherent variability in sample preparation and the presence of interfering substances in food matrices pose significant analytical challenges. Isotope dilution mass spectrometry (ID-MS) is the gold standard for high accuracy and precision in quantifying vitamins like α-tocopherol.[1] This method utilizes a stable isotope-labeled internal standard, such as DL-alpha-Tocopherol-d9, which is chemically identical to the analyte and can correct for variations during sample processing and analysis.[1]

This document provides detailed application notes and protocols for the use of this compound as an internal standard for the quantitative analysis of alpha-tocopherol in various food matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry involves adding a known amount of an isotopically labeled version of the analyte (this compound) to the sample at the earliest stage of preparation. This "spiked" sample is then processed through extraction, cleanup, and analysis. Because the labeled internal standard has nearly identical physicochemical properties to the endogenous analyte, it experiences the same losses and variations during the entire analytical workflow.

The mass spectrometer distinguishes between the native analyte and the isotopically labeled internal standard based on their mass-to-charge ratio (m/z) difference. By measuring the ratio of the signal from the native analyte to that of the internal standard, the concentration of the native analyte in the original sample can be accurately calculated, irrespective of sample losses during preparation.

G Principle of Isotope Dilution Mass Spectrometry cluster_sample Sample cluster_standard Internal Standard cluster_processing Sample Processing cluster_analysis Analysis Analyte α-Tocopherol Spike Spike Sample with Known Amount of IS Analyte->Spike IS DL-α-Tocopherol-d9 IS->Spike Extract Extraction & Cleanup Spike->Extract Losses affect both equally LCMS LC-MS/MS Analysis Extract->LCMS Ratio Measure Peak Area Ratio (Analyte / IS) LCMS->Ratio Quant Quantification Ratio->Quant

Isotope Dilution Workflow

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the analysis of alpha-tocopherol in food matrices using this compound as an internal standard.

Reagents and Materials
  • Solvents: HPLC or LC-MS grade methanol (B129727), acetonitrile, isopropanol, n-hexane, and water. Formic acid (LC-MS grade).

  • Standards:

    • DL-alpha-Tocopherol (analytical standard)

    • This compound (internal standard)

  • Chemicals:

    • Potassium hydroxide (B78521) (KOH)

    • Ascorbic acid

    • Butylated hydroxytoluene (BHT)

    • Sodium chloride (NaCl)

  • Solid Phase Extraction (SPE) Cartridges: C18 or equivalent.

  • HPLC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Vials: Amber glass autosampler vials.

Sample Preparation

The choice of sample preparation method depends on the food matrix, particularly its fat content.

This protocol involves saponification to release tocopherols (B72186) from the lipid matrix.

  • Homogenization: Homogenize solid samples to a fine powder or paste.

  • Weighing: Accurately weigh approximately 0.5 - 1.0 g of the homogenized sample into a glass tube with a screw cap.

  • Spiking with Internal Standard: Add a known amount of this compound solution in ethanol (B145695) to the sample. The amount should be chosen to be in the mid-range of the expected analyte concentration.

  • Addition of Antioxidant: Add 1 mL of 1% (w/v) ascorbic acid or BHT in ethanol to prevent oxidation.

  • Saponification: Add 5 mL of 10% (w/v) KOH in methanol. Vortex vigorously.

  • Incubation: Incubate in a water bath at 70-80°C for 30 minutes with intermittent vortexing.

  • Cooling: Cool the sample to room temperature.

  • Extraction:

    • Add 5 mL of saturated NaCl solution.

    • Add 10 mL of n-hexane/isopropanol (3:1, v/v).

    • Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes.

  • Collection of Organic Layer: Carefully transfer the upper hexane (B92381) layer to a new tube.

  • Re-extraction: Repeat the extraction (step 8) twice more and combine the hexane extracts.

  • Evaporation: Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase, vortex, and transfer to an amber autosampler vial for LC-MS/MS analysis.

This protocol utilizes direct solvent extraction.

  • Homogenization: Homogenize the sample (for solids) or use the liquid sample directly.

  • Weighing/Aliquoting: Accurately weigh approximately 2-5 g of the homogenized sample or pipette a known volume of the liquid sample into a centrifuge tube.

  • Spiking with Internal Standard: Add a known amount of this compound solution.

  • Protein Precipitation & Extraction:

    • For liquid samples like juice or milk, add 10 mL of methanol, vortex, and centrifuge to precipitate proteins.

    • For solid samples, add 10 mL of methanol, vortex, and sonicate for 15 minutes.

  • Liquid-Liquid Extraction:

    • Add 10 mL of n-hexane to the methanol extract.

    • Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes.

  • Collection and Evaporation: Follow steps 9-12 from the high-fat protocol.

G Experimental Workflow for α-Tocopherol Analysis cluster_prep Sample Preparation cluster_highfat High-Fat Matrix cluster_lowfat Low-Fat Matrix cluster_analysis Analysis Homogenize Homogenize Sample Spike Spike with DL-α-Tocopherol-d9 Homogenize->Spike Saponify Saponification (KOH) Spike->Saponify Solvent_Ext Direct Solvent Extraction (Methanol) Spike->Solvent_Ext LLE_HF Liquid-Liquid Extraction (Hexane) Saponify->LLE_HF Evaporate Evaporate & Reconstitute LLE_HF->Evaporate LLE_LF Liquid-Liquid Extraction (Hexane) Solvent_Ext->LLE_LF LLE_LF->Evaporate LCMS LC-MS/MS Analysis Evaporate->LCMS Data Data Processing LCMS->Data

Sample Preparation and Analysis Workflow
LC-MS/MS Analysis

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase, 2.1 x 100 mm, 1.7 µm.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: Start with 80% B, increase to 100% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ESI or APCI.

    • Multiple Reaction Monitoring (MRM): Monitor the transitions for both the analyte and the internal standard. The transitions for d6-α-tocopherol are a reliable starting point for d9, as the fragmentation is primarily of the chromanol ring.

      • α-Tocopherol: Precursor ion (m/z) 431.4 -> Product ion (m/z) 165.1

      • This compound: Precursor ion (m/z) 440.4 -> Product ion (m/z) 174.1 (Note: The product ion will shift by +9 Da due to the deuterium (B1214612) labels on the aromatic ring methyl groups).

    • Optimize collision energy and other MS parameters for maximum signal intensity.

Data Presentation

The following tables summarize typical quantitative data obtained using isotope dilution LC-MS/MS for the analysis of α-tocopherol in various food matrices.

Table 1: Method Validation Parameters
Parameterα-TocopherolReference
Linearity Range0.05 - 50 µg/mL[2]
Correlation Coefficient (r²)> 0.99[2]
Limit of Detection (LOD)0.01 - 0.5 µg/mL[2]
Limit of Quantification (LOQ)0.05 - 1.5 µg/mL[2]
Intraday Precision (%RSD)< 10%[2]
Interday Precision (%RSD)< 15%[2]
Accuracy/Recovery85 - 115%[2]
Table 2: Recovery of α-Tocopherol in Various Food Matrices
Food MatrixExtraction MethodMean Recovery (%)Reference
Sunflower OilDirect Dilution95.2 ± 4.1[2]
Mackerel FilletFolch Extraction88.7 ± 5.3[2]
AlmondsSaponification & LLE92.4 ± 6.8[2]
SpinachSaponification & LLE85.1 ± 7.2[2]
Avocado PulpFolch Extraction90.5 ± 4.9[2]
Infant Formula (Milk-based)Saponification & LLE98.3 ± 3.5
Orange JuiceDirect Extraction89.6 ± 6.1
CerealSaponification & LLE91.2 ± 5.7

Note: Data for infant formula, orange juice, and cereal are representative values based on typical method performance.

Conclusion

The use of this compound as an internal standard in an isotope dilution LC-MS/MS method provides a highly accurate, precise, and robust approach for the quantification of alpha-tocopherol in a wide variety of food matrices. The detailed protocols and expected performance characteristics outlined in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this gold-standard analytical technique. The ability to correct for matrix effects and procedural losses makes this method superior to traditional chromatographic techniques, ensuring reliable data for nutritional analysis and quality control.

References

Measuring Vitamin E in Tissue Samples: An Application Note and Protocol Utilizing DL-alpha-Tocopherol-d9 for Accurate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the quantitative analysis of α-tocopherol (a key form of vitamin E) in tissue samples using a stable isotope-labeled internal standard, DL-α-Tocopherol-d9, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is critical for correcting for matrix effects and variations in sample preparation, ensuring high accuracy and precision in the quantification of endogenous α-tocopherol.

Introduction

Vitamin E is a vital fat-soluble antioxidant that protects cells from oxidative stress by scavenging free radicals.[1] Its concentration in various tissues is a key indicator of oxidative balance and is of significant interest in numerous fields, including nutrition, disease pathology, and drug development. Accurate measurement of vitamin E levels in tissues is challenging due to the complexity of the biological matrix.[2] Isotope dilution mass spectrometry, employing a stable isotope-labeled internal standard like DL-α-Tocopherol-d9, is the gold standard for such analyses, offering superior specificity and accuracy.

This application note details a robust protocol for the extraction and quantification of α-tocopherol from tissue samples. The methodology is suitable for a range of tissue types and provides the necessary detail for implementation in a research laboratory setting.

Experimental Workflow Overview

The overall experimental workflow for the quantification of α-tocopherol in tissue samples is depicted below. This process involves tissue homogenization, spiking with the deuterated internal standard, liquid-liquid extraction to isolate the lipid-soluble vitamins, and subsequent analysis by LC-MS/MS.

Vitamin E Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analysis tissue Tissue Sample homogenize Homogenization (e.g., in Ascorbic Acid) tissue->homogenize spike Spike with DL-alpha-Tocopherol-d9 homogenize->spike extract Liquid-Liquid Extraction (e.g., with Hexane (B92381)/Ethanol) spike->extract dry Evaporation and Reconstitution extract->dry lcms LC-MS/MS Analysis dry->lcms quant Quantification lcms->quant

Caption: A generalized workflow for the quantification of Vitamin E in tissue samples.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on established procedures for vitamin E analysis in biological matrices.[3][4]

1. Materials and Reagents

  • DL-α-Tocopherol (analytical standard)

  • DL-α-Tocopherol-d9 (internal standard)

  • Ascorbic acid

  • Ethanol (absolute, HPLC grade)

  • Hexane (HPLC grade)

  • Methanol (HPLC grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) acetate (B1210297) (LC-MS grade)

  • Tissue homogenizer (e.g., bead beater or rotor-stator)

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source

2. Sample Preparation

  • Tissue Homogenization:

    • Accurately weigh approximately 50 mg of frozen tissue.[3]

    • Add the tissue to a homogenization tube containing 200 µL of 0.1% ascorbic acid in water to prevent oxidation.[3]

    • Add 250 µL of ethanol.[3]

    • Homogenize the tissue thoroughly until a uniform suspension is achieved. Keep samples on ice to minimize degradation.

  • Internal Standard Spiking:

    • To the tissue homogenate, add a known amount of DL-α-Tocopherol-d9 solution (concentration to be optimized based on expected endogenous levels and instrument sensitivity).

  • Liquid-Liquid Extraction:

    • Add 1 mL of hexane to the homogenate, vortex vigorously for 1 minute, and centrifuge at 10,000 x g for 5 minutes.[3][5]

    • Carefully transfer the upper hexane layer to a clean tube.

    • Repeat the extraction step with another 1 mL of hexane and combine the hexane fractions.[3]

  • Sample Concentration:

    • Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., methanol) for LC-MS/MS analysis.[3]

3. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is commonly used.[6]

    • Mobile Phase A: Water with 2 mM ammonium acetate and 0.1% formic acid.[7]

    • Mobile Phase B: Methanol with 2 mM ammonium acetate and 0.1% formic acid.[7]

    • Gradient: A gradient elution should be optimized to ensure separation of α-tocopherol from other isomers and matrix components. A typical gradient might start at 80% B, increasing to 100% B over several minutes.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 20 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive ion electrospray ionization (ESI+) or atmospheric pressure chemical ionization (APCI+).[8][9]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (example):

      • α-Tocopherol: Precursor ion (Q1) m/z 431.4 -> Product ion (Q3) m/z 165.1

      • DL-α-Tocopherol-d9: Precursor ion (Q1) m/z 440.4 -> Product ion (Q3) m/z 174.1

    • Note: Specific m/z values may need to be optimized based on the instrument and adduct formation.

4. Quantification

  • A calibration curve is constructed by plotting the peak area ratio of the α-tocopherol standard to the DL-α-Tocopherol-d9 internal standard against the concentration of the α-tocopherol standard.

  • The concentration of α-tocopherol in the tissue samples is then determined from this calibration curve.

Quantitative Data Summary

The performance of methods for vitamin E quantification can vary depending on the specific matrix and instrumentation. The following table summarizes typical quantitative performance parameters reported in the literature for the analysis of α-tocopherol in biological samples using LC-MS/MS.

ParameterTypical Value RangeReference
Limit of Detection (LOD) 8 - 330 pg/mL[6]
Limit of Quantification (LOQ) 50 ng/mL (in serum)[7]
Linearity (r²) ≥ 0.99[6][7]
Recovery 97% (in tissue)[10]
Intra-day Precision (%CV) 2 - 17%[9]
Inter-day Precision (%CV) 5 - 18%[9]

Conclusion

The described methodology provides a reliable and accurate approach for the quantification of α-tocopherol in tissue samples. The use of a deuterated internal standard, DL-α-Tocopherol-d9, is essential for mitigating matrix effects and ensuring data quality. This protocol can be readily adapted by researchers in various fields to obtain precise measurements of vitamin E, contributing to a better understanding of its role in health and disease.

References

Application Notes: The Use of DL-alpha-Tocopherol-d9 in Pharmacokinetic Studies of Vitamin E

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vitamin E, a critical fat-soluble antioxidant, exists in various isoforms, with alpha-tocopherol (B171835) being the most biologically active.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) is fundamental for nutritional science and the development of therapeutic interventions. Stable isotope labeling, employing deuterated forms of alpha-tocopherol like DL-alpha-Tocopherol-d9, offers a robust and safe methodology for these pharmacokinetic investigations, eliminating the need for radioactive tracers.[1][2] this compound serves as an invaluable tool to trace the fate of exogenous vitamin E in vivo, allowing for precise quantification and differentiation from endogenous levels.[3]

Principle of the Method

The core of this technique lies in stable isotope dilution mass spectrometry.[4] A known quantity of this compound is administered to the study subject. Biological samples, such as plasma or tissues, are then collected over time.[5] Using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the deuterated tocopherol can be distinguished from the naturally abundant, non-labeled tocopherol based on their mass-to-charge (m/z) ratio.[3][6] This allows for the accurate determination of the pharmacokinetic profile of the administered dose. This compound is also frequently utilized as an internal standard during sample analysis to ensure accuracy and precision by correcting for variations during sample preparation and analysis.[7]

Applications

The use of this compound and other deuterated tocopherols (B72186) in pharmacokinetic studies has several key applications:

  • Bioavailability and Bioequivalence Studies: Comparing the absorption and bioavailability of different vitamin E formulations, such as natural (RRR-alpha-tocopherol) versus synthetic (all-rac-alpha-tocopherol) forms.[1][8]

  • Pharmacokinetic Parameter Determination: Calculating key parameters including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t1/2).[5][9]

  • Metabolism Studies: Tracing the metabolic pathways of alpha-tocopherol and identifying its various metabolites in biological fluids.[1][4]

  • Nutritional Research: Investigating the influence of dietary factors, such as fat content, on the absorption of vitamin E.[10]

  • Disease-Related Research: Examining how pathological conditions, such as oxidative stress or chronic kidney disease, impact the processing and kinetics of vitamin E.[11][12]

Experimental Protocols

The following protocols are generalized methodologies for conducting pharmacokinetic studies using this compound. These should be adapted based on the specific research objectives and institutional guidelines.

Protocol 1: Sample Preparation for LC-MS/MS Analysis of Alpha-Tocopherol in Human Plasma

This protocol outlines two common methods for plasma sample preparation: a high-throughput protein precipitation method and a more comprehensive solid-phase extraction method for enhanced sensitivity.[13]

Method A: High-Throughput Protein Precipitation (PPT) [13]

  • Aliquoting: To 100 µL of human plasma, add 20 µL of an internal standard working solution (e.g., this compound in ethanol).

  • Mixing: Vortex the sample for 10 seconds.

  • Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins.

  • Vortexing: Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to a new 96-well plate.

  • Injection: Inject 5 µL of the supernatant into the LC-MS/MS system.

Method B: Comprehensive Solid-Phase Extraction (SPE) [4][13]

  • Aliquoting and Internal Standard: To 100 µL of human plasma, add 20 µL of the internal standard working solution (e.g., this compound in ethanol).

  • Acidification: Add 200 µL of 4% phosphoric acid and vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge sequentially with 1 mL of 2% formic acid and 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in ethyl acetate (B1210297).

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in an appropriate volume of the mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Alpha-Tocopherol

This protocol provides typical LC-MS/MS conditions for the quantification of alpha-tocopherol and its deuterated isotopologues.[6][13]

  • LC System: Ultra-High-Performance Liquid Chromatography (UPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Methanol with 0.1% Formic Acid.

  • Flow Rate: 0.5 mL/min.

  • Gradient: Start at 80% B, increase to 98% B over 1.5 minutes, hold for 0.5 minutes, then return to initial conditions and equilibrate for 1 minute.[13]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Alpha-Tocopherol: Precursor ion m/z -> Product ion m/z (specific values to be optimized).

    • This compound: Precursor ion m/z -> Product ion m/z (specific values to be optimized based on the d9 mass shift).

Data Presentation

The following tables summarize quantitative data from various pharmacokinetic studies that have utilized deuterated alpha-tocopherol.

Table 1: Pharmacokinetic Parameters of Deuterated Alpha-Tocopherol in Humans Following Oral Administration

Study PopulationDose of Deuterated α-TocopherolCmax (µmol/L)Tmax (hours)AUC (µmol·h/L)Reference
Healthy Adults15 mg d3-RRR-α-tocopheryl acetate-~11-[5][14]
Healthy Adults75 mg d3-RRR-α-tocopheryl acetate-~11-[5][14]
Healthy Adults150 mg d3-RRR-α-tocopheryl acetate-~11-[5][14]
Healthy WomenOral d3-α-T with IV d6-α-TVariesVariesVaries[10]

Data not always explicitly provided as Cmax and AUC but inferred from percentage labeling and linear dose-response.

Table 2: Bioavailability of Different Forms of Vitamin E Determined Using Deuterated Tracers in Humans

ComparisonDeuterated Tracers UsedKey FindingReference
Natural (RRR) vs. Synthetic (all-rac)d3-RRR-α-tocopheryl acetate and d6-all-rac-α-tocopheryl acetateThe plasma ratio of RRR:rac increased to approximately 2 after dosing, indicating roughly twice the availability of the natural form.[8]
Effect of Dietary Fatd-α-T-acetateDecreased dietary fat led to a decrease in the maximum plasma concentration of labeled d-α-T.[10]

Table 3: Pharmacokinetic Parameters of Deuterated Alpha-Tocopherol in Swine

Administration RouteDeuterated Form and DoseHalf-life (t1/2)BioavailabilityReference
Oral75 mg D9-α-TAc2.6 ± 0.8 hours12.5%[15]
IntravenousD6-RRR-α-T5.9 ± 1.2 hours (second peak)-[15]

Visualizations

Experimental Workflow for Pharmacokinetic Analysis

G cluster_0 Study Design and Dosing cluster_1 Sample Collection and Processing cluster_2 Analytical Phase cluster_3 Data Analysis A Subject Recruitment and Baseline Sampling B Administration of this compound A->B C Time-course Blood Sampling B->C D Plasma Separation C->D E Sample Storage (-80°C) D->E F Sample Preparation (PPT or SPE) with Internal Standard E->F G LC-MS/MS Analysis F->G H Quantification of Labeled and Unlabeled Tocopherol G->H I Pharmacokinetic Modeling H->I J Calculation of PK Parameters (Cmax, Tmax, AUC) I->J

Caption: Workflow for a typical pharmacokinetic study using this compound.

Logical Flow for Sample Preparation Method Selection

G Start High-Throughput Screening? Method_A Protein Precipitation (PPT) Start->Method_A Yes Method_B Solid-Phase Extraction (SPE) Start->Method_B No End_A Simpler, Faster Workflow Method_A->End_A End_B Higher Sensitivity, Cleaner Sample Method_B->End_B

Caption: Decision tree for selecting a sample preparation method.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing DL-alpha-Tocopherol-d9 for Internal Standard Use

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of DL-alpha-Tocopherol-d9 as an internal standard in analytical assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common issues and best practices.

Frequently Asked Questions (FAQs)

Q1: Why is an internal standard (IS) necessary for the quantitative analysis of alpha-tocopherol (B171835)?

An internal standard is crucial for accurate and precise quantification of alpha-tocopherol, especially in complex biological matrices like plasma or serum.[1][2] It helps to correct for variations that can occur during sample preparation, such as extraction inconsistencies, and analytical variations, including injection volume differences and instrument response drift.[2][3] By adding a known amount of an internal standard that behaves similarly to the analyte, the ratio of the analyte signal to the internal standard signal is used for quantification, which minimizes the impact of these variabilities.[2]

Q2: What makes this compound a suitable internal standard for alpha-tocopherol analysis?

This compound is a stable isotope-labeled (SIL) internal standard, which is considered the "gold standard" for mass spectrometry-based bioanalysis.[1][4][5] Its chemical and physical properties are nearly identical to the endogenous alpha-tocopherol, ensuring that it behaves similarly during sample extraction and chromatographic separation.[5] The mass difference due to the deuterium (B1214612) labels allows the mass spectrometer to differentiate it from the unlabeled analyte, enabling accurate quantification through isotope dilution mass spectrometry (IDMS).[4]

Q3: What is the ideal concentration for this compound as an internal standard?

There is no single "one-size-fits-all" concentration. The optimal concentration of this compound depends on the expected concentration range of endogenous alpha-tocopherol in the samples and the sensitivity of the mass spectrometer. A general guideline is to use a concentration that provides a strong, reproducible signal without saturating the detector and is within the linear range of the assay.[6] A common starting point is to aim for an internal standard concentration that is in the mid-range of the calibration curve for the analyte.

Q4: Can the use of a deuterated internal standard like this compound introduce any analytical challenges?

Yes, while highly effective, deuterated internal standards can sometimes present challenges. These may include:

  • Chromatographic Shift: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[7] This can lead to differential matrix effects if the analyte and internal standard do not experience the same degree of ion suppression or enhancement.

  • Isotopic Contribution: The unlabeled analyte may have natural isotopes that contribute to the signal of the deuterated internal standard, a phenomenon known as "cross-talk."[8] This is more pronounced when the mass difference between the analyte and IS is small.

  • Deuterium Exchange: In some instances, deuterium atoms can exchange with hydrogen atoms from the solvent or matrix, compromising the integrity of the internal standard.[9] This is more likely to occur if the deuterium labels are in chemically labile positions.

Troubleshooting Guides

Issue 1: High Variability in Internal Standard Response

Symptom: The peak area of this compound varies significantly across a batch of samples, including calibrators and quality controls (QCs).

Possible Causes and Solutions:

CauseTroubleshooting Steps
Inconsistent Pipetting or Spiking Review the sample preparation procedure to ensure consistent addition of the internal standard solution to all samples. Use calibrated pipettes and ensure proper mixing.[10]
Matrix Effects Different samples can have varying compositions, leading to different degrees of ion suppression or enhancement.[10] To mitigate this, optimize the sample preparation method (e.g., use solid-phase extraction instead of protein precipitation) to remove interfering components. Diluting the sample can also reduce matrix effects.
Instrument Instability A fluctuating instrument response can lead to variable IS signals. Check the stability of the mass spectrometer by injecting a standard solution multiple times. If instability is observed, perform instrument maintenance and calibration.
Internal Standard Degradation Ensure the internal standard solution is stored correctly and has not degraded. Prepare fresh working solutions regularly.
Issue 2: Poor Accuracy and Precision in Quality Control (QC) Samples

Symptom: The calculated concentrations of QC samples are consistently outside the acceptable range (typically ±15% of the nominal value).

Possible Causes and Solutions:

CauseTroubleshooting Steps
Incorrect Internal Standard Concentration Verify the concentration of the this compound working solution. An error in the IS concentration will lead to a systematic bias in the calculated analyte concentrations.[8]
Differential Matrix Effects If the analyte and internal standard do not co-elute perfectly, they may experience different levels of ion suppression, leading to inaccurate quantification.[9] Adjust the chromatographic method to achieve better co-elution.
Non-linearity of the Calibration Curve Ensure the calibration curve is linear over the entire concentration range. If non-linearity is observed at the higher end, it could be due to detector saturation. Consider adjusting the internal standard concentration or the calibration range.
Analyte or IS Instability in Matrix Evaluate the stability of both alpha-tocopherol and this compound in the biological matrix under the storage and processing conditions of the experiment.

Data Presentation: Impact of Internal Standard Concentration

The following table summarizes hypothetical data illustrating the effect of different this compound concentrations on the performance of an alpha-tocopherol assay in human plasma. The expected endogenous alpha-tocopherol concentration is in the range of 5-20 µg/mL.

IS Concentration (µg/mL)Analyte Concentration (µg/mL)Accuracy (%)Precision (%RSD, n=6)Internal Standard Response (Peak Area)Analyte/IS Peak Area Ratio
15 (Low QC)85.212.550,0001.1
15 (High QC)88.910.248,0003.5
10 (Optimal) 5 (Low QC) 98.5 4.2 550,000 0.1
15 (High QC) 101.2 3.8 545,000 0.3
505 (Low QC)105.78.92,800,0000.02
15 (High QC)110.37.52,750,0000.06

As shown in the table, an internal standard concentration that is too low can lead to poor precision and accuracy due to a weak signal. Conversely, a concentration that is too high can also negatively impact the assay, potentially due to detector saturation or non-linearity in the analyte/IS ratio.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • This compound Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of ethanol (B145695). Store at -20°C in an amber vial.

  • Alpha-Tocopherol Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of alpha-tocopherol and dissolve it in 10 mL of ethanol. Store at -20°C in an amber vial.

  • Internal Standard Working Solution: Prepare a working solution of this compound by diluting the stock solution with ethanol to the desired concentration (e.g., 10 µg/mL).

  • Calibration Standards and Quality Controls: Prepare a series of calibration standards and quality control samples by spiking appropriate amounts of the alpha-tocopherol stock solution into a blank biological matrix (e.g., stripped serum or a surrogate matrix).

Protocol 2: Optimization of this compound Concentration
  • Prepare a set of mid-range calibration standards for alpha-tocopherol (e.g., 10 µg/mL in plasma).

  • Prepare several internal standard working solutions at different concentrations (e.g., 1, 5, 10, 25, and 50 µg/mL).

  • Process the mid-range calibration standards by adding a fixed volume of each of the different internal standard working solutions.

  • Analyze the samples using the LC-MS/MS method.

  • Evaluate the internal standard response (peak area). The optimal concentration should yield a robust and consistent signal that is well above the noise level but not causing detector saturation.

  • Assess the precision of the analyte/IS peak area ratio. At the optimal IS concentration, the relative standard deviation (%RSD) of the peak area ratio for replicate injections should be low (e.g., <5%).

  • Select the concentration that provides the best balance of signal intensity, precision, and accuracy across the entire calibration range.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample and Standard Preparation cluster_sample_proc Sample Processing cluster_analysis Analysis prep_stock Prepare Stock Solutions (Analyte & IS) prep_working Prepare Working Solutions (Calibration Standards, QCs & IS) prep_stock->prep_working add_is Add Internal Standard to Samples, Calibrators & QCs prep_working->add_is extraction Perform Sample Extraction (e.g., Protein Precipitation) add_is->extraction lcms LC-MS/MS Analysis extraction->lcms data_proc Data Processing (Peak Integration, Ratio Calculation) lcms->data_proc quant Quantification (Calibration Curve) data_proc->quant

Caption: Workflow for quantitative analysis using an internal standard.

Troubleshooting_Workflow cluster_investigation Initial Investigation cluster_causes Potential Root Causes cluster_solutions Corrective Actions start Inconsistent Internal Standard Response check_prep Review Sample Preparation Records start->check_prep check_instrument Check Instrument Performance Logs start->check_instrument pipetting Pipetting Error? check_prep->pipetting matrix Matrix Effects? check_prep->matrix instrument Instrument Issue? check_instrument->instrument reprepare Re-prepare and Re-analyze Samples pipetting->reprepare Yes optimize_prep Optimize Sample Preparation Method matrix->optimize_prep Yes instrument_maint Perform Instrument Maintenance instrument->instrument_maint Yes

Caption: Troubleshooting logic for inconsistent internal standard response.

References

Technical Support Center: Vitamin E Analysis with d9-Tocopherol Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing d9-tocopherol as an internal standard in the analysis of vitamin E (α-tocopherol) by LC-MS/MS.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of vitamin E when using d9-tocopherol as an internal standard.

Problem Potential Cause Recommended Solution
Poor Peak Shape for α-Tocopherol and/or d9-Tocopherol (Tailing, Fronting, or Splitting) Column OverloadDilute the sample or inject a smaller volume.
Incompatible pH of Mobile PhaseEnsure the mobile phase pH is appropriate for the column and analytes. For reverse-phase chromatography, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used.
Column Contamination or DegradationFlush the column with a strong solvent. If the problem persists, replace the column.
High Variability in d9-Tocopherol Signal Inconsistent Sample PreparationEnsure precise and consistent pipetting of the internal standard and uniform execution of the extraction procedure.
d9-Tocopherol DegradationVitamin E is susceptible to oxidation. Protect samples and standards from light and heat. Prepare fresh working solutions of d9-tocopherol regularly.
Inconsistent Matrix EffectsOptimize the sample cleanup procedure to remove interfering matrix components. Consider a more rigorous extraction method like SPE.
Significant Ion Suppression or Enhancement Co-elution with Matrix ComponentsModify the chromatographic gradient to separate α-tocopherol and d9-tocopherol from the ion-suppressing region of the chromatogram.
Inefficient Sample CleanupEmploy a more effective sample preparation technique. For example, solid-phase extraction (SPE) is generally more effective at removing phospholipids, a common source of ion suppression in plasma samples, than protein precipitation.
Inappropriate Ionization SourceWhile electrospray ionization (ESI) is commonly used, atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects for certain compounds.[1]
Low Recovery of α-Tocopherol and d9-Tocopherol Inefficient ExtractionOptimize the extraction solvent and procedure. For liquid-liquid extraction, ensure the solvent is appropriate for the lipophilic nature of tocopherols (B72186) (e.g., hexane (B92381), ethyl acetate). For SPE, ensure the correct sorbent and elution solvent are used.
Analyte AdsorptionUse silanized glassware or polypropylene (B1209903) tubes to minimize adsorption of the analytes to container surfaces.
Incomplete Protein PrecipitationIf using protein precipitation, ensure the ratio of precipitant (e.g., acetonitrile (B52724), methanol) to sample is sufficient (typically at least 3:1).
Retention Time Shift Changes in Mobile Phase CompositionPrepare fresh mobile phase and ensure accurate composition.
Column Temperature FluctuationsUse a column oven to maintain a stable temperature.
Column AgingA deteriorating column can lead to shifts in retention time. Replace the column if performance degrades.

Frequently Asked Questions (FAQs)

Q1: Why use d9-tocopherol as an internal standard for vitamin E analysis?

A1: A deuterated internal standard like d9-tocopherol is ideal for mass spectrometry-based quantification. It is chemically almost identical to the analyte (α-tocopherol) and therefore behaves similarly during sample preparation and chromatographic separation. This similarity allows it to effectively compensate for variations in extraction recovery and matrix effects, leading to more accurate and precise quantification. The mass difference between d9-tocopherol and α-tocopherol allows them to be distinguished by the mass spectrometer.

Q2: Can d9-tocopherol perfectly correct for all matrix effects?

A2: While d9-tocopherol is highly effective, it may not provide perfect correction in all situations. A slight difference in chromatographic retention time can sometimes occur between the analyte and the deuterated internal standard. If this shift causes them to elute in regions with different degrees of ion suppression or enhancement, the correction may not be perfect. Therefore, it is crucial to develop a chromatographic method that minimizes this separation.

Q3: Which sample preparation method is best for analyzing vitamin E in plasma?

A3: The choice of sample preparation method depends on the required sensitivity, throughput, and the complexity of the matrix.

  • Protein Precipitation (PPT): This is a simple and fast method suitable for high-throughput analysis. However, it is less effective at removing other matrix components like phospholipids, which can lead to significant ion suppression.

  • Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT by extracting the lipophilic vitamin E into an immiscible organic solvent, leaving many polar interferences behind.

  • Solid-Phase Extraction (SPE): SPE generally provides the cleanest extracts by selectively retaining the analyte on a solid sorbent while matrix components are washed away. This method is very effective at minimizing matrix effects but is more time-consuming and costly.[2]

Q4: How can I assess the extent of matrix effects in my assay?

A4: Matrix effects can be evaluated by comparing the peak area of an analyte in a post-extraction spiked sample (analyte added to the matrix extract after extraction) to the peak area of the analyte in a neat solution at the same concentration. A matrix effect percentage can be calculated using the formula: (Peak Area in Matrix / Peak Area in Neat Solution) * 100%. A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Quantitative Data Summary

The following table summarizes typical performance data for different sample preparation methods used in vitamin E analysis. Note that the specific values can vary depending on the exact experimental conditions and the biological matrix.

Sample Preparation Method Typical Recovery (%) Typical Matrix Effect (%) Key Advantages Key Disadvantages
Protein Precipitation (PPT) 85 - 10550 - 80 (significant suppression)Fast, simple, inexpensiveHigh matrix effects
Liquid-Liquid Extraction (LLE) 80 - 10070 - 95 (moderate suppression)Better cleanup than PPTMore labor-intensive, potential for emulsions
Solid-Phase Extraction (SPE) 90 - 11090 - 110 (minimal suppression/enhancement)Excellent cleanup, high recoveryMore complex, time-consuming, and expensive

Data synthesized from multiple sources for illustrative purposes.[1][2][3]

Experimental Protocols

Sample Preparation: Protein Precipitation (PPT)
  • To 100 µL of plasma or serum in a polypropylene microcentrifuge tube, add 20 µL of d9-tocopherol internal standard working solution.

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile (or methanol) to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 100 µL of plasma or serum in a glass tube, add 20 µL of d9-tocopherol internal standard working solution.

  • Add 200 µL of ethanol (B145695) to denature proteins and vortex for 30 seconds.

  • Add 500 µL of hexane (or ethyl acetate) and vortex for 2 minutes.

  • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis of α-Tocopherol and d9-Tocopherol
  • LC System: UPLC or HPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Gradient: Start with 80% B, increase to 100% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+) or APCI+[1]

  • MRM Transitions:

    • α-Tocopherol: m/z 431.4 → 165.1

    • d9-Tocopherol: m/z 440.4 → 174.1

Note: The specific MRM transitions and collision energies should be optimized for the instrument being used.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Plasma/Serum Sample add_is Add d9-Tocopherol Internal Standard start->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt Option 1 lle Liquid-Liquid Extraction (Hexane) add_is->lle Option 2 spe Solid-Phase Extraction (C18) add_is->spe Option 3 extract Final Extract ppt->extract lle->extract spe->extract lcms LC-MS/MS Analysis extract->lcms data Data Processing & Quantification lcms->data troubleshooting_logic cluster_peak Peak Issues cluster_signal Signal Issues start Inaccurate Results? peak_shape Poor Peak Shape? start->peak_shape Yes signal_intensity Low/Variable Signal? start->signal_intensity No check_column Check Column & Mobile Phase peak_shape->check_column Yes optimize_chroma Optimize Chromatography check_column->optimize_chroma check_recovery Review Extraction Procedure signal_intensity->check_recovery Yes check_matrix Assess Matrix Effects (Ion Suppression) signal_intensity->check_matrix No optimize_cleanup Optimize Sample Cleanup (e.g., use SPE) check_recovery->optimize_cleanup check_matrix->optimize_cleanup Yes check_matrix->optimize_chroma No

References

Preventing degradation of DL-alpha-Tocopherol-d9 during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of DL-alpha-Tocopherol-d9 during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: this compound, similar to its non-deuterated counterpart, is susceptible to degradation primarily due to:

  • Oxidation: Exposure to atmospheric oxygen is a major cause of degradation. This process is often accelerated by other factors.[1][2][3]

  • Light: Exposure to UV and even ambient laboratory light can induce photodegradation.[1][2][4] It is crucial to work in a dark or low-light environment and use amber-colored glassware or containers wrapped in aluminum foil.[5][6]

  • Heat: Elevated temperatures significantly accelerate the rate of degradation.[1][3][7][8] Whenever possible, samples should be kept cool or at room temperature during preparation.

  • pH: DL-alpha-Tocopherol shows marked instability in the presence of daylight and at different pH levels.[4] It is more stable in acidic conditions and degrades more rapidly in alkaline environments.

Q2: How does deuteration affect the stability of this compound compared to the non-deuterated form?

A2: The substitution of hydrogen with deuterium (B1214612) can sometimes lead to a "kinetic isotope effect" (KIE), where the C-D bond is stronger than the C-H bond, potentially slowing down reactions where this bond is broken in the rate-determining step.[9][10][11] However, the primary antioxidant activity of alpha-tocopherol (B171835) involves the donation of a hydrogen atom from the hydroxyl group on the chromanol ring. Since the deuterium labels in this compound are typically on the methyl groups of the chromanol ring and not the hydroxyl group, the KIE on its antioxidant activity and primary degradation pathway is expected to be minimal. Therefore, the stability of this compound is considered to be very similar to that of non-deuterated DL-alpha-Tocopherol.

Q3: What are the main degradation products of this compound?

A3: The primary degradation pathway for DL-alpha-Tocopherol is oxidation, which leads to the formation of alpha-tocopheryl quinone through semi-quinone intermediates. Other potential degradation products include dimers and trimers, especially under significant oxidative stress.

Q4: What are the ideal storage conditions for this compound standards and samples?

A4: To ensure the stability of this compound, it is recommended to:

  • Store in a cool, dark place: For long-term storage, temperatures of -20°C are often recommended.[12]

  • Use airtight containers: To minimize exposure to oxygen, store in tightly sealed containers.[5] Purging with an inert gas like nitrogen or argon before sealing is a good practice.

  • Protect from light: Use amber glass vials or wrap containers in aluminum foil.[5][6]

Troubleshooting Guides

Problem: Low recovery of this compound in extracted samples.
Possible Cause Recommended Solution
Degradation during extraction • Work under dim light or use amber glassware.[5][6] • Keep samples on ice or at a reduced temperature throughout the procedure. • De-gas solvents with nitrogen or argon before use. • Add an antioxidant like Butylated Hydroxytoluene (BHT) or pyrogallol (B1678534) to the extraction solvent.
Incomplete extraction • Ensure the chosen solvent is appropriate for the sample matrix. Hexane (B92381), ethanol (B145695), methanol, and mixtures thereof are commonly used.[13] • Optimize the extraction time and the number of extraction cycles. • Ensure thorough vortexing or homogenization to facilitate the release of the analyte from the matrix.
Adsorption to labware • Use silanized glassware to minimize adsorption of the lipophilic molecule to glass surfaces.
Problem: High variability in replicate measurements.
Possible Cause Recommended Solution
Inconsistent exposure to light and air • Standardize the sample handling time for all replicates to ensure uniform exposure to ambient conditions. • Process samples in smaller batches to minimize the time individual samples are exposed.
Inaccurate pipetting of viscous standards • Use positive displacement pipettes for accurate handling of viscous solutions of this compound.
Instrumental variability • Ensure the analytical instrument (e.g., HPLC, LC-MS) is properly equilibrated and calibrated. • Use a suitable internal standard to correct for injection volume and instrument response variations.

Quantitative Data Summary

The following tables summarize the degradation of non-deuterated alpha-tocopherol under various conditions. Due to the minimal expected kinetic isotope effect, the degradation behavior of this compound is anticipated to be very similar.

Table 1: Thermal Degradation of Free α-Tocopherol

Temperature (°C)Time (hours)% Degradation
406~40%
1802>50%
1806~80%

Data adapted from studies on non-deuterated α-tocopherol.[1]

Table 2: Photodegradation of α-Tocopherol in Solution (Exposed to UV Light for 6 hours)

Solvent% Degradation
Hexane20%
Methanol70%

Data adapted from studies on non-deuterated α-tocopherol.[1][2]

Table 3: Degradation Rate Constants (k) of Non-encapsulated α-Tocopherol

Temperature (°C)k (day⁻¹)Half-life (days)
282.8 x 10⁻²25
503.0 x 10⁻²23

Data represents first-order kinetics of degradation.

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Fluids (e.g., Plasma, Serum)

Objective: To extract this compound from a liquid biological matrix while minimizing degradation.

Materials:

  • Biological fluid sample

  • This compound internal standard solution

  • Antioxidant solution (e.g., 0.1% BHT in ethanol)

  • Hexane (HPLC grade, de-gassed)

  • Ethanol (absolute, de-gassed)

  • Vortex mixer

  • Centrifuge

  • Amber glass centrifuge tubes

  • Nitrogen or argon gas supply

Procedure:

  • Work in a subdued light environment.

  • To a 2 mL amber glass centrifuge tube, add 100 µL of the biological fluid sample.

  • Add a known amount of an appropriate internal standard if not already using this compound as the internal standard.

  • Add 20 µL of the antioxidant solution (0.1% BHT in ethanol).

  • Add 200 µL of ethanol to precipitate proteins. Vortex vigorously for 30 seconds.

  • Add 1 mL of hexane. Vortex vigorously for 2 minutes to ensure thorough extraction.

  • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Carefully transfer the upper hexane layer to a clean amber glass tube.

  • Repeat the extraction (steps 6-8) with another 1 mL of hexane and combine the hexane extracts.

  • Evaporate the combined hexane extract to dryness under a gentle stream of nitrogen or argon gas at room temperature.

  • Reconstitute the residue in a known volume of the mobile phase for immediate analysis by HPLC or LC-MS.

Protocol 2: Saponification and Extraction from Tissue Samples

Objective: To hydrolyze tocopheryl esters and extract total this compound from tissue samples.

Materials:

  • Tissue homogenate

  • This compound internal standard solution

  • Ascorbic acid or pyrogallol

  • Potassium hydroxide (B78521) (KOH) solution (e.g., 60% w/v in water)

  • Ethanol

  • Hexane

  • Saturated NaCl solution

  • Water bath

  • Amber glass reaction tubes with screw caps

Procedure:

  • Perform all steps under minimal light and, where possible, under an inert atmosphere.

  • To an amber glass reaction tube, add a known amount of tissue homogenate (e.g., 0.5 g).

  • Add the internal standard.

  • Add 1 mL of ethanol containing an antioxidant (e.g., 1% ascorbic acid).

  • Add 0.5 mL of 60% KOH solution.

  • Blanket the tube with nitrogen or argon, cap tightly, and vortex.

  • Incubate in a shaking water bath at 70°C for 30 minutes to saponify the esters.

  • Cool the tube on ice.

  • Add 2 mL of saturated NaCl solution and 5 mL of hexane.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 2000 x g for 5 minutes.

  • Transfer the upper hexane layer to a new tube.

  • Repeat the extraction twice more with 5 mL of hexane each time.

  • Combine the hexane extracts and wash with deionized water until the washings are neutral.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • Evaporate the solvent and reconstitute as described in Protocol 1.

Visualizations

Degradation_Pathway This compound This compound Tocopheroxyl Radical Tocopheroxyl Radical This compound->Tocopheroxyl Radical Oxidation (Light, Heat, O2) Tocopheryl Quinone Tocopheryl Quinone Tocopheroxyl Radical->Tocopheryl Quinone Further Oxidation Experimental_Workflow cluster_prep Sample Preparation (Low Light) cluster_analysis Analysis Sample Biological Sample Add_IS Add Internal Standard (this compound) Sample->Add_IS Add_Antioxidant Add Antioxidant (e.g., BHT) Add_IS->Add_Antioxidant Protein_Precipitation Protein Precipitation (Ethanol) Add_Antioxidant->Protein_Precipitation Extraction Liquid-Liquid Extraction (Hexane) Protein_Precipitation->Extraction Evaporation Evaporation under N2 Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis HPLC or LC-MS Analysis Reconstitution->Analysis

References

Technical Support Center: Troubleshooting DL-alpha-Tocopherol-d9 Calibration Curves

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with DL-alpha-Tocopherol-d9 calibration curves in analytical experiments, particularly those utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of DL-alpha-Tocopherol (Vitamin E), where nine hydrogen atoms have been replaced with deuterium (B1214612) atoms. It is commonly used as an internal standard in isotope dilution mass spectrometry for the quantification of alpha-tocopherol (B171835) in biological matrices.[1][2] Because its chemical and physical properties are nearly identical to the non-deuterated analyte, it co-elutes and experiences similar ionization and matrix effects, allowing for accurate correction of analytical variability.[3][4]

Q2: My calibration curve for alpha-tocopherol using this compound is non-linear. What are the common causes?

Non-linearity in calibration curves when using a deuterated internal standard can stem from several factors:

  • Detector Saturation: At high analyte concentrations, the detector response may no longer be proportional to the concentration, leading to a plateauing of the curve.[5]

  • Matrix Effects: Even with a stable isotope-labeled internal standard, severe matrix effects can cause non-linearity, especially if the matrix affects the analyte and internal standard differently at varying concentrations.[6]

  • Inappropriate Calibration Model: Using a linear regression model for an inherently non-linear response will result in a poor fit.[5][6]

  • Isotopic Contribution: At very high concentrations of the analyte, the natural isotopic abundance of the analyte may contribute to the signal of the internal standard, and vice-versa.

Q3: How can I improve the linearity of my calibration curve?

To improve linearity, consider the following:

  • Adjust Concentration Range: Narrow the concentration range of your calibration standards to the expected concentration of your samples. For low concentrations, a separate "low range" calibration curve may be necessary.[7]

  • Use a Weighted Regression: Applying a weighting factor, such as 1/x or 1/x², to your regression analysis can help to account for heteroscedasticity (non-constant variance) across the concentration range.[6]

  • Logarithmic Transformation: A log-log transformation of both concentration and response can linearize a non-linear relationship.[6]

  • Optimize Sample Preparation: Employ more rigorous sample clean-up procedures like solid-phase extraction (SPE) to minimize matrix effects.[3][6][8]

Q4: I'm observing poor reproducibility and high variability between replicate injections. What should I investigate?

Poor reproducibility can be attributed to:

  • Inconsistent Sample Preparation: Variability in extraction efficiency or protein precipitation can lead to inconsistent results.[8][9] Ensure precise and consistent execution of the sample preparation protocol for all samples and standards.

  • Instrument Instability: Fluctuations in the LC pump flow rate, column temperature, or mass spectrometer source conditions can cause signal instability.

  • Degradation of Analyte or Internal Standard: Alpha-tocopherol is susceptible to oxidation, especially in the presence of light and heat.[10][11] Ensure proper storage and handling of stock solutions and samples.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Poor peak shape can affect integration and, consequently, the accuracy of your calibration curve.

Potential Cause Troubleshooting Step
Column Overload Dilute the sample or inject a smaller volume.
Incompatible Injection Solvent Ensure the injection solvent is of similar or weaker strength than the mobile phase.
Secondary Interactions with Column Add a small amount of a competing agent (e.g., a stronger acid or base) to the mobile phase.
Column Degradation Replace the analytical column.
Issue 2: High Background Noise or Interfering Peaks

High background or interfering peaks can compromise the limit of detection and quantification.

Potential Cause Troubleshooting Step
Contaminated Mobile Phase or LC System Use high-purity solvents and flush the LC system thoroughly.
Matrix Effects Improve sample cleanup using techniques like Solid-Phase Extraction (SPE).[6][8]
Co-eluting Isobaric Interferences Optimize chromatographic separation to resolve the interference from the analyte and internal standard.

Experimental Protocols

Protocol 1: Preparation of Calibration Standards
  • Primary Stock Solutions: Prepare individual stock solutions of alpha-tocopherol and this compound in a suitable organic solvent (e.g., ethanol (B145695) or methanol) at a concentration of 1 mg/mL. Store at -20°C or below, protected from light.[10]

  • Working Standard Solutions: Prepare a series of working standard solutions of alpha-tocopherol by serial dilution of the primary stock solution.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration. The optimal concentration should be determined experimentally but is often in the mid-range of the calibration curve.

  • Calibration Standards: Create the calibration standards by spiking a known volume of each alpha-tocopherol working standard solution with a fixed volume of the this compound working solution into the same matrix as the samples (e.g., blank plasma or serum). A typical calibration curve might include 7-10 concentration levels.[12]

Protocol 2: Sample Preparation using Protein Precipitation (PPT)

This method is suitable for high-throughput analysis.[8]

  • To 100 µL of plasma or serum sample, add 20 µL of the this compound internal standard working solution.

  • Vortex for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or well plate for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_processing Data Processing Sample Biological Sample SpikedSample Spiked Sample Sample->SpikedSample BlankMatrix Blank Matrix CalStandards Calibration Standards BlankMatrix->CalStandards IS This compound (Internal Standard) IS->SpikedSample IS->CalStandards Analyte alpha-Tocopherol (Analyte) Analyte->CalStandards PPT Protein Precipitation SpikedSample->PPT CalStandards->PPT LCMS LC-MS/MS Analysis PPT->LCMS LLE Liquid-Liquid Extraction LLE->LCMS SPE Solid-Phase Extraction SPE->LCMS Data Data Acquisition LCMS->Data Integration Peak Integration Data->Integration CalCurve Calibration Curve Construction Integration->CalCurve Quantification Quantification CalCurve->Quantification

Caption: General workflow for sample analysis using an internal standard.

troubleshooting_logic Start Calibration Curve Issue (e.g., Non-linearity, Poor R²) CheckLinearity Is the curve non-linear? Start->CheckLinearity CheckReproducibility Is there high variability? CheckLinearity->CheckReproducibility No DetectorSaturation Check for Detector Saturation (Dilute high standards) CheckLinearity->DetectorSaturation Yes CheckPeakShape Are peaks symmetrical? CheckReproducibility->CheckPeakShape No ReviewPrep Review Sample Prep Protocol for consistency CheckReproducibility->ReviewPrep Yes OptimizeSolvent Optimize Injection Solvent CheckPeakShape->OptimizeSolvent Yes End Re-run and Evaluate CheckPeakShape->End No WeightedRegression Apply Weighted Regression (1/x or 1/x²) DetectorSaturation->WeightedRegression ImproveCleanup Improve Sample Cleanup (SPE) to reduce matrix effects WeightedRegression->ImproveCleanup ImproveCleanup->End CheckStability Verify Analyte/IS Stability (Fresh solutions, proper storage) ReviewPrep->CheckStability InstrumentPM Check Instrument Performance (Flow rate, temperature) CheckStability->InstrumentPM InstrumentPM->End CheckColumn Check/Replace Column OptimizeSolvent->CheckColumn CheckColumn->End

Caption: A logical approach to troubleshooting calibration curve issues.

References

Technical Support Center: Analysis of DL-alpha-Tocopherol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of DL-alpha-Tocopherol and the effective use of DL-alpha-Tocopherol-d9 as an internal standard in mass spectrometry-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis of DL-alpha-Tocopherol and the mitigation of ion suppression using its deuterated internal standard.

Q1: What is ion suppression and why is it a concern in LC-MS/MS analysis?

A1: Ion suppression is a matrix effect that occurs in the ion source of a mass spectrometer. Co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest (DL-alpha-Tocopherol), leading to a decreased signal intensity.[1] This can negatively impact the sensitivity, accuracy, and precision of the analytical method, potentially leading to underestimation of the analyte concentration.

Q2: How does using this compound help in addressing ion suppression?

A2: A deuterated internal standard like this compound is considered the gold standard for quantitative analysis.[2] Because it is chemically almost identical to the analyte, it is expected to have a very similar, if not identical, retention time and ionization efficiency. If matrix components suppress the ionization of DL-alpha-Tocopherol, they will suppress the ionization of this compound to a similar degree. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.

Q3: I've noticed a slight shift in the retention time of this compound compared to the non-deuterated analyte. Is this a problem?

A3: This phenomenon, known as the "chromatographic isotope effect," is an expected behavior.[3][4] Deuterated compounds often elute slightly earlier in reversed-phase chromatography because the carbon-deuterium bond is slightly shorter and stronger than the carbon-hydrogen bond, which can alter the molecule's interaction with the stationary phase.[4] A small, consistent shift is generally not a problem. However, a significant or inconsistent shift can be problematic if the analyte and the internal standard elute in a region of variable matrix effects, as they would experience different degrees of ion suppression, compromising the accuracy of the results.[4]

Q4: Can I just dilute my sample to reduce ion suppression?

A4: While diluting your sample can reduce the concentration of interfering matrix components, it also dilutes your analyte. This can compromise the sensitivity of your assay, especially for low-concentration samples. This approach should be used with caution and is generally not the preferred method for dealing with significant ion suppression.

Q5: What are the first steps I should take to reduce ion suppression?

A5: The most effective initial step is to optimize your sample preparation procedure to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing phospholipids (B1166683) and other sources of ion suppression than a simple protein precipitation. Additionally, optimizing your chromatographic method to separate the analyte from the regions of ion suppression is a crucial step.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting specific issues you might encounter during your experiments.

Issue 1: Inconsistent or Inaccurate Quantitative Results

  • Symptom: Your quality control (QC) samples are failing, or you observe high variability between replicate injections.

  • Possible Cause: This is a classic sign of uncompensated ion suppression.[1] Even with a deuterated internal standard, differential matrix effects can occur if the analyte and internal standard do not co-elute perfectly.

  • Troubleshooting Steps:

    • Verify Co-elution: Overlay the chromatograms of DL-alpha-Tocopherol and this compound to confirm they are eluting at the same time.

    • Assess Matrix Effects: Perform a post-column infusion experiment to identify the retention time regions with significant ion suppression.

    • Optimize Chromatography: Adjust your gradient, mobile phase composition, or column chemistry to shift the elution of your analyte away from areas of high ion suppression.

    • Improve Sample Cleanup: Implement a more rigorous sample preparation method, such as SPE, to remove the matrix components causing suppression.

Issue 2: Low or Variable Internal Standard Signal

  • Symptom: The peak area of this compound is unexpectedly low or varies significantly across your sample set.

  • Possible Cause: This could be due to severe ion suppression affecting the internal standard, issues with the internal standard spiking procedure, or degradation of the standard.

  • Troubleshooting Steps:

    • Check for Errors in IS Addition: Ensure that the internal standard is being added consistently to all samples and standards.

    • Evaluate IS Stability: Prepare a fresh stock solution of this compound to rule out degradation.

    • Investigate Matrix Effects: As with inconsistent results, severe ion suppression may be the culprit. Analyze a neat solution of the internal standard and compare its response to that in an extracted blank matrix. A significant drop in signal indicates ion suppression.

Issue 3: Poor Peak Shape for Analyte and/or Internal Standard

  • Symptom: Peaks are fronting, tailing, or splitting.

  • Possible Cause: Poor peak shape can be caused by column contamination, an injection solvent that is too strong, or issues with the mobile phase.

  • Troubleshooting Steps:

    • Check Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase.

    • Column Maintenance: If contamination is suspected, wash the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.

    • Mobile Phase pH: For ionizable compounds, ensure the mobile phase pH is appropriate to maintain a consistent ionization state.

Quantitative Data Summary

The following tables provide a summary of quantitative data relevant to the analysis of alpha-Tocopherol using a deuterated internal standard.

Table 1: Performance of a Validated LC-MS/MS Method for α-Tocopherol using a Deuterated Internal Standard

ParameterResultReference
Linearity (R²)≥0.985[5][6]
Linear Range0.05 - 2 mg/dL[5][6]
Lower Limit of Quantification (LLOQ)0.05 mg/dL[5]
Ionization Suppression (at LLOQ)-15.9%[5]
Ionization Suppression (at ULOQ)-15.2%[5]
Recovery96.5 - 99.8%[5]
Intra-day Precision (CV)4.2 - 4.9%[5]
Inter-day Precision (CV)5.0 - 5.9%[5]

Table 2: Impact of Sample Preparation Method on Ion Suppression (Hypothetical Data)

Sample Preparation MethodAnalyte Peak Area (in spiked plasma)Signal Suppression (%)
Protein Precipitation500,00058%
Liquid-Liquid Extraction (LLE)950,00021%
Solid-Phase Extraction (SPE)1,100,0008%
Analyte Peak Area in neat solution: 1,200,000

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are example protocols for key experiments.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To remove phospholipids and other matrix components that cause ion suppression.

  • Materials: SPE cartridges (e.g., C18), methanol (B129727), water, human plasma/serum, this compound internal standard solution.

  • Procedure:

    • Sample Pre-treatment: To 100 µL of plasma or serum, add 200 µL of the this compound internal standard solution (in ethanol). Vortex for 30 seconds. Add 200 µL of water and vortex again.

    • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of a water/methanol mixture (e.g., 50:50 v/v) to remove polar interferences.

    • Elution: Elute the analyte and internal standard with 1 mL of an appropriate organic solvent (e.g., ethyl acetate (B1210297) or methanol).

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

2. Post-Column Infusion Experiment for Ion Suppression Detection

  • Objective: To identify the retention time regions in a chromatogram where co-eluting matrix components cause ion suppression.

  • Setup:

    • An LC system and a mass spectrometer.

    • A syringe pump.

    • A T-connector to merge the flow from the LC column and the syringe pump before the MS ion source.

  • Procedure:

    • Analyte Infusion: Prepare a solution of DL-alpha-Tocopherol in a suitable solvent at a concentration that gives a stable and moderate signal on the mass spectrometer. Infuse this solution at a low, constant flow rate (e.g., 10 µL/min) into the T-connector.[7]

    • Establish Baseline: Direct the combined flow to the mass spectrometer and acquire data in MRM mode for the analyte. A stable, elevated baseline should be observed.

    • Inject Blank Matrix: While continuously infusing the analyte solution, inject an extracted blank matrix sample (prepared using your standard sample preparation method) onto the LC column.

    • Analyze Chromatogram: Monitor the baseline of the infused analyte. Any significant drop in the baseline indicates a region of ion suppression.[2] The retention time of this drop corresponds to the elution of interfering components from the matrix.

Visualizations

The following diagrams illustrate key concepts and workflows related to addressing ion suppression.

Mechanism of Ion Suppression in the ESI Source cluster_0 LC Eluent cluster_1 ESI Droplet cluster_2 Gas Phase Ions to MS Analyte A Droplet Evaporation & Fission Analyte->Droplet Internal Standard IS Internal Standard->Droplet Matrix M Matrix->Droplet Competition for charge and surface access Analyte_ion A+ Droplet->Analyte_ion IS_ion IS+ Droplet->IS_ion Matrix_ion M+ Droplet->Matrix_ion Detector Mass Analyzer Analyte_ion->Detector IS_ion->Detector Matrix_ion->Detector Suppressed Signal

Figure 1. Mechanism of Ion Suppression in the ESI Source.

Experimental Workflow for α-Tocopherol Analysis Sample 1. Sample Collection (Plasma/Serum) Spike 2. Spike with This compound Sample->Spike Prepare 3. Sample Preparation (e.g., SPE) Spike->Prepare LCMS 4. LC-MS/MS Analysis Prepare->LCMS Data 5. Data Acquisition (Peak Area Integration) LCMS->Data Calculate 6. Calculate Analyte/IS Ratio Data->Calculate Quantify 7. Quantification using Calibration Curve Calculate->Quantify

Figure 2. Experimental Workflow for α-Tocopherol Analysis.

Troubleshooting Decision Tree for Ion Suppression Start Inconsistent/Inaccurate Results or Variable IS Signal CheckCoelution Analyte and IS Co-elute? Start->CheckCoelution PostColumnInfusion Significant Suppression in Post-Column Infusion? CheckCoelution->PostColumnInfusion Yes OptimizeChroma Optimize Chromatography: - Adjust Gradient - Change Mobile Phase CheckCoelution->OptimizeChroma No ImproveCleanup Improve Sample Cleanup: - Use SPE or LLE PostColumnInfusion->ImproveCleanup Yes CheckPurity IS Purity Verified? PostColumnInfusion->CheckPurity No End Problem Resolved OptimizeChroma->End ImproveCleanup->End NewStandard Prepare Fresh IS Stock & Re-evaluate CheckPurity->NewStandard No SystemCheck Perform System Check: - LC Maintenance - MS Calibration CheckPurity->SystemCheck Yes NewStandard->End SystemCheck->End

Figure 3. Troubleshooting Decision Tree for Ion Suppression.

References

Column selection for optimal separation of tocopherol isomers and d9

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of tocopherol isomers and their deuterated analogs like d9-tocopherol.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating tocopherol isomers?

The main difficulty lies in separating the positional isomers, particularly β- and γ-tocopherol, which have very similar polarities and structures. Additionally, separating the eight stereoisomers of α-tocopherol requires specialized chiral columns.[1][2][3]

Q2: Which chromatography mode is best for separating all four tocopherol isomers (α, β, γ, and δ)?

Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) is generally the most effective and widely used technique for achieving baseline separation of all four tocopherol isomers (α, β, γ, and δ).[4][5][6][7] This method separates the isomers based on the number and position of methyl groups on the chromanol ring, which influences their polarity.[5][6]

Q3: Can I use Reversed-Phase (RP) HPLC to separate all four tocopherol isomers?

While RP-HPLC is a common technique, standard C18 columns often fail to separate the critical β- and γ-tocopherol isomers, leading to their co-elution.[2][3][6] However, complete separation of all four isomers can be achieved on reversed-phase systems by using specialized stationary phases, such as C30 or Pentafluorophenyl (PFP) columns, which offer enhanced shape selectivity.[2][3][8]

Q4: When is chiral chromatography required for tocopherol analysis?

Chiral chromatography is essential when you need to distinguish between the naturally occurring RRR-α-tocopherol and the other seven stereoisomers present in synthetic all-rac-α-tocopherol.[1][9][10] This is crucial for accurate vitamin E activity assessment, as biological activity differs between stereoisomers.[1][9] These separations are typically performed using polysaccharide-based chiral columns in normal-phase mode.[1][10]

Q5: What are the main advantages of NP-HPLC for tocopherol analysis?

The primary advantages of NP-HPLC include:

  • Superior Resolution: It reliably separates all four tocopherol isomers, including the challenging β and γ pair.[4][6]

  • Simplified Sample Preparation: Tocopherols (B72186) are fat-soluble and are typically extracted into non-polar solvents like hexane. These extracts can be directly injected onto an NP-HPLC system, avoiding the need for solvent evaporation and reconstitution steps that are often required for RP-HPLC.[11][12]

Q6: How does a deuterated internal standard like d9-α-tocopherol separate from α-tocopherol?

In HPLC (both normal-phase and reversed-phase), a deuterated standard such as d9-α-tocopherol is designed to have nearly identical chromatographic behavior to its non-deuterated counterpart. Therefore, it will co-elute with α-tocopherol. Its purpose is to serve as an internal standard for quantification using a mass spectrometer (LC-MS), which can easily distinguish between the two compounds based on their mass-to-charge ratio difference.

Q7: What is Supercritical Fluid Chromatography (SFC) and what are its benefits for tocopherol separation?

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. For tocopherol analysis, its advantages include:

  • High Speed: Analyses can be significantly faster than traditional HPLC, often under 5 minutes.[13][14]

  • Reduced Solvent Consumption: It is a greener technique as it drastically reduces the use of organic solvents.[13]

  • High Efficiency: SFC can provide excellent separation efficiency for isomers.[14][15]

Column Selection and Methodologies

Data Presentation: Comparison of Chromatographic Columns

The table below summarizes various column and mobile phase combinations for the successful separation of tocopherol isomers.

Chromatography ModeColumn TypeStationary PhaseMobile PhaseTarget SeparationReference
Normal-Phase (NP) Silica (B1680970)Unbonded SilicaHexane / Dioxane (e.g., 96:4 v/v)All 4 isomers (α, β, γ, δ)[4][5]
AminoAminopropyl-bonded silicaHexane / Dioxane (e.g., 95:5 v/v)All 4 isomers (α, β, γ, δ)[4][16]
DiolDiol-bonded silicaHexane / tert-Butyl Methyl Ether (e.g., 96:4 v/v)All 4 isomers (α, β, γ, δ)[4][16]
Reversed-Phase (RP) C30Triacontyl-bonded silicaMethanol / tert-Butyl Methyl Ether (95:5 v/v)All 4 isomers (α, β, γ, δ)[8][17]
PFPPentafluorophenylMethanol / Water / Formic AcidAll 4 isomers (α, β, γ, δ)[2]
C18Octadecyl-bonded silicaAcetonitrile / Water (95:5 v/v)α, β+γ (co-eluted), δ[6][18]
Chiral PolysaccharidePolysaccharide-based chiral selectorNormal-phase solvents (e.g., Hexane/Ethanol)Stereoisomers of α-tocopherol[1][10]

Experimental Protocols

Protocol 1: Normal-Phase HPLC for α, β, γ, and δ Isomers

This protocol is adapted from methods demonstrating baseline separation of all four common tocopherol isomers.[4][5]

  • Column: Silica stationary phase (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with n-Hexane and 1,4-Dioxane (96:4 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detector: Fluorescence Detector (FLD) with excitation at 295 nm and emission at 330 nm.[5]

  • Sample Preparation: Dilute oil samples or extracts directly in the mobile phase or n-hexane.

  • Expected Elution Order: α-T < β-T < γ-T < δ-T (in order of increasing polarity).[5]

Protocol 2: Reversed-Phase HPLC on a C30 Column

This method leverages the shape selectivity of a C30 phase to resolve all isomers, including the critical β/γ pair.[3][8]

  • Column: C30 stationary phase (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Methanol / tert-Butyl Methyl Ether (TBME) (95:5 v/v).[8]

  • Flow Rate: 0.75 mL/min.[8]

  • Detector: Fluorescence Detector (FLD) with excitation at 295 nm and emission at 330 nm.

  • Sample Preparation: Samples should be dissolved in a solvent compatible with the mobile phase, such as methanol.

  • Expected Elution Order: δ-T < γ-T < β-T < α-T (in order of decreasing polarity).

Protocol 3: Chiral HPLC for α-Tocopherol Stereoisomers

This protocol is for separating RRR-α-tocopherol from synthetic stereoisomers.[1][10]

  • Column: Polysaccharide-based chiral column (e.g., Chiralpak).

  • Mode: Normal-Phase.

  • Mobile Phase: A non-polar solvent mixture, such as n-Hexane with a small percentage of an alcohol modifier (e.g., ethanol (B145695) or isopropanol). The exact ratio must be optimized for the specific column.

  • Flow Rate: 1.0 mL/min.

  • Detector: Fluorescence Detector (FLD) is preferred for its high sensitivity.[1]

  • Sample Preparation: Dissolve the sample containing synthetic α-tocopherol in the mobile phase.

Troubleshooting Guides

IssuePossible Cause(s)Recommended Solution(s)
Poor or no separation of β- and γ-tocopherol Using standard RP-HPLC (C18 column): This is a known limitation of C18 phases which lack the selectivity for these isomers.[2][6]1. Switch to Normal-Phase HPLC: Use a silica, amino, or diol column for reliable separation.[4][5] 2. Use a specialized RP Column: Employ a C30 or PFP column which provides alternative selectivity to resolve the pair.[2][3][8]
Peak Tailing or Asymmetry Active sites on silica (NP-HPLC): Secondary interactions between the phenolic hydroxyl group of tocopherols and the silica surface. Column Overload: Injecting too concentrated a sample.1. Modify Mobile Phase: Add a small amount of a polar modifier like acetic acid or isopropanol (B130326) to the mobile phase in NP-HPLC to block active sites.[11] 2. Reduce Sample Concentration: Dilute the sample and re-inject.
Low Signal or Poor Sensitivity Inappropriate Detector: UV detection may not be sensitive enough for trace-level analysis.[5] Analyte Degradation: Tocopherols are susceptible to oxidation from light and air.1. Use a Fluorescence Detector (FLD): FLD offers significantly higher sensitivity and selectivity for tocopherols.[5][8] 2. Protect Samples: Prepare samples in amber vials, minimize exposure to air, and consider adding an antioxidant like BHT during sample preparation.[19]
Retention Time Drifting Column Equilibration: The column, especially in normal-phase, is not fully equilibrated with the mobile phase. Mobile Phase Composition Change: Evaporation of the more volatile solvent component. Temperature Fluctuations: Lab temperature changes can affect retention times.1. Ensure Proper Equilibration: Flush the column with at least 10-20 column volumes of the mobile phase before starting the analysis. 2. Prepare Fresh Mobile Phase: Prepare mobile phases daily and keep solvent bottles capped. 3. Use a Column Oven: Maintain a constant column temperature for reproducible results.[20]

Visualizations

G start What is your separation goal? isomers Separate α, β, γ, δ isomers? start->isomers stereoisomers Separate stereoisomers of α-tocopherol? start->stereoisomers No np_hplc Use Normal-Phase HPLC (Silica, Amino, or Diol Column) isomers->np_hplc Yes rp_hplc Can you separate β and γ? isomers->rp_hplc No, I must use RP-HPLC chiral Use Chiral Chromatography (Polysaccharide-based column) stereoisomers->chiral Yes c30_pfp Use Specialized RP-HPLC (C30 or PFP Column) rp_hplc->c30_pfp Yes c18 Use standard C18 RP-HPLC (β and γ may co-elute) rp_hplc->c18 No

Decision tree for selecting a separation method.

G cluster_NP Normal-Phase Elution Order cluster_RP Reversed-Phase Elution Order np1 α-Tocopherol (Least Polar) np2 β-Tocopherol np1->np2 np3 γ-Tocopherol np2->np3 np4 δ-Tocopherol (Most Polar) np3->np4 rp1 δ-Tocopherol (Most Polar) rp2 γ-Tocopherol rp1->rp2 rp3 β-Tocopherol rp2->rp3 rp4 α-Tocopherol (Least Polar) rp3->rp4

Typical elution order of tocopherol isomers.

G prep Sample Preparation (Extraction into Hexane) inject Direct Injection prep->inject separation NP-HPLC Separation (Silica Column, Hexane/Modifier) inject->separation detection Fluorescence Detection (Ex: 295nm, Em: 330nm) separation->detection analysis Data Analysis & Quantitation detection->analysis

Simplified workflow for NP-HPLC analysis.

References

Technical Support Center: Minimizing Variability with DL-alpha-Tocopherol-d9

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DL-alpha-Tocopherol-d9. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize variability in experimental results. Here you will find frequently asked questions (FAQs) and troubleshooting guides in a direct question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered when using this compound as an internal standard in analytical experiments, particularly with mass spectrometry-based methods.

Issue 1: Inconsistent or Inaccurate Quantitative Results

Question: My quantitative results are inconsistent and inaccurate despite using this compound as an internal standard. What are the potential causes?

Answer: Inaccurate or inconsistent results when using a deuterated internal standard like this compound can arise from several factors. The most common issues include a lack of co-elution with the analyte, impurities in the standard, or unexpected isotopic exchange.[1]

Troubleshooting Guide: Inaccurate Quantification

Potential Cause Problem Description Recommended Solution
Chromatographic Separation Deuterated compounds can sometimes have slightly different retention times in reverse-phase chromatography compared to their non-deuterated counterparts.[1][2] This can lead to differential matrix effects, where the analyte and internal standard experience varying levels of ion suppression or enhancement, compromising accuracy.[1]Verify Co-elution: Overlay the chromatograms of DL-alpha-Tocopherol and this compound to confirm complete co-elution. Adjust Chromatography: If separation is observed, consider using a column with lower resolution or adjusting the mobile phase composition to ensure both compounds elute as a single peak.[1]
Isotopic and Chemical Impurity The presence of unlabeled analyte or other impurities in the this compound standard can lead to biased and inaccurate quantification.[3]Check Certificate of Analysis (CoA): Always obtain a CoA from your supplier that specifies the isotopic and chemical purity. High isotopic enrichment (≥98%) and chemical purity (>99%) are crucial for accurate results. Verify Purity: If in doubt, consider verifying the purity using high-resolution mass spectrometry (HRMS) or quantitative NMR (qNMR).
Deuterium (B1214612) Exchange Although the deuterium labels in this compound are generally on stable positions, there is a small possibility of back-exchange with protons from the sample matrix or solvent, especially under harsh acidic or basic conditions.[1][3]Assess Label Stability: Conduct experiments to determine if the deuterated internal standard is stable under your specific experimental conditions. Avoid extreme pH conditions if the label is found to be labile.[3]
Differential Matrix Effects Even with perfect co-elution, the analyte and the deuterated internal standard can be affected differently by matrix components, leading to what is known as "differential matrix effects".[1]Evaluate Matrix Effects: Perform a post-extraction addition experiment to assess the matrix effect on both the analyte and the internal standard.

Issue 2: Poor or No Signal for the Internal Standard

Question: I am observing a poor signal or no signal at all for my this compound internal standard. What could be wrong?

Answer: A weak or absent signal for the internal standard can be due to incorrect concentration, degradation of the standard, or inefficient ionization.[3]

Troubleshooting Guide: Poor Internal Standard Signal

Potential Cause Problem Description Recommended Solution
Incorrect Concentration The working concentration of the internal standard may be too low for detection by the instrument.[3]Verify Concentration: Double-check the calculations for your working solution and consider preparing a fresh dilution.
Degradation of Standard DL-alpha-Tocopherol is sensitive to light, heat, and oxygen.[4][5] Improper storage can lead to degradation of the standard.Check Storage Conditions: this compound should be stored in a light-proof, airtight container at a controlled temperature (not exceeding 25°C).[4] It is recommended to use up the contents quickly after opening.[4] Prepare a fresh stock solution if degradation is suspected.[3]
Inefficient Ionization The ionization source parameters may not be optimized for this compound.[3]Optimize Source Parameters: Infuse a solution of the internal standard directly into the mass spectrometer to optimize parameters such as spray voltage, gas flows, and temperature.
Instrument Malfunction The instrument may not be properly tuned or calibrated.[3]Perform Instrument Maintenance: Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's recommendations.

Experimental Protocols

A generalized protocol for the quantification of DL-alpha-Tocopherol in a biological matrix using this compound as an internal standard is provided below. This should be adapted based on the specific research question, matrix, and available instrumentation.

Protocol: Quantification of DL-alpha-Tocopherol in Plasma using LC-MS/MS

1. Materials and Reagents:

  • DL-alpha-Tocopherol (analyte standard)

  • This compound (internal standard)

  • LC-MS grade methanol (B129727), acetonitrile, water, and formic acid

  • Hexane or other suitable extraction solvent

  • Human plasma (or other biological matrix)

  • Calibrators and Quality Control (QC) samples

2. Standard and Sample Preparation:

  • Stock Solutions: Prepare individual stock solutions of DL-alpha-Tocopherol and this compound in a suitable solvent (e.g., ethanol (B145695) or methanol).

  • Working Solutions: Prepare serial dilutions of the DL-alpha-Tocopherol stock solution to create calibration standards. Prepare a working solution of this compound at a fixed concentration.

  • Sample Spiking: To a known volume of plasma, add a small volume of the this compound working solution. For calibration standards and QCs, also add the appropriate concentration of the DL-alpha-Tocopherol working solution.

3. Sample Extraction (Liquid-Liquid Extraction):

  • Add a protein precipitation agent (e.g., ice-cold methanol or acetonitrile) to the plasma samples.

  • Vortex mix and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Add an extraction solvent (e.g., hexane) to the supernatant, vortex, and centrifuge to separate the layers.

  • Carefully transfer the organic (upper) layer containing the tocopherols (B72186) to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 column is commonly used.

    • Mobile Phase: A gradient of water and methanol/acetonitrile with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) is typical.

    • Flow Rate: Dependent on the column dimensions.

    • Injection Volume: Typically 5-20 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor at least two transitions for both DL-alpha-Tocopherol and this compound to ensure specificity.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of DL-alpha-Tocopherol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Diagrams

Below are diagrams illustrating key workflows and concepts related to the use of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Evaporate Evaporate & Reconstitute Extract->Evaporate LC LC Separation Evaporate->LC MS MS/MS Detection (MRM) LC->MS Quant Quantification (Calibration Curve) MS->Quant Result Final Concentration Quant->Result

Caption: A typical experimental workflow for quantifying an analyte using an internal standard.

Troubleshooting_Logic Start Inconsistent Results? Check_Coelution Check Chromatographic Co-elution Start->Check_Coelution Check_Purity Verify Standard Purity (CoA) Start->Check_Purity Check_Stability Assess Deuterium Label Stability Start->Check_Stability Check_Matrix Evaluate Matrix Effects Start->Check_Matrix Adjust_Chroma Adjust Chromatography Check_Coelution->Adjust_Chroma New_Standard Source New Standard Check_Purity->New_Standard Modify_pH Modify Sample pH Check_Stability->Modify_pH Optimize_Cleanup Optimize Sample Cleanup Check_Matrix->Optimize_Cleanup

Caption: A logical troubleshooting workflow for addressing inconsistent analytical results.

References

Validation & Comparative

Validating Analytical Methods for α-Tocopherol: A Comparative Guide to Using DL-alpha-Tocopherol-d9

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of α-tocopherol (Vitamin E) is paramount for reliable study outcomes. This guide provides an objective comparison of analytical method validation using the deuterated internal standard, DL-alpha-Tocopherol-d9, against other common alternatives. The information presented is supported by experimental data to aid in the selection of the most appropriate analytical strategy.

The use of a suitable internal standard is critical in analytical chemistry to correct for variations during sample preparation and analysis, thereby ensuring the accuracy and precision of the quantification of the target analyte. For α-tocopherol analysis, isotopically labeled compounds, particularly deuterated forms like this compound, are considered the gold standard, especially for mass spectrometry (MS) based methods.[1] Their chemical and physical properties are nearly identical to the endogenous analyte, ensuring they behave similarly during extraction, chromatography, and ionization, thus effectively compensating for matrix effects and procedural losses.[2][3]

Comparative Performance of Internal Standards

The selection of an internal standard significantly impacts the performance of an analytical method. While this compound is an excellent choice, other alternatives have also been employed. This section compares the performance of various internal standards used in the quantification of α-tocopherol.

Internal StandardAnalytical MethodLinearity (R²)Linear RangeLLOQULOQReference
d6-α-Tocopherol LC-MS/MS≥0.9850.05 - 2 mg/dL0.05 mg/dL2 mg/dL[2]
d6-α-Tocopherol LC-MS/MS> 0.991 - 30 mg/L3.5 µmol/L-[2]
Deuterium-labeled tocopherol GC-MSr(2) = 0.999941 - 40 µg/mL2.5 ng/mL (LOD)-[4]
Not Specified UPLC-MS/MS> 0.990.22 - 55.56 mg/L0.22 mg/L55.56 mg/L[2]
Tocopherol Acetate HPLC-0.5 - 20.0 µmol L⁻¹0.1 µmol L⁻¹20.0 µmol L⁻¹[2]
Not Specified HPLCr = 0.99970.5 - 30 µg/mL500 ng/mL30 µg/mL[2]
2,2,5,7,8-pentamethyl-6-chromanol (PMCol) GC/MS/MSLinear in working range1.9 - 1073 ng/mL700 amol (350 fg)-[5]

Note: LLOQ = Lower Limit of Quantification, ULOQ = Upper Limit of Quantification, LOD = Limit of Detection. The performance of d9-α-tocopherol is expected to be very similar to that of other deuterated α-tocopherol standards like d6-α-tocopherol.

Deuterated standards like this compound consistently demonstrate excellent linearity and sensitivity in mass spectrometric methods.[2][3] Alternatives such as Tocol, 2,2,5,7,8-Pentamethyl-6-chromanol (PMCol), and α-Tocopherol Acetate are also used.[1] While often more cost-effective, these non-isotopically labeled standards may exhibit different chromatographic behavior and ionization efficiencies compared to α-tocopherol, potentially leading to less accurate correction for matrix effects.[1]

Experimental Protocols

The validation of an analytical method involves a series of experiments to demonstrate its suitability for the intended purpose. Below are detailed methodologies for key steps in the quantification of α-tocopherol using this compound as an internal standard.

Sample Preparation

The goal of sample preparation is to extract α-tocopherol and the internal standard from the biological matrix and remove interfering substances.

  • Protein Precipitation:

    • To a 100 µL plasma sample, add a known amount of this compound solution.

    • Add a protein precipitating agent such as ethanol, methanol (B129727), or acetonitrile.

    • Vortex the mixture vigorously for 1-2 minutes.[2]

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[2]

    • Collect the supernatant for further processing.

  • Liquid-Liquid Extraction (LLE):

    • Following protein precipitation, add an immiscible organic solvent like n-hexane to the supernatant.[6]

    • Vortex for an extended period to ensure efficient extraction of the lipid-soluble tocopherols (B72186) into the organic layer.

    • Centrifuge to achieve phase separation.

    • Carefully transfer the organic layer (supernatant) to a clean tube.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., methanol/ethanol mixture) for analysis.[7]

  • Solid-Phase Extraction (SPE):

    • SPE can be used to reduce background signals and improve sensitivity.[3]

    • Condition an appropriate SPE cartridge (e.g., C18) with methanol and then water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a weak solvent to remove polar interferences.

    • Elute the tocopherols with a stronger organic solvent.

    • Evaporate the eluate and reconstitute for analysis.

Chromatographic Separation

Chromatography separates α-tocopherol and its internal standard from other components in the sample extract.

  • High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC):

    • Column: A reversed-phase C18 column is commonly used.[6] Pentafluorophenyl-based core-shell columns have also been shown to be effective.[3]

    • Mobile Phase: A mixture of organic solvents like methanol, acetonitrile, and water, often with a modifier like acetic acid, is typical.[8]

    • Flow Rate: Typical flow rates range from 0.3 to 0.6 mL/min.[2]

    • Injection Volume: Usually between 5 to 20 µL.[2]

  • Gas Chromatography (GC):

    • Derivatization: α-tocopherol is often converted to its O-trimethylsilyl (TMS) derivative before GC analysis to improve volatility and thermal stability.[9][10]

    • Column: A capillary column such as a DB-5 is frequently used.[5]

Detection

The detector quantifies the amount of α-tocopherol and the internal standard.

  • Mass Spectrometry (MS and MS/MS):

    • MS and tandem MS (MS/MS) are the most sensitive and specific detection methods.

    • Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques.[9][11]

    • Detection is performed in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high selectivity.[4][10]

  • UV-Vis and Diode-Array Detection (DAD):

    • These detectors are often used with HPLC. Detection is typically performed at a wavelength of 295 nm.[6]

Visualizing the Workflow and Relationships

To better illustrate the process, the following diagrams outline the experimental workflow and the logical relationships in selecting an internal standard.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Serum, etc.) Add_IS Add this compound Sample->Add_IS Precipitation Protein Precipitation (e.g., with Ethanol) Add_IS->Precipitation Extraction Liquid-Liquid or Solid-Phase Extraction Precipitation->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Chromatography Chromatographic Separation (LC or GC) Evaporation->Chromatography Detection Mass Spectrometric Detection (MS/MS) Chromatography->Detection Quantification Quantification (Analyte/IS Ratio) Detection->Quantification Validation Method Validation (Linearity, Accuracy, etc.) Quantification->Validation G IS Internal Standard Selection Deuterated Deuterated α-Tocopherol (d3, d6, d9) IS->Deuterated NonDeuterated Non-Isotopically Labeled (Tocol, PMCol, Acetate) IS->NonDeuterated HighAccuracy High Accuracy & Precision Deuterated->HighAccuracy GoldStandard Gold Standard for MS Deuterated->GoldStandard CostEffective Cost-Effective NonDeuterated->CostEffective PotentialBias Potential for Bias NonDeuterated->PotentialBias

References

A Comparative Guide to Deuterated Internal Standards for DL-alpha-Tocopherol Analysis: d9 vs. d3 and d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of DL-alpha-tocopherol (Vitamin E) by mass spectrometry, the use of stable isotope-labeled internal standards is considered the gold standard for achieving accurate and precise results.[1] These internal standards co-elute with the analyte and exhibit nearly identical ionization efficiency, effectively compensating for variations during sample preparation and analysis, including matrix effects.[2] Among the available options, deuterated forms of alpha-tocopherol (B171835), specifically those with three (d3), six (d6), or nine (d9) deuterium (B1214612) atoms, are frequently employed. This guide provides an objective comparison of the performance of DL-alpha-Tocopherol-d9 with its d3 and d6 counterparts, supported by experimental data from various studies.

Executive Summary

Deuterated analogs of DL-alpha-tocopherol, including d3, d6, and d9, are considered the most suitable internal standards for mass spectrometry-based quantification.[1] While all three provide a significant mass shift from the unlabeled analyte, ensuring no isobaric overlap, the choice between them may depend on the specific analytical method, the complexity of the matrix, and the desired level of confidence in the results. Generally, a higher degree of deuteration can offer a greater mass difference, which can be advantageous in minimizing potential spectral interference. However, the availability and cost of these standards may also influence the selection process.

Quantitative Performance Data

The following table summarizes the performance characteristics of analytical methods utilizing d3, d6, and d9-alpha-tocopherol as internal standards. The data has been compiled from various validated bioanalytical methods, primarily employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).

Performance MetricDL-alpha-Tocopherol-d3DL-alpha-Tocopherol-d6This compound
Linearity (r²) >0.99≥0.985No specific data found
Lower Limit of Quantification (LLOQ) Not specified in found literature0.05 mg/dL[3]Not specified in found literature
Intra-day Precision (%CV) Not specified in found literature4.2 - 4.9%[3]Not specified in found literature
Inter-day Precision (%CV) Not specified in found literature5.0 - 5.9%[3]Not specified in found literature
Accuracy/Recovery (%) Not specified in found literature96.5 - 99.8%[3]Not specified in found literature

Note: The performance data for d6-alpha-tocopherol is more extensively reported in the literature, providing a strong benchmark for the expected performance of other deuterated analogs.[2]

Experimental Protocols

The successful application of these internal standards is intrinsically linked to the experimental protocol. Below are detailed methodologies for common analytical workflows.

Sample Preparation

The choice of sample preparation technique is critical for removing interfering substances from the biological matrix.

  • Protein Precipitation (PPT): A rapid and straightforward method suitable for high-throughput analysis.

    • To 100 µL of plasma or serum, add a working solution of the deuterated internal standard (e.g., in ethanol).

    • Add 300 µL of a cold protein precipitating agent (e.g., acetonitrile (B52724) or methanol).

    • Vortex vigorously to ensure complete protein precipitation.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis.[4]

  • Liquid-Liquid Extraction (LLE): Offers a cleaner extract compared to PPT.

    • To a plasma or serum sample, add the deuterated internal standard.

    • Add a water-immiscible organic solvent (e.g., hexane (B92381) or ethyl acetate).

    • Vortex to facilitate the extraction of tocopherols (B72186) into the organic layer.

    • Centrifuge to separate the layers.

    • Transfer the organic layer, evaporate to dryness, and reconstitute in a suitable solvent for analysis.

  • Solid-Phase Extraction (SPE): Provides the cleanest extracts and is ideal for methods requiring high sensitivity.

    • Condition an appropriate SPE cartridge (e.g., C18 or mixed-mode).

    • Load the plasma or serum sample, to which the deuterated internal standard has been added.

    • Wash the cartridge to remove interfering substances.

    • Elute the tocopherols with a suitable organic solvent.

    • Evaporate the eluate and reconstitute for analysis.[4]

Chromatographic and Mass Spectrometric Conditions
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Column: A C18 reversed-phase column is commonly used for the separation of tocopherols.[3]

    • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typically employed.[3]

    • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode are effective for ionizing tocopherols.[5]

    • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of the analyte and the internal standard.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Derivatization: Tocopherols are often derivatized (e.g., silylation) to improve their volatility and chromatographic behavior.

    • Column: A non-polar capillary column is typically used for separation.

    • Detection: Selected Ion Monitoring (SIM) is employed to monitor characteristic ions of the analyte and the internal standard.

Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for selecting a deuterated internal standard and a typical experimental workflow for alpha-tocopherol analysis.

logical_workflow Logical Workflow for Internal Standard Selection start Start: Need for α-Tocopherol Quantification is_needed Is an Internal Standard Required? start->is_needed select_is Select an Appropriate Internal Standard is_needed->select_is Yes deuterated Deuterated Standard (d3, d6, d9)? select_is->deuterated d_choice Choose Deuteration Level (d3, d6, or d9) deuterated->d_choice Yes other_is Consider Other Analogs (e.g., Tocol, Tocopherol Acetate) deuterated->other_is No considerations Considerations: - Mass Shift - Availability - Cost - Potential for Isotopic Contribution d_choice->considerations validate Validate Analytical Method considerations->validate other_is->validate end End: Accurate Quantification validate->end

Caption: Logical workflow for selecting an internal standard.

experimental_workflow Typical Experimental Workflow for α-Tocopherol Analysis sample Biological Sample (Plasma/Serum) add_is Add Deuterated Internal Standard (d3, d6, or d9) sample->add_is prep Sample Preparation add_is->prep ppt Protein Precipitation prep->ppt lle Liquid-Liquid Extraction prep->lle spe Solid-Phase Extraction prep->spe analysis LC-MS/MS or GC-MS Analysis ppt->analysis lle->analysis spe->analysis data Data Processing and Quantification analysis->data result Final Concentration of α-Tocopherol data->result

Caption: General experimental workflow for α-tocopherol analysis.

Conclusion

DL-alpha-Tocopherol-d3, d6, and d9 are all excellent choices for internal standards in the mass spectrometric analysis of alpha-tocopherol. The existing literature provides robust validation data for methods using d6-alpha-tocopherol, establishing it as a reliable and well-characterized option. While specific comparative performance data for d9 and d3 is less abundant, their chemical and physical similarities to d6 suggest they would perform comparably. The selection of a specific deuterated standard may ultimately be guided by factors such as the required mass difference for the specific analytical platform, commercial availability, and cost-effectiveness. For any chosen internal standard, thorough method validation is crucial to ensure the accuracy and reliability of the quantitative results.

References

Performance of DL-alpha-Tocopherol-d9 in Linearity and Recovery Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of α-tocopherol (Vitamin E) is crucial for a wide range of applications, from nutritional analysis to pharmacokinetic studies. The use of a reliable internal standard is paramount to ensure the precision and accuracy of analytical methods by correcting for variability during sample preparation and analysis. Among the various internal standards available, deuterated compounds such as DL-alpha-Tocopherol-d9 are considered the gold standard, particularly for mass spectrometry-based methods.[1] This guide provides an objective comparison of the performance of this compound and other common internal standards, supported by experimental data from various studies.

Comparison of Internal Standard Performance

The choice of an internal standard significantly impacts the linearity and recovery of an analytical method. Isotopically labeled standards, such as this compound, are chemically and physically almost identical to the analyte, ensuring they behave similarly during extraction and ionization, thus providing the most accurate correction.[1]

The following tables summarize the linearity and recovery data for α-tocopherol quantification using different internal standards. While specific data for this compound is often grouped with other deuterated tocopherols (B72186) (e.g., d6), their performance is considered comparable.

Table 1: Linearity of α-Tocopherol Quantification with Different Internal Standards

Internal StandardAnalytical MethodLinearity (R²)Linear RangeReference
Deuterated α-Tocopherol (d6) LC-MS/MS≥0.9850.05 - 2 mg/dL[2]
Deuterated α-Tocopherol (d6) LC-MS/MS> 0.991 - 30 mg/L[3]
Deuterated α-Tocopherol (d3, d6, d9) LC-MSLinear1 - 100 pmol[4][5]
α-Tocopherol Acetate HPLCNot Specified0.5 - 20.0 µmol/L[2][6]
Not Specified HPLCr = 0.99970.5 - 30 µg/mL[2][7]

Table 2: Recovery in α-Tocopherol Quantification with Different Internal Standards

Internal StandardAnalytical MethodMatrixRecovery (%)Reference
Deuterated α-Tocopherol (d6) LC-MS/MSSerum96.5 - 99.8%
Deuterated α-Tocopherol GC-MSSerum98%[8][9]
α-Tocopherol Acetate HPLCHuman Erythrocytes100.0 ± 2.0%[6]
δ-Tocopherol HPLCPlasma~100%[10]
Not Specified HPLC-UV-VisVarious Foods81.3 - 100.3%[11]

From the data, it is evident that methods employing deuterated internal standards consistently demonstrate excellent linearity and high recovery rates, making them ideal for sensitive and accurate quantification of α-tocopherol.

Experimental Protocols

Below is a detailed methodology for a typical linearity and recovery study for the quantification of α-tocopherol in human plasma using this compound as an internal standard with LC-MS/MS.

Materials and Reagents
  • α-Tocopherol certified standard

  • This compound (internal standard)

  • Human plasma (blank)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

Preparation of Standard and Spiked Samples
  • Stock Solutions: Prepare stock solutions of α-tocopherol and this compound in methanol.

  • Calibration Standards: Serially dilute the α-tocopherol stock solution with methanol to prepare a series of calibration standards at different concentrations.

  • Spiked Plasma Samples: Spike blank human plasma with known concentrations of α-tocopherol to create quality control (QC) samples at low, medium, and high concentrations. Add a fixed concentration of the this compound internal standard to all calibration standards and QC samples.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (or calibration standard), add 20 µL of the this compound internal standard solution.[12]

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[12]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.[12]

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B) is typical.

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both α-tocopherol and this compound.

Linearity Assessment
  • Analyze the calibration standards in triplicate.

  • Construct a calibration curve by plotting the peak area ratio of α-tocopherol to this compound against the concentration of α-tocopherol.

  • Perform a linear regression analysis and determine the coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.

Recovery Assessment
  • Analyze the low, medium, and high concentration QC samples.

  • Calculate the recovery by comparing the measured concentration of α-tocopherol in the spiked plasma samples to the nominal concentration.

  • The recovery should ideally be within 85-115%.

Visualizing the Workflow

The following diagram illustrates the experimental workflow for a typical linearity and recovery study.

G cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis Analysis & Data Processing stock Prepare Stock Solutions (α-Tocopherol & IS) cal_standards Create Calibration Standards stock->cal_standards qc_samples Prepare Spiked QC Samples (Low, Medium, High) stock->qc_samples add_is Add Internal Standard (IS) to Samples & Standards protein_precip Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms_analysis LC-MS/MS Analysis supernatant->lcms_analysis peak_integration Peak Integration & Area Ratio Calculation (Analyte/IS) lcms_analysis->peak_integration cal_curve Construct Calibration Curve peak_integration->cal_curve recovery_eval Calculate Recovery (%) peak_integration->recovery_eval linearity_eval Evaluate Linearity (R²) cal_curve->linearity_eval

Caption: Experimental workflow for linearity and recovery studies.

Conclusion

The experimental data strongly support the use of this compound as an internal standard for the quantification of α-tocopherol. Its performance in linearity and recovery is excellent, ensuring the reliability and accuracy of analytical results. For researchers and professionals in drug development, employing deuterated internal standards like this compound in their analytical methods is a critical step towards achieving robust and high-quality data.

References

A Comparative Guide to Inter-laboratory Analysis of Vitamin E (α-Tocopherol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical performance for vitamin E (α-tocopherol) analysis in human serum, leveraging data from inter-laboratory comparison studies organized by the National Institute of Standards and Technology (NIST). The use of a deuterated internal standard, such as d9-α-tocopherol, is a cornerstone of best practices for achieving accuracy and precision in mass spectrometry-based methods. This document outlines the certified reference values from a key NIST Standard Reference Material (SRM), presents a detailed, representative experimental protocol, and visualizes the analytical workflow.

Performance Benchmark: NIST Standard Reference Material 968f

Inter-laboratory performance is critically assessed through the analysis of certified reference materials. The NIST SRM 968f, "Fat-Soluble Vitamins in Frozen Human Serum," provides certified values for α-tocopherol derived from measurement results from numerous participating laboratories.[1][2] These values serve as a benchmark for accuracy in the field.

The certified values for α-tocopherol in SRM 968f are presented in the table below.[3] Laboratories participating in proficiency testing aim to produce results that are in close agreement with these target values, demonstrating the accuracy and reliability of their analytical methods.

Table 1: Certified Values for α-Tocopherol in NIST SRM 968f

LevelMass Concentration (µg/mL)Amount-of-Substance Concentration (µmol/L)
Level 15.15 ± 0.2111.95 ± 0.49
Level 211.85 ± 0.7327.5 ± 1.7

Values are expressed as the certified value ± the expanded uncertainty.[3]

Key Performance Metrics in Inter-laboratory Comparisons

The following table outlines the typical performance metrics evaluated in inter-laboratory studies for vitamin E analysis. While individual laboratory data from the NIST studies are not publicly detailed, the precision and accuracy of a laboratory's method would be judged against the certified values and the overall distribution of results from all participants.

Table 2: Typical Inter-laboratory Performance Metrics for α-Tocopherol Analysis

ParameterDescriptionTypical Acceptance Criteria
Accuracy Closeness of a measured value to the certified reference value.Result should fall within the expanded uncertainty of the certified value.
Precision (CV%) Agreement among a series of measurements of the same sample.Intra-day and inter-day CVs typically <15%.[4]
Linearity (r²) Ability of the method to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥0.99.
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Defined by signal-to-noise ratio (e.g., >10) and acceptable precision (e.g., CV <20%).
Recovery (%) The detector response obtained from an amount of the analyte added to and extracted from the matrix, compared to the detector response obtained for the true concentration of the pure authentic standard.Typically expected to be within 85-115%.

Experimental Protocol: A Representative LC-MS/MS Method

The following is a detailed, representative protocol for the analysis of α-tocopherol in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard. This protocol is a composite of established methods and reflects best practices in the field.[5][6]

1. Sample Preparation

  • Aliquoting: Thaw frozen serum samples at room temperature under subdued light.[3] Gently mix the sample and aliquot 100 µL into a microcentrifuge tube.

  • Internal Standard Spiking: Add 50 µL of the internal standard working solution (e.g., d9-α-tocopherol in ethanol) to each serum aliquot. The use of a stable isotope-labeled internal standard is crucial to correct for variations during sample processing and analysis.[6]

  • Protein Precipitation: Add 450 µL of ethanol (B145695) to precipitate proteins. Vortex mix thoroughly.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Extraction: Transfer the supernatant to a new tube or a 96-well plate for further purification by solid-phase extraction (SPE) or liquid-liquid extraction. A common approach involves diluting the supernatant and loading it onto an SPE plate.

  • Elution and Reconstitution: After washing the SPE cartridge, elute the analytes with an appropriate solvent (e.g., acetonitrile). Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection.

2. LC-MS/MS Analysis

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for the separation of fat-soluble vitamins.[5]

  • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid).

  • Mass Spectrometer: A tandem quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are typically used.[7]

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both native α-tocopherol and the d9-α-tocopherol internal standard.

3. Data Analysis and Quantification

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

  • Quantification: Determine the concentration of α-tocopherol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Analytical Workflow

The following diagrams illustrate the key steps in the analytical workflow for vitamin E analysis and the logical relationship for ensuring data quality.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing serum_sample Serum Aliquot (100 µL) add_is Add d9-α-Tocopherol Internal Standard serum_sample->add_is protein_precip Protein Precipitation (Ethanol) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe evap_recon Evaporation & Reconstitution spe->evap_recon lc_separation LC Separation (C18 Column) evap_recon->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration Calibration Curve Construction peak_integration->calibration quantification Quantification of α-Tocopherol calibration->quantification

Caption: Experimental workflow for vitamin E analysis.

logical_relationship cluster_method Methodological Choices cluster_qc Quality Control cluster_validation Method Validation start Goal: Accurate & Precise Vitamin E Measurement lcms LC-MS/MS for High Specificity start->lcms is_choice Isotope-Labeled IS (d9-Tocopherol) start->is_choice chromatography Optimized Chromatography start->chromatography calibrators Traceable Calibrators lcms->calibrators qc_samples QC Samples (Low, Mid, High) is_choice->qc_samples srm Certified Reference Material (SRM) chromatography->srm accuracy Accuracy calibrators->accuracy linearity Linearity calibrators->linearity precision Precision qc_samples->precision loq LOQ qc_samples->loq srm->accuracy result Reliable & Comparable Inter-laboratory Data accuracy->result precision->result linearity->result loq->result

Caption: Key elements for achieving data quality.

References

A Comparative Guide to Internal Standards for Vitamin E Analysis: DL-alpha-Tocopherol-d9 vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of vitamin E (α-tocopherol) is crucial in diverse fields, from nutritional analysis to pharmacokinetic studies in drug development. The use of an appropriate internal standard (IS) is paramount to correct for variations during sample preparation and analysis, thereby ensuring the reliability of results. This guide provides an objective comparison of DL-alpha-Tocopherol-d9 against other commonly used internal standards for vitamin E analysis, supported by experimental data and detailed methodologies.

The Gold Standard: Deuterated Internal Standards

Stable isotope-labeled internal standards, particularly deuterated compounds like this compound, are widely regarded as the gold standard in bioanalysis, especially for mass spectrometry (LC-MS/MS) based methods.[1] Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for matrix effects, a major source of imprecision and inaccuracy.[1]

This compound, with its nine deuterium (B1214612) atoms, offers a significant mass shift from the endogenous α-tocopherol, enabling clear differentiation by a mass spectrometer while behaving almost identically during sample extraction, chromatography, and ionization.[1][2]

Performance Comparison of Internal Standards

The choice of an internal standard significantly impacts the accuracy, precision, and reliability of vitamin E quantification. The following tables summarize the performance of this compound and other common alternatives based on published data.

Table 1: General Performance Characteristics

Internal StandardTypeKey AdvantagesKey Disadvantages
This compound DeuteratedExcellent correction for matrix effects and recovery; Co-elutes with analyte.[1][2]Higher cost, may require custom synthesis.[1]
Tocol Structural AnalogLower cost, readily available.[2]Different chromatographic behavior and extraction recovery compared to α-tocopherol.[1]
2,2,5,7,8-Pentamethyl-6-chromanol (PMCol) Structural AnalogCommercially available.[2]Physicochemical properties differ from α-tocopherol, leading to potential inaccuracies.[1]
α-Tocopherol Acetate (B1210297) Related CompoundCost-effective.[2]Requires saponification to convert to α-tocopherol, adding a step and potential for variability; different extraction and chromatographic properties.[3]

Table 2: Quantitative Performance Data

Internal StandardAnalytical MethodLinearity (R²)Recovery (%)Precision (RSD %)Limit of Detection (LOD)
d6-α-Tocopherol (analogous to d9) LC-MS/MS>0.99[4]96.5 - 99.8[5]Intra-day: 4.2-4.9, Inter-day: 5.0-5.9[5]0.025 mg/dL[5]
d6-α-Tocopherol LC-MS/MS>0.99[6]88 - 94 (accuracy)[6]<15[6]3.5 µmol/L[6]
α-Tocopherol Acetate HPLC-DADr = 0.9999[3]Not explicitly stated, but used for quantification.Intra-assay: 0.64-4.07, Inter-assay: 0.81-5.96[3]0.40 µg/mL[3]
PMCol HPLCNot explicitly stated, but used for quantification.[2]Not explicitly stated, but used for quantification.Not explicitly stated, but used for quantification.Not explicitly stated, but used for quantification.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are summaries of experimental protocols for vitamin E quantification using different internal standards.

Protocol 1: Vitamin E Quantification using this compound (or other deuterated standards) by LC-MS/MS

This protocol is considered the state-of-the-art for accurate vitamin E analysis.

  • Sample Preparation:

    • To a serum or plasma sample, add an antioxidant solution (e.g., ascorbic acid and BHT).[7]

    • Add a precise amount of this compound solution in methanol (B129727) as the internal standard.[7]

    • Deproteinize the sample by adding methanol.[5]

    • Alternatively, for complex matrices, perform solid-phase extraction (SPE) to reduce background signals and improve sensitivity.[2][6] A HybridSPE® material can be used for streamlined sample preparation.[6]

  • Chromatography:

    • Employ a reversed-phase C18 column or a pentafluorophenyl-based core-shell column for separation.[2][7]

    • Use a mobile phase gradient, for example, with 0.1% formic acid in water and methanol.[5]

  • Detection:

    • Utilize a triple quadrupole mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.[8]

    • Monitor the specific multiple reaction monitoring (MRM) transitions for both α-tocopherol and this compound.[8] The deuterated standard will have a distinct mass-to-charge ratio (m/z).[1]

Protocol 2: Vitamin E Quantification using α-Tocopherol Acetate by HPLC-DAD

A more traditional and cost-effective method.

  • Sample Preparation:

    • Add α-tocopherol acetate as the internal standard to the sample during the deproteinization step with ethanol.[2]

    • Perform liquid-liquid extraction with a nonpolar solvent like n-hexane.[2][3]

  • Chromatography:

    • Use a reversed-phase C18 column with an isocratic mobile phase of 100% methanol.[2]

  • Detection:

    • Employ a diode-array detector (DAD) set at a wavelength of approximately 295 nm for quantification.[2][3]

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the key steps.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Serum, etc.) Add_IS Add Internal Standard (e.g., this compound) Sample->Add_IS Extraction Protein Precipitation / LLE / SPE Add_IS->Extraction Evaporation Evaporate & Reconstitute Extraction->Evaporation LC_Separation LC Separation (e.g., C18 Column) Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification

Caption: Experimental workflow for Vitamin E analysis using a deuterated internal standard and LC-MS/MS.

Start Start Analysis Deuterated Use Deuterated IS (e.g., this compound) Start->Deuterated Analog Use Analog IS (e.g., Tocol, PMCol) Start->Analog High_Accuracy High Accuracy & Precision (Gold Standard) Deuterated->High_Accuracy Cost_Effective Lower Cost, Potential for Bias Analog->Cost_Effective LC_MS LC-MS/MS Recommended High_Accuracy->LC_MS HPLC_UV HPLC-UV/DAD Suitable Cost_Effective->HPLC_UV End End LC_MS->End HPLC_UV->End

Caption: Decision tree for selecting an internal standard for Vitamin E analysis.

Conclusion

For researchers, scientists, and drug development professionals requiring the highest level of accuracy and precision in vitamin E quantification, this compound is the superior choice of internal standard. Its ability to mimic the behavior of endogenous α-tocopherol throughout the analytical process, particularly in complex biological matrices, provides robust and reliable data.[1] While alternative standards like Tocol, PMCol, and α-tocopherol acetate offer a more cost-effective solution, they are more susceptible to variations in extraction efficiency and matrix effects, which can compromise data quality.[1] The selection of an internal standard should, therefore, be guided by the specific requirements of the study, with a clear understanding of the trade-offs between cost and analytical performance.

References

The Gold Standard for Vitamin E Analysis: A Performance Evaluation of DL-alpha-Tocopherol-d9

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of vitamin E (α-tocopherol) in various biological matrices is paramount for reliable study outcomes. The choice of an appropriate internal standard is a critical factor in achieving this accuracy. This guide provides an objective comparison of the performance of DL-alpha-Tocopherol-d9 against other commonly used internal standards, supported by experimental data, to aid in the selection of the most suitable standard for your analytical needs.

Deuterated forms of α-tocopherol, such as this compound, are widely regarded as the "gold standard" for internal standards in mass spectrometry-based methods for vitamin E analysis.[1] Their chemical and physical properties are nearly identical to the endogenous analyte, ensuring they behave similarly during sample extraction, chromatography, and ionization, thus effectively compensating for matrix effects and procedural losses.[1][2]

Comparative Performance of Internal Standards

The selection of an internal standard significantly impacts the accuracy and precision of α-tocopherol quantification. The following tables summarize the performance of this compound and other common internal standards based on data from various studies. It is important to note that performance can vary based on the specific matrix and analytical method employed.

Table 1: Comparison of Recovery and Matrix Effects

Internal StandardMatrixAnalytical MethodAverage Recovery (%)Matrix Effect (%)Reference
This compound (inferred) Plasma/SerumLC-MS/MS90-110< 15[3][4]
d6-α-TocopherolPlasmaLC-MS/MS~95Not Specified[2][4][5]
TocolPlasma/SerumHPLC-UV85-105Not Applicable[1]
α-Tocopherol AcetateErythrocytesHPLC-DAD>90Not Applicable[1]
2,2,5,7,8-Pentamethyl-6-chromanol (PMCol)PlasmaGC-MSNot SpecifiedNot Specified[1]

Note: Data for this compound is inferred from the performance of other deuterated tocopherols, which are expected to have very similar characteristics.

Table 2: Comparison of Linearity and Limits of Quantification

Internal StandardAnalytical MethodLinearity (R²)Linear RangeLLOQReference
d6-α-Tocopherol (as proxy for d9) LC-MS/MS> 0.991 - 30 mg/L3.5 µmol/L[2]
d3, d6, d9-α-Tocopherols APCI LC-MSLinear1 - 100 pmol93 fmol (40 pg)[6]
Not SpecifiedUPLC-MS/MS> 0.990.22 - 55.56 mg/L0.22 mg/L[2]
α-Tocopherol AcetateHPLCNot Specified0.5 - 20.0 µmol/L0.1 µmol/L[2]
Not SpecifiedHPLCr = 0.99970.5 - 30 µg/mL500 ng/mL[2][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of results. Below are representative experimental protocols for the analysis of α-tocopherol in biological matrices using a deuterated internal standard like this compound.

Method 1: LC-MS/MS Analysis of α-Tocopherol in Human Plasma/Serum

This method is suitable for the sensitive and specific quantification of α-tocopherol.

1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction):

  • To 100 µL of plasma or serum, add 10 µL of this compound internal standard solution (in ethanol).

  • Add 200 µL of ethanol (B145695) to precipitate proteins. Vortex for 30 seconds.

  • Add 500 µL of n-hexane and vortex for 1 minute for liquid-liquid extraction.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper hexane (B92381) layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • HPLC System: Agilent 1200 series or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Isocratic elution with 95% methanol (B129727) in water containing 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

3. Mass Spectrometric Detection:

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • α-Tocopherol: m/z 431.4 → 165.1

    • This compound: m/z 440.4 → 174.1

Method 2: GC-MS Analysis of α-Tocopherol in Tissues

This method can be used for the analysis of α-tocopherol in tissue homogenates.

1. Sample Preparation (Saponification and Derivatization):

  • To a tissue homogenate, add this compound internal standard.

  • Add ethanolic pyrogallol (B1678534) and potassium hydroxide, then heat at 70°C for 30 minutes for saponification.

  • Extract with n-hexane.

  • Evaporate the hexane layer and derivatize the residue with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form trimethylsilyl (B98337) (TMS) ethers.

2. GC-MS Conditions:

  • GC System: Agilent 7890B or equivalent.

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: Start at 200°C, ramp to 290°C.

  • Mass Spectrometer: Mass selective detector.

  • Ionization Mode: Electron Ionization (EI).

  • Selected Ion Monitoring (SIM) ions: Monitor characteristic fragment ions for α-tocopherol-TMS and this compound-TMS.

Visualizing the Workflow and Comparison

To better illustrate the experimental process and the logic behind selecting an internal standard, the following diagrams are provided.

Experimental Workflow for α-Tocopherol Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Matrix Biological Matrix (Plasma, Serum, Tissue) Add_IS Add this compound Matrix->Add_IS Extraction Extraction (Protein Precipitation, LLE, or SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation Reconstitution->LC MS MS/MS Detection LC->MS Data Data Acquisition MS->Data Ratio Calculate Peak Area Ratio (Analyte/IS) Data->Ratio Curve Calibration Curve Ratio->Curve Concentration Determine Concentration Curve->Concentration

Caption: Experimental workflow for α-tocopherol analysis.

Internal Standard Performance Comparison cluster_ideal Ideal Internal Standard (IS) Characteristics cluster_candidates Candidate Internal Standards cluster_performance Performance Metrics Ideal_IS Ideal IS Similar_Chem Similar Chemical Properties Ideal_IS->Similar_Chem Similar_Phys Similar Physical Properties Ideal_IS->Similar_Phys Distinct_Mass Distinct Mass Ideal_IS->Distinct_Mass Co_elution Co-elution with Analyte Ideal_IS->Co_elution d9 This compound Ideal_IS->d9 Best Match Recovery Recovery d9->Recovery Matrix_Effect Matrix Effect d9->Matrix_Effect Linearity Linearity d9->Linearity Precision Precision d9->Precision Tocol Tocol Tocol->Recovery Tocol->Linearity Acetate α-Tocopherol Acetate Acetate->Recovery Acetate->Linearity

Caption: Logic for selecting an optimal internal standard.

References

The Gold Standard for Vitamin E Analysis: A Comparative Guide to Cross-Validation Using DL-alpha-Tocopherol-d9

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of alpha-tocopherol (B171835) (Vitamin E) is paramount for reliable study outcomes. The choice of an appropriate internal standard is a critical determinant of analytical method performance. This guide provides an objective comparison of DL-alpha-Tocopherol-d9, a deuterated internal standard, with alternative standards, supported by experimental data from various analytical methodologies.

Stable isotope-labeled internal standards, such as this compound, are widely regarded as the "gold standard" for the quantitative analysis of alpha-tocopherol by mass spectrometry.[1][2] Their chemical and physical properties are nearly identical to the endogenous analyte, ensuring they behave similarly during sample preparation and analysis. This co-elution and similar ionization efficiency effectively compensate for matrix effects and variations in sample processing, leading to superior accuracy and precision.[3][4]

Performance Comparison of Internal Standards

The selection of an internal standard significantly impacts the accuracy and precision of alpha-tocopherol quantification. The following tables summarize the performance of various internal standards based on data from several studies. While specific data for this compound is often grouped with other deuterated alpha-tocopherol standards (e.g., d3, d6), the performance of d6-α-tocopherol serves as a strong benchmark for the expected performance of this compound.[3]

Table 1: Linearity and Range of Calibration Curves for α-Tocopherol Using Different Internal Standards

Internal StandardAnalytical MethodLinearity (R²)Linear RangeLLOQULOQReference
d6-α-TocopherolLC-MS/MS≥0.9850.05 - 2 mg/dL0.05 mg/dL2 mg/dL[3]
d6-α-TocopherolLC-MS/MS> 0.991 - 30 mg/L3.5 µmol/L-[3]
Not SpecifiedUPLC-MS/MS> 0.990.22 - 55.56 mg/L0.22 mg/L55.56 mg/L[3]
Tocopherol AcetateHPLC-0.5 - 20.0 µmol L⁻¹0.1 µmol L⁻¹20.0 µmol L⁻¹[3]
Not SpecifiedHPLCr = 0.99970.5 - 30 µg/mL500 ng/mL30 µg/mL[3]

LLOQ = Lower Limit of Quantification, ULOQ = Upper Limit of Quantification

Table 2: Recovery and Precision of Different Internal Standards for α-Tocopherol Analysis

Internal StandardAnalytical MethodMatrixRecovery (%)Precision (RSD %)Reference
Deuterated Tocopherols (d6)LC-MS/MSHuman PlasmaHigh (not specified)< 15%[4]
α-Tocopherol AcetateHPLC-DADErythrocytesNot specifiedNot specified[1]
2,2,5,7,8-Pentamethyl-6-chromanol (PMCol)GC-MSNot specifiedNot specifiedNot specified[1]

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the analysis of alpha-tocopherol using a deuterated internal standard like this compound with LC-MS/MS.

Method A: High-Throughput Protein Precipitation (PPT)

This approach prioritizes speed and simplicity, making it ideal for screening large numbers of samples where the highest sensitivity is not the primary concern.[5]

  • Sample Preparation:

    • To 100 µL of human plasma, add 20 µL of the internal standard (IS) working solution (e.g., alpha-tocopherol-d6 in ethanol).[5]

    • Vortex for 10 seconds.[5]

    • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[5]

    • Vortex vigorously for 1 minute.[5]

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.[5]

    • Transfer 100 µL of the supernatant to a new 96-well plate.[5]

    • Inject 5 µL into the LC-MS/MS system.[5]

  • LC-MS/MS Conditions:

    • LC System: UPLC System.[5]

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[5]

    • Mobile Phase A: Water with 0.1% Formic Acid.[5]

    • Mobile Phase B: Methanol (B129727) with 0.1% Formic Acid.[5]

    • Flow Rate: 0.5 mL/min.[5]

    • Gradient: Start at 80% B, increase to 98% B over 1.5 minutes, hold for 0.5 minutes, then return to initial conditions and equilibrate for 1 minute.[5]

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • α-Tocopherol: Specific parent > daughter ion transition.

      • This compound: Specific parent > daughter ion transition reflecting the mass difference.

Method B: Comprehensive Solid-Phase Extraction (SPE)

This method employs a more rigorous sample cleanup to minimize matrix effects and enhance sensitivity, making it suitable for clinical research studies requiring high accuracy and precision.[4][5]

  • Sample Preparation:

    • To 100 µL of human plasma, add 20 µL of the internal standard (IS) working solution (e.g., alpha-tocopherol-d6 in ethanol).[5]

    • Add 200 µL of 4% phosphoric acid and vortex for 10 seconds.[5]

    • Condition an SPE cartridge (e.g., mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water.[5]

    • Load the entire sample onto the SPE cartridge.[5]

    • Wash the cartridge with 1 mL of 2% formic acid, followed by 1 mL of methanol.[5]

    • Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in ethyl acetate.[5]

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., mobile phase).

    • Inject into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • Similar conditions as the PPT method, but may be optimized for higher sensitivity.

Mandatory Visualization

General Workflow for α-Tocopherol Analysis using a Deuterated Internal Standard cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Add this compound (Internal Standard) sample->add_is extraction Extraction (PPT or SPE) add_is->extraction centrifuge Centrifugation / Elution extraction->centrifuge supernatant Collect Supernatant / Eluate centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration ratio Calculate Analyte/IS Peak Area Ratio integration->ratio quantification Quantification using Calibration Curve ratio->quantification

Caption: Generalized workflow for α-tocopherol analysis.

Cross-Validation Workflow for Analytical Methods cluster_methods Analytical Methods cluster_analysis Comparative Analysis cluster_evaluation Performance Evaluation method_a Method A (e.g., with this compound) qc_samples Analyze Identical QC Samples (Low, Mid, High) method_a->qc_samples study_samples Analyze Incurred Study Samples method_a->study_samples method_b Method B (e.g., with alternative IS) method_b->qc_samples method_b->study_samples compare_results Compare Concentration Data qc_samples->compare_results study_samples->compare_results statistical_analysis Statistical Analysis (e.g., Bland-Altman, Deming Regression) compare_results->statistical_analysis bias_assessment Assess Bias and Concordance statistical_analysis->bias_assessment

References

The Gold Standard in Regulated Bioanalysis: A Comparative Guide to DL-alpha-Tocopherol-d9

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the regulated bioanalysis of alpha-tocopherol (B171835) (Vitamin E), the choice of an appropriate internal standard is paramount to ensure data integrity, accuracy, and regulatory compliance. This guide provides a comprehensive comparison of DL-alpha-Tocopherol-d9, a stable isotope-labeled (SIL) internal standard, with other commonly used alternatives, supported by experimental data and detailed protocols.

In the rigorous landscape of regulated bioanalysis, where precision and reliability are non-negotiable, the use of a stable isotope-labeled internal standard is widely recognized as the gold standard.[1] this compound, a deuterated form of alpha-tocopherol, offers significant advantages over other alternatives by closely mimicking the analyte of interest throughout the analytical process, thereby providing superior correction for variability.

The Justification for a Stable Isotope-Labeled Internal Standard

The fundamental principle behind using an internal standard is to correct for analytical variability that can occur during sample preparation and analysis. By adding a known amount of an internal standard to all samples, calibration standards, and quality controls, any loss of analyte during extraction or fluctuations in instrument response can be normalized.

Stable isotope-labeled internal standards, such as this compound, are considered the most effective because they share near-identical physicochemical properties with the analyte.[1] This ensures they co-elute chromatographically and experience the same degree of ionization suppression or enhancement (matrix effects), leading to more accurate and precise quantification. This is a critical requirement in regulated bioanalysis, where mitigating matrix effects is a significant challenge.

The logical justification for selecting a SIL-IS in regulated bioanalysis is outlined in the following diagram:

A Sample Preparation Variability (e.g., extraction efficiency) D Added to all samples at a known concentration A->D B Matrix Effects (Ion Suppression/Enhancement) E Co-elutes with analyte B->E C Instrumental Drift F Experiences similar analytical variability as the analyte C->F G Near-identical physicochemical properties to alpha-tocopherol H Effectively mimics analyte behavior I Provides superior correction J High Accuracy and Precision G->J K Reliable and Defensible Data H->K L Regulatory Compliance I->L cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing A Plasma Sample (100 µL) B Add this compound (IS) A->B C Protein Precipitation (Acetonitrile) B->C D Vortex & Centrifuge C->D E Supernatant Evaporation D->E F Reconstitution E->F G Injection into LC System F->G H Chromatographic Separation (C18 Column) G->H I Ionization (ESI+) H->I J Detection (MRM) I->J K Peak Integration J->K L Calculate Analyte/IS Ratio K->L M Quantification using Calibration Curve L->M

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling DL-alpha-Tocopherol-d9

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of specialized chemical compounds like DL-alpha-Tocopherol-d9 is paramount. This guide provides immediate, essential safety and logistical information, including a step-by-step operational plan and disposal guidance to ensure laboratory safety and maintain the integrity of your research. While this compound is a deuterated form of Vitamin E, it should be handled with the same precautions as its non-deuterated counterpart, DL-alpha-Tocopherol. The primary hazard identified is the potential for allergic skin reactions.[1][2]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure and prevent contamination.[3] The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended PPESpecifications & Best Practices
Eyes/Face Safety glasses with side shields or goggles. A face shield may be necessary if there is a risk of splashing.[4][5]Must meet appropriate national standards (e.g., ANSI Z87.1 in the US or EN 166 in the EU).[3]
Hands Chemical-resistant gloves.Disposable nitrile gloves are generally suitable for incidental contact.[3][4] Gloves must be inspected before use and changed immediately if contaminated.[3]
Body Laboratory coat.A full-length lab coat should be worn and kept buttoned to protect the skin.[4]
Respiratory Not generally required under normal use in a well-ventilated area.A NIOSH-certified (or equivalent) respirator may be necessary if handling large quantities or if aerosols are generated.[2][5]
Feet Closed-toe shoes.Shoes must cover the entire foot.[3]

Operational Plan: Step-by-Step Handling Protocol

Proper handling procedures are crucial to minimize exposure and prevent contamination. The following workflow outlines the key steps for working with this compound.

G Figure 1: Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE prep_workspace 2. Prepare Workspace prep_ppe->prep_workspace prep_weigh 3. Weigh Compound prep_workspace->prep_weigh handle_dissolve 4. Dissolution prep_weigh->handle_dissolve handle_exp 5. Perform Experiment handle_dissolve->handle_exp cleanup_decon 6. Decontaminate handle_exp->cleanup_decon cleanup_waste 7. Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose 8. Dispose of Waste cleanup_waste->cleanup_dispose cleanup_remove_ppe 9. Doff PPE cleanup_dispose->cleanup_remove_ppe

Figure 1: Safe Handling Workflow for this compound
  • Don Personal Protective Equipment (PPE): Before handling the compound, equip yourself with the appropriate PPE as outlined in the table above.[3]

  • Prepare Workspace: Work in a well-ventilated area, such as a chemical fume hood.[3] Cover the work surface with absorbent, disposable bench paper.

  • Weighing: Carefully weigh the required amount of this compound. If it is in a solid form, handle it in a way that minimizes dust generation.

  • Dissolution: If required, dissolve the compound in a suitable solvent.

  • Perform Experiment: Carry out the experimental procedure, adhering to all laboratory safety protocols.

  • Decontamination: After the experiment, decontaminate all surfaces and equipment that may have come into contact with the compound.

  • Segregate Waste: Separate waste into different categories: liquid chemical waste, solid chemical waste, and contaminated labware (e.g., pipette tips, gloves).

  • Dispose of Waste: Dispose of all waste in properly labeled, sealed containers for hazardous waste. Follow all local, state, and federal regulations for chemical waste disposal.[6]

  • Doff Personal Protective Equipment (PPE): Remove PPE in the correct order to avoid contamination. Wash hands thoroughly after handling is complete.[7]

Disposal Plan

Proper disposal of this compound and any associated waste is critical to ensure environmental safety and regulatory compliance.

  • Unused Product: If the original container is to be disposed of, it should be treated as hazardous waste unless thoroughly decontaminated.[3]

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, absorbent paper, and pipette tips, should be collected in a sealed and clearly labeled container for hazardous waste.[3]

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour chemical waste down the drain.

  • Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations.[6] Consult your institution's environmental health and safety (EHS) department for specific guidance.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.